EINECS 264-176-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63450-66-8 |
|---|---|
Molecular Formula |
C32H34N2O4S |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
4-[2-[(1E,3E,5E)-6-(N-acetylanilino)hexa-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C32H34N2O4S/c1-25(35)33(27-16-7-6-8-17-27)22-12-5-4-9-19-30-32(2,3)31-28-18-11-10-15-26(28)20-21-29(31)34(30)23-13-14-24-39(36,37)38/h4-12,15-22H,13-14,23-24H2,1-3H3 |
InChI Key |
BIRXJKJWUZPHPJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |
Isomeric SMILES |
CC(=O)N(/C=C/C=C/C=C/C1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |
Other CAS No. |
63450-66-8 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to EINECS 264-176-2: A Core Intermediate in Indocyanine Green Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound identified by EINECS number 264-176-2. This molecule, scientifically known as 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, is a critical intermediate in the production of Indocyanine Green (ICG), a widely used near-infrared (NIR) fluorescent dye in medical diagnostics. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in the broader context of cyanine dye chemistry.
Chemical Identity and Structure
The compound with EINECS number 264-176-2 is a complex organic molecule belonging to the cyanine dye family. Its unambiguous identification is crucial for researchers and developers working with ICG and related compounds.
Chemical Name: 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt[1] CAS Number: 63450-66-8[2][3][4] Molecular Formula: C₃₂H₃₄N₂O₄S[2][4][5]
Structure:
The molecular structure consists of a benz[e]indolium heterocycle, which is a common component of cyanine dyes, connected to a hexatrienyl chain. This conjugated system is responsible for the molecule's chromophoric properties. An acetylphenylamino group terminates the polyene chain, and a sulfobutyl group is attached to the indolium nitrogen, rendering the molecule an inner salt.
Physicochemical Properties
A summary of the known and computed physicochemical properties of EINECS 264-176-2 is presented in Table 1. It is important to note that much of the publicly available data is computed, and experimental values are not widely reported, likely due to its primary use as a transient intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 542.69 g/mol | [2][5] |
| Exact Mass | 542.22392874 Da | [4] |
| Topological Polar Surface Area | 88.9 Ų | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 9 | [4] |
| Complexity | 1060 | [4] |
| XLogP3 | 5.3 | [4] |
| Storage Temperature | 2-8°C, Store at -20°C for long term | [2][6] |
| Shipping Temperature | Ambient | [2] |
Role in Indocyanine Green Synthesis
This compound is a key reactant in the synthesis of Indocyanine Green (ICG). ICG is a diagnostic agent used for determining cardiac output, hepatic function, and in ophthalmic angiography. The synthesis of ICG involves the condensation of this intermediate with another heterocyclic salt.
The logical workflow for the synthesis of Indocyanine Green (ICG) from its precursors, including the subject compound, is depicted below.
Caption: Logical workflow for the synthesis of Indocyanine Green (ICG).
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, based on available literature.
4.1 Synthesis of the Intermediate (this compound)
This procedure outlines the synthesis of the target compound from its primary precursors.
Materials:
-
1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium hydroxide, inner salt (Compound 1)
-
N-(5-phenyliminopenta-1,3-dienyl)aniline (Compound 2)
-
Acetic anhydride
-
Acetone
Procedure: [7]
-
To a reaction vessel, add Compound 1 (e.g., 86.36 mg, 0.25 mmol) and Compound 2 (e.g., 78.32 mg, 0.275 mmol).
-
Add boiling acetic anhydride (e.g., 500 mL) to the mixture with continuous stirring.
-
Maintain the stirring and boiling for 10 minutes.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate.
-
Wash the filter cake with acetone.
-
Dry the solid product. The expected product is a blue-black solid.
Diagram of the Synthesis Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Research
The primary application of this compound is as a reactant in the preparation of Indocyanine Green, which is utilized as an infrared probe.[5] As an intermediate, its direct application in drug development is limited. However, a thorough understanding of its properties and synthesis is crucial for ensuring the quality and purity of the final ICG product. Impurities in this intermediate can carry through to the final active pharmaceutical ingredient, potentially affecting its efficacy and safety. Therefore, stringent quality control of this starting material is paramount in the pharmaceutical manufacturing of ICG.
Conclusion
This compound, or 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, is a specialized organic compound with a critical, albeit intermediary, role in the synthesis of the vital medical diagnostic agent, Indocyanine Green. While direct biological or therapeutic applications of this compound are not documented, its chemical characteristics and the efficiency of its synthesis are of high importance to researchers and manufacturers in the pharmaceutical and diagnostics industries. This guide has provided a consolidated resource of its known properties and a detailed synthesis protocol to aid in these endeavors. Further research into the experimental verification of its physicochemical properties would be a valuable addition to the scientific literature.
References
- 1. Product Modified | Update Simson Pharma [simsonpharma.com]
- 2. usbio.net [usbio.net]
- 3. clearsynth.com [clearsynth.com]
- 4. echemi.com [echemi.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt | 63450-66-8 [sigmaaldrich.com]
- 7. 2-[6-(acetylphenylamino)hexa-1,3,5-trienyl]-1,1-dimethyl-3-(4-sulphonatobutyl)-1H-benz[i]indolium synthesis - chemicalbook [chemicalbook.com]
Synthesis of Indocyanine Green from EINECS 264-176-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye with significant applications in medical diagnostics. This document provides a comprehensive overview of a common synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes. The synthesis involves the reaction of two key intermediates, one of which is derived from the chemical entity identified by EINECS 264-176-2.
Overview of the Synthetic Pathway
The synthesis of Indocyanine Green is typically achieved through the condensation of two key heterocyclic intermediates. The overall reaction scheme is presented below. This guide will focus on a widely-referenced method involving the reaction of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate with a polymethine chain precursor, which is structurally analogous to the compound registered under this compound (2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium inner salt).
Overall workflow for the synthesis of Indocyanine Green.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursors and the final Indocyanine Green product.
Synthesis of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate
This protocol is adapted from a method described in patent literature.
Procedure:
-
A mixture of 1,1,2-trimethyl-1H-benzo[e]indole (100g) is reacted with 1,4-butane sultone (88.6 mL).
-
The reaction mixture is heated to 140-150°C for 12 hours.
-
An additional 88.6 mL of 1,4-butane sultone is added, and the mixture is stirred for another 6 hours at 140-150°C.
-
Upon completion, the reaction mixture is cooled to 60-65°C, and acetone is added.
-
The mixture is maintained at 60-65°C for 30-45 minutes and then cooled to 25-30°C.
-
The precipitated solid is filtered and washed with acetone to yield the title compound.
Quantitative Data:
| Parameter | Value |
| Yield | 150 g |
| Purity | >90% |
Synthesis of Indocyanine Green
This protocol is based on a one-step condensation method that provides a high yield of ICG.
Procedure:
-
Charge a reaction vessel with methanol at 25-30°C.
-
Add 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate (56.17 g, 1.95 equivalent) and anhydrous sodium acetate (35.1 g, 2.6 equivalent).
-
Stir the solution for 5 minutes, then heat to reflux (65-70°C) and maintain for 15-30 minutes.
-
Add a solution of N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide (25 g) in methanol (25 ml) at reflux temperature (65-70°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction to 25-30°C and add 1000 ml of ethyl acetate.
-
Stir for 6 hours at 25-30°C.
-
Filter the product and wash with 50 ml of ethyl acetate.
Quantitative Data:
| Parameter | Value |
| Yield | 46-50.5 g (80%) |
| HPLC Purity | >98.0% |
Purification of Indocyanine Green
High purity ICG is crucial for medical applications. The following purification protocol is effective in achieving a purity of over 99%.
Procedure:
-
Add 315 ml of demineralized water to a vessel at 25-30°C.
-
Add 45 g of crude Indocyanine Green.
-
Heat the mixture to 55-60°C.
-
Add 900 ml of acetone and reflux for 1 hour.
-
Gradually cool to room temperature and stir for 12 hours at 25-30°C.
-
Filter the purified product and wash with acetone.
Quantitative Data:
| Parameter | Value |
| Yield | 25-35 g |
| HPLC Purity | >99.0% |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of Indocyanine Green.
Step-by-step workflow for ICG synthesis and purification.
Logical Relationship of Reactants
The core of the ICG synthesis is the condensation reaction between the two main precursors.
Condensation of precursors to form Indocyanine Green.
This guide provides a foundational understanding of a key synthetic route to Indocyanine Green. Researchers and drug development professionals are encouraged to consult the primary literature and patents for further details and safety information. The provided protocols and data are intended for informational purposes and should be adapted and optimized based on laboratory conditions and scale.
Unlocking the Potential of Near-Infrared Imaging: A Technical Guide to EINECS 264-176-2 as a Precursor for Indocyanine Green (ICG) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of EINECS 264-176-2, a key precursor in the synthesis of Indocyanine Green (ICG) derivatives. ICG, a near-infrared (NIR) fluorescent dye, is increasingly pivotal in advanced medical diagnostics and therapeutic applications. This document will detail the properties of this compound, outline a representative synthesis protocol for ICG derivatives, and explore their mechanisms of action in photodynamic therapy and fluorescence-guided surgery.
Properties of this compound
This compound is chemically identified as a salt of a 1H-Benz[e]indolium derivative. Its properties are crucial for its role as a starting material in the synthesis of complex cyanine dyes.
| Property | Value |
| EINECS Number | 264-176-2 |
| CAS Number | 63450-66-8 |
| IUPAC Name | 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-, salt with 4-methylbenzenesulfonic acid (1:1) |
| Molecular Formula | C37H38N2O4S |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as methanol and DMSO |
Synthesis of ICG Derivatives: A Representative Protocol
While specific proprietary synthesis routes starting directly from this compound are not publicly detailed, a general and representative protocol for synthesizing an ICG derivative from a similar indolium precursor, 1,1,2-Trimethylbenz[e]indole, is provided below. This multi-step synthesis is illustrative of the chemical transformations involved.
Step 1: Quaternization of the Indolium Ring
-
Reactants : 1,1,2-Trimethylbenz[e]indole and an alkylating agent (e.g., ethyl iodide).
-
Procedure : Dissolve 1,1,2-Trimethylbenz[e]indole (20.0 mmol) in acetonitrile (150 ml). Add ethyl iodide (30 mmol) to the solution. Reflux the mixture for 48 hours under a nitrogen atmosphere.
-
Work-up : After the reaction is complete, evaporate the solvent under vacuum. Wash the resulting residue repeatedly with diethyl ether to yield the quaternized salt, 1,1,2-Trimethyl-3-ethylbenz[e]indolium iodide, as a light grey solid.[1]
Step 2: Condensation to form the Cyanine Dye
-
Reactants : The quaternized indolium salt from Step 1 and a polymethine bridge source (e.g., glutaconaldehyde dianil hydrochloride).
-
Procedure : Dissolve the 1,1,2-Trimethyl-3-ethylbenz[e]indolium iodide (10 mmol) and glutaconaldehyde dianil hydrochloride (5 mmol) in a suitable solvent such as ethanol or pyridine.
-
Reaction : Heat the mixture to reflux for several hours. The reaction progress can be monitored by observing the formation of the intensely colored cyanine dye.
-
Purification : After cooling, the crude ICG derivative is typically precipitated by adding a non-polar solvent. Further purification can be achieved through recrystallization or column chromatography to obtain the final product with high purity.
Applications in Drug Development
ICG derivatives are at the forefront of innovation in oncology and surgery, primarily due to their favorable optical properties in the NIR window, which allows for deep tissue penetration of light.
Photodynamic Therapy (PDT)
ICG derivatives can act as photosensitizers in PDT. When irradiated with NIR light, they generate reactive oxygen species (ROS), which are highly cytotoxic to cancer cells.
Upon NIR light excitation, the ICG derivative transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating singlet oxygen, a highly reactive ROS. The accumulation of ROS induces cellular damage through lipid peroxidation and protein oxidation, leading to programmed cell death via apoptosis and ferroptosis.[2][3]
References
A Technical Guide to the Quantum Yield and Fluorescence Lifetime of Indocyanine Green
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use, primarily in medical diagnostics. Its applications range from determining cardiac output and hepatic function to ophthalmic angiography and fluorescence-guided surgery.[1] The photophysical properties of ICG, specifically its quantum yield and fluorescence lifetime, are critical parameters that dictate its efficacy in these applications. This technical guide provides an in-depth overview of these core properties, methodologies for their measurement, and the underlying mechanisms of action.
Photophysical Properties of Indocyanine Green
The absorption and fluorescence of ICG occur in the near-infrared spectrum, which allows for deeper tissue penetration compared to dyes that operate in the visible range.[2] ICG's spectral characteristics are highly dependent on the solvent and its concentration.[1] It typically absorbs light between 600 nm and 900 nm and emits fluorescence between 750 nm and 950 nm.[1]
Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. ICG is known to have a relatively low quantum yield, particularly in aqueous solutions, which can be enhanced by binding to proteins or encapsulation.
| Solvent/Medium | Quantum Yield (ΦF) | Reference |
| Water | 2.9% | [3] |
| Water | 2.7% | [4] |
| Phosphate Buffered Saline (PBS) | ~3% | [4] |
| Ethanol (EtOH) | 12-14% | [3] |
| Fetal Bovine Serum (FBS) | 12-14% | [3] |
| Whole Blood | 12-14% | [3] |
| Micelles in Water | 5.1% | [3] |
| Dimethyl Sulfoxide (DMSO) | 13% | [5] |
Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The lifetime of ICG is also sensitive to its environment and can be used to probe the molecular microenvironment.
| Solvent/Medium | Fluorescence Lifetime (τ) | Reference |
| Water | 0.166 ± 0.02 ns | [6][7] |
| In-vitro (unspecified) | ~0.4 ns | [8] |
| In-vivo (bound to albumin) | ~0.68 ns | [8] |
| FPH-ICG Nanoprobes | 750 ± 7 ps (0.75 ns) | [9] |
| Free ICG (in comparison) | 260 ± 3 ps (0.26 ns) | [9] |
Experimental Protocols for Characterization
Accurate measurement of quantum yield and fluorescence lifetime is essential for the development and application of ICG-based technologies.
Measurement of Fluorescence Quantum Yield
The relative method is commonly used to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Protocol:
-
Standard Selection: Choose a suitable reference standard with a known quantum yield in the same spectral region as ICG. Methylene Blue (ΦF = 2.0% in water) or ICG itself in a known solvent like DMSO (ΦF = 0.13) can be used.[5][10]
-
Sample Preparation: Prepare dilute solutions of both the ICG sample and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
-
Absorbance Measurement: Measure the UV-Vis absorption spectra of both the sample and standard solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both solutions, exciting at the same wavelength.
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation[5]:
Φx = Φs * (Fx / Fs) * (As / Ax) * (nx2 / ns2)
Where:
-
Φ is the quantum yield.
-
F is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 's' refer to the sample and the standard, respectively.
-
Workflow for Quantum Yield Measurement
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Protocol:
-
Instrumentation: A typical TCSPC setup consists of a pulsed light source (e.g., femtosecond laser), a sample holder, a sensitive photodetector (e.g., multichannel photomultiplier tube), and TCSPC electronics.[7]
-
Excitation: The ICG sample is excited with short pulses of light at an appropriate wavelength (e.g., 740-790 nm).[6]
-
Photon Detection: The emitted fluorescence photons are detected one by one. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each fluorescence photon.
-
Data Acquisition: A histogram of the arrival times of a large number of photons is built up, which represents the fluorescence decay curve.
-
Data Analysis: The instrumental response function (IRF) of the setup is measured using a scattering solution. The measured fluorescence decay curve is then fitted to an exponential decay model, after deconvolution with the IRF, to determine the fluorescence lifetime(s).[11]
TCSPC Experimental Workflow
Mechanism of Action and Signaling Pathways
In a biological context, the behavior of ICG is largely dictated by its interaction with plasma proteins.
Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins.[2][12] This binding confines ICG to the vascular system, preventing its diffusion into the interstitial space.[2] The dye is then exclusively taken up by hepatocytes in the liver and excreted unchanged into the bile.[12] This rapid clearance from circulation, with a half-life of 150 to 180 seconds, makes it an excellent agent for assessing hepatic function.[1]
In the context of cancer, ICG accumulates in tumors through the enhanced permeability and retention (EPR) effect.[13] The leaky vasculature of tumors allows the ICG-protein complexes to extravasate into the tumor microenvironment, where they are retained due to poor lymphatic drainage.[13] Furthermore, some studies suggest that cancer cells may take up ICG via clathrin-mediated endocytosis.[13]
ICG's In-Vivo Mechanism of Action
ICG in Cancer Therapy
Beyond imaging, ICG is being explored as a theranostic agent. When irradiated with NIR light, ICG can generate both heat (photothermal therapy) and reactive oxygen species (ROS) (photodynamic therapy).[14] This can trigger cell death pathways, including apoptosis and ferroptosis. ICG-NIR irradiation can lead to a decrease in the mitochondrial membrane potential, an early indicator of apoptosis.[14] It can also induce ferroptosis by downregulating GPX4 and SLC7A11, leading to an overproduction of lipid ROS.[14]
ICG-Mediated Cancer Therapy Signaling
References
- 1. Indocyanine green - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 3. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Wavelength-resolved measurements of fluorescence lifetime of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. biorxiv.org [biorxiv.org]
- 14. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG) is a tricarbocyanine dye that has been approved by the Food and Drug Administration (FDA) for various clinical applications, primarily in medical diagnostics.[1][2][3] Its utility stems from its unique photophysical properties in the near-infrared (NIR) region, which allows for deep tissue penetration of light and minimal autofluorescence from endogenous biomolecules.[1] This guide provides an in-depth overview of the core photophysical characteristics of ICG, detailed experimental protocols for their measurement, and a summary of its behavior in various environments.
Core Photophysical Properties of ICG
The photophysical properties of ICG are highly sensitive to its environment, including the solvent, concentration, and presence of plasma proteins.[3] In aqueous solutions, ICG tends to form aggregates, which significantly alters its absorption and emission characteristics.[4] When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, which leads to a more stable, monomeric form with enhanced fluorescence.[1][3]
Quantitative Data Summary
The following tables summarize the key photophysical parameters of ICG in its monomeric and aggregated forms across different media.
Table 1: Photophysical Properties of ICG Monomers in Various Solvents
| Solvent/Medium | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| Water | ~780[3][4] | ~810[3][5] | ~150,000 - 250,000[6] | ~0.01 - 0.02[7] | ~0.17[5] |
| Ethanol | ~785[4] | ~820[4] | ~220,000[8] | ~0.13[4] | Not Widely Reported |
| DMSO | ~795 | ~825 | ~223,000[8] | ~0.14[8][9] | Not Widely Reported |
| Human Plasma / Blood | ~800-805[1] | ~830-835[1] | ~200,000 | ~0.03 - 0.1[7] | ~0.56 |
| Fetal Bovine Serum (FBS) | ~797[4] | ~821[4] | 180,000 ± 10,000[4] | 0.071 ± 0.004[4] | Not Widely Reported |
Table 2: Photophysical Properties of ICG J-Aggregates
| Property | Value |
| Absorption Maximum (λ_abs) | ~890 - 896 nm |
| Emission Characteristics | Generally weak or non-fluorescent |
| Formation Conditions | High concentrations in aqueous solution, often induced by heat or specific cations |
| Significance | Enhanced photothermal conversion efficiency, potential for photoacoustic imaging and photothermal therapy |
Experimental Protocols
Accurate characterization of ICG's photophysical properties is crucial for its application. Below are detailed methodologies for key experiments.
Measurement of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Methodology:
-
Preparation of ICG Stock Solution: Prepare a stock solution of ICG in a suitable solvent (e.g., DMSO) at a known concentration.
-
Serial Dilutions: Perform a series of dilutions of the stock solution in the solvent of interest to obtain a range of concentrations.
-
Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_max).
-
Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε) if the path length is 1 cm.
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.
Methodology:
-
Standard Selection: Choose a standard dye with a known quantum yield that absorbs and emits in a similar spectral region to ICG (e.g., IR-125 in DMSO).
-
Absorbance Matching: Prepare solutions of the standard and ICG with low absorbance values (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.
-
Fluorescence Spectra Acquisition: Using a spectrofluorometer with an integrating sphere, record the fluorescence emission spectra of both the standard and ICG solutions under identical excitation conditions.
-
Calculation: The quantum yield of the ICG sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Measurement of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.
Methodology:
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode), and timing electronics.
-
Sample Preparation: Prepare a dilute solution of ICG to avoid concentration quenching.
-
Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the laser pulse. This process is repeated for a large number of photons to build a histogram of decay times.
-
Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
Assessment of Photostability
Photostability refers to a molecule's resistance to photodegradation upon exposure to light.
Methodology:
-
Sample Preparation: Prepare a solution of ICG at a known concentration.
-
Controlled Irradiation: Expose the solution to a light source with a specific wavelength and intensity (e.g., a laser or a filtered lamp) for defined periods.
-
Monitoring Degradation: At regular intervals, measure the absorbance or fluorescence intensity of the solution.
-
Data Analysis: Plot the change in absorbance or fluorescence as a function of irradiation time. The rate of decay provides a measure of the photostability. The initial degradation yield can also be calculated.
Preparation of ICG J-Aggregates
ICG can form J-aggregates, which have a distinct, red-shifted absorption peak.
Methodology:
-
High Concentration Solution: Prepare a relatively high concentration of ICG in an aqueous solution (e.g., deionized water).
-
Induction of Aggregation: Aggregation can be induced by methods such as heating the solution (e.g., at 65°C for several hours) or by the addition of salts.
-
Characterization: The formation of J-aggregates is confirmed by observing the appearance of a new, sharp absorption peak at around 890-896 nm using a UV-Vis-NIR spectrophotometer.
Visualizations: Workflows and Mechanisms
To better illustrate the processes involved in characterizing and utilizing ICG, the following diagrams are provided.
Conclusion
The photophysical properties of Indocyanine Green are multifaceted and highly dependent on its local environment. A thorough understanding and precise measurement of these properties are paramount for its effective use in research, diagnostics, and therapeutic applications. This guide provides a foundational overview and practical methodologies to aid scientists and developers in harnessing the full potential of this versatile near-infrared dye.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
Mechanism of Indocyanine Green fluorescence in tissues
An In-Depth Technical Guide to the Mechanism of Indocyanine Green (ICG) Fluorescence in Tissues
Introduction
Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been approved by the U.S. Food and Drug Administration (FDA) for clinical use since 1959.[1][2] Its utility in medical diagnostics and fluorescence-guided surgery stems from its unique optical properties in the near-infrared (NIR) spectrum.[3] When excited by NIR light, ICG emits fluorescence at a slightly longer wavelength, a phenomenon that allows for real-time visualization of anatomical structures and physiological processes.[4][5] This guide provides a detailed examination of the core mechanisms governing ICG fluorescence in biological tissues, its physicochemical properties, and the principles behind its differential accumulation in pathological versus healthy tissues.
Core Mechanism of Fluorescence
The fundamental principle of ICG's utility is its behavior as a fluorophore in the near-infrared "optical window" of biological tissue (approximately 700-900 nm). In this range, light penetration into tissue is maximized due to reduced absorption by endogenous chromophores like hemoglobin and water, and minimized light scattering.[3]
The process involves:
-
Excitation: Following intravenous administration, ICG is illuminated with NIR light, typically at a peak wavelength of around 780-800 nm.[5][6] The ICG molecules absorb this energy, transitioning to an excited electronic state.
-
Emission: As the excited molecules relax to their ground state, they release the absorbed energy in the form of fluorescent light at a longer wavelength, with a peak emission around 830 nm in blood.[5][6][7]
-
Detection: This emitted NIR fluorescence, which is invisible to the human eye, is captured by specialized imaging systems, enabling visualization of ICG distribution.[2]
Physicochemical Properties and Environmental Interactions
The fluorescence behavior of ICG in vivo is not intrinsic to the molecule alone but is heavily influenced by its interaction with the surrounding biological environment. Its absorption and emission spectra are dependent on the solvent and dye concentration.[1][7]
Interaction with Plasma Proteins
Upon intravenous injection, ICG rapidly and tightly binds to plasma proteins, primarily albumin and lipoproteins such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[4][6] This protein binding is a critical aspect of its mechanism for several reasons:
-
Vascular Confinement: The resulting ICG-protein complex is large, which prevents the dye from diffusing through the tight endothelial junctions of healthy blood vessels into the interstitial tissue.[6] This confines ICG to the vascular compartment, making it an excellent agent for angiography and perfusion assessment.[4][7]
-
Fluorescence Enhancement: The binding to proteins alters ICG's photophysical properties, causing a spectral shift and influencing its fluorescence intensity.[3][4]
Concentration-Dependent Effects and Aggregation
ICG's fluorescence quantum yield is highly dependent on its concentration and the solvent.
-
Monomeric State: At low concentrations or in organic solvents like ethanol, ICG exists predominantly as a monomer. This form is highly fluorescent, with a peak absorption around 780 nm.[8]
-
H-Aggregation: In aqueous solutions at high concentrations, ICG molecules tend to form non-fluorescent or weakly fluorescent "H-aggregates."[8] This self-quenching phenomenon is characterized by a shift in the absorption peak to shorter wavelengths (~700 nm) and a significant decrease in fluorescence emission.[8] Fluorescence intensity can be modified by this quenching effect at concentrations above 80 µg/mL.[9]
-
Twisted Intramolecular Charge Transfer (TICT): At high concentrations, an additional emission peak around 880 nm has been observed, suggesting the formation of a different emissive species via a TICT process.[8]
Mechanism of Accumulation in Tissues
ICG's distribution and retention differ significantly between healthy and pathological tissues, which is the basis for its use in tumor and inflammation imaging.
Healthy Tissues
In healthy tissues, the ICG-protein complex remains within the vasculature. The dye is exclusively taken up by hepatocytes in the liver and is excreted unchanged into the bile.[4][6] It has a short half-life in circulation of 150 to 180 seconds.[7] This rapid and exclusive hepatic clearance mechanism makes ICG a reliable indicator for assessing liver function.[4][6]
Pathological Tissues (Tumors and Inflamed Sites)
The accumulation of ICG in tumors and inflamed tissues is primarily a passive process governed by the Enhanced Permeability and Retention (EPR) effect .[4][10] This effect arises from two key pathophysiological characteristics of tumor tissue:
-
Leaky Vasculature: Tumor angiogenesis results in the formation of abnormal blood vessels with poor endothelial integrity and wide fenestrations.[11] These "leaky" vessels allow the large ICG-protein complexes to extravasate from the bloodstream into the tumor's interstitial space.[11]
-
Impaired Lymphatic Drainage: Tumors typically lack an effective lymphatic drainage system.[12] This deficiency prevents the clearance of the extravasated ICG-protein complexes, causing them to become trapped and accumulate within the tumor stroma.
This phenomenon of delayed accumulation allows for "second window" imaging, where images are acquired hours to days after ICG administration to visualize tumors with a high signal-to-background ratio.[11]
Quantitative Data Summary
The key physicochemical and photophysical properties of Indocyanine Green are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | [1] |
| Molecular Weight | 774.97 g/mol | |
| Absorption Max (λabs) | ~780-800 nm (in blood) | [3][6][7] |
| Emission Max (λem) | ~810 nm (in water), ~830 nm (in blood) | [6][7][9] |
| Molar Extinction Coeff. (ε) | ~223,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (φ) | 0.14 | |
| Solubility | Soluble in water and DMSO | |
| Plasma Half-Life | 150-180 seconds | [7] |
Experimental Protocols
Protocol 1: Determination of ICG Spectral Properties
This protocol outlines the methodology for measuring the absorption and fluorescence spectra of ICG to characterize its behavior in different environments.
1. Objective: To measure the absorption and emission maxima of ICG as a function of concentration and solvent. 2. Materials:
- Indocyanine Green (ICG) powder
- Solvents: Deionized water, Dimethyl sulfoxide (DMSO), Ethanol, Fetal Bovine Serum (FBS)
- UV-Vis-NIR Spectrophotometer
- Spectrofluorometer
- Calibrated micropipettes and quartz cuvettes 3. Methodology:
- Stock Solution Preparation: Prepare a high-concentration stock solution of ICG in DMSO.
- Serial Dilutions: Create a series of dilutions from the stock solution in the various solvents (water, ethanol, FBS) to achieve a range of concentrations.
- Absorption Spectroscopy:
- For each sample, place it in a quartz cuvette and measure its absorbance spectrum using the spectrophotometer over a range of 600-900 nm.[1]
- Identify the peak absorption wavelength (λabs). Note any shifts in the peak, particularly the appearance of a ~700 nm peak in water at high concentrations, indicative of H-aggregation.[8]
- Fluorescence Spectroscopy:
- Using the spectrofluorometer, excite each sample at its determined λabs (e.g., ~785 nm).[13]
- Record the fluorescence emission spectrum over a range of 750-950 nm.[1]
- Determine the peak emission wavelength (λem) and relative fluorescence intensity for each sample.
Protocol 2: In Vivo Fluorescence Imaging of Tissue Perfusion and Accumulation
This protocol describes a general procedure for using ICG to visualize blood flow and tissue accumulation in a preclinical animal model.
1. Objective: To visualize ICG distribution in vivo for assessing vascular perfusion and passive accumulation in a target tissue (e.g., tumor). 2. Materials:
- Animal model (e.g., tumor-bearing mouse)
- Sterile ICG solution for injection
- Near-Infrared (NIR) fluorescence imaging system with an appropriate excitation light source and emission filters.
- Intravenous (IV) injection equipment. 3. Methodology:
- Animal Preparation: Anesthetize the animal according to approved institutional protocols. Position the animal within the field of view of the NIR imaging system.
- Baseline Imaging: Acquire a baseline (pre-injection) image of the region of interest.
- ICG Administration: Administer a sterile solution of ICG intravenously. A typical dose ranges from 0.1 to 0.5 mg/kg.[4][5]
- Dynamic Perfusion Imaging (Angiography Phase): Immediately following injection, acquire a rapid sequence of images for the first 1-5 minutes.[5] This will visualize the initial vascular transit of the ICG-protein complex, demonstrating tissue perfusion.
- Delayed Accumulation Imaging (EPR Phase): Acquire additional images at later time points (e.g., 1, 4, 12, 24 hours post-injection). Increased fluorescence in tumor tissue relative to surrounding healthy tissue at these later time points demonstrates accumulation via the EPR effect.
Visualizations
ICG Fluorescence Workflow
Caption: General workflow of ICG from intravenous injection to fluorescence detection.
Mechanism of ICG Accumulation in Tumors (EPR Effect)
Caption: Comparison of ICG behavior in normal vs. tumor tissue via the EPR effect.
Concentration-Dependent States of ICG
References
- 1. macsenlab.com [macsenlab.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. laparoscopyhospital.com [laparoscopyhospital.com]
- 6. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 7. Indocyanine green - Wikipedia [en.wikipedia.org]
- 8. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr… [ouci.dntb.gov.ua]
- 9. Indocyanine green: physicochemical factors affecting its fluorescence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
EINECS 264-176-2 material safety data sheet for lab use
An In-depth Technical Guide to the Material Safety Data Sheet for EINECS 264-176-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for the chemical compound identified by EINECS number 264-176-2. The information presented is intended for use by professionals in laboratory and drug development settings.
Chemical Identification
The substance corresponding to this compound is chemically known as 2-[6-[acetyl(phenyl)amino]hexa-1,3,5-trien-1-yl]-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benz[e]indolium . It is also identified by its CAS number 63450-66-8 [1][2][3][4][5]. This compound is primarily used as a reactant in the synthesis of Indocyanine Green (ICG), a fluorescent dye with applications in medical diagnostics[6].
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented in Table 1. This data has been compiled from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₄N₂O₄S | [1][3][4][6] |
| Molecular Weight | 542.69 g/mol | [1][4][6] |
| Appearance | Data not available | [1] |
| Storage Temperature | 2-8°C | [2] |
| Shipping Conditions | Ambient | [1] |
Table 1: Physical and Chemical Properties
Hazard Identification and Safety Precautions
In the absence of a complete SDS, this compound should be handled with caution, assuming it may be hazardous. Standard laboratory safety protocols for handling new or uncharacterized chemical substances should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.
Experimental Protocols: Synthesis of Indocyanine Green
The primary documented use of this compound is as a key intermediate in the synthesis of Indocyanine Green. While specific, detailed protocols for the handling and use of this particular intermediate are not published, the general synthetic scheme is described in various patents.
The synthesis generally involves the reaction of 2-[6-[acetyl(phenyl)amino]hexa-1,3,5-trien-1-yl]-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benz[e]indolium with other reactants in a suitable solvent system. For a detailed understanding of the synthesis of Indocyanine Green, researchers should refer to relevant patents and scientific literature[7][8][9][10].
The logical workflow for the synthesis of Indocyanine Green (ICG) can be conceptualized as a series of reactions leading to the final product. The following diagram illustrates this general workflow.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Product Modified | Update Simson Pharma [simsonpharma.com]
- 6. usbio.net [usbio.net]
- 7. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US20240158639A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
- 10. WO2022200991A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
Indocyanine Green (ICG): An In-depth Technical Guide to Absorption and Emission Spectra Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the absorption and emission spectra of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye with significant applications in medical diagnostics and imaging. This document outlines the core spectral properties of ICG, detailed experimental protocols for its analysis, and the factors influencing its fluorescence characteristics.
Core Spectral Properties of Indocyanine Green
Indocyanine Green is a tricarbocyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging.[1] Its spectral characteristics are highly dependent on the solvent, concentration, and interaction with plasma proteins.
Absorption and Emission Spectra
The absorption spectrum of ICG is characterized by a primary peak in the 780-800 nm range, corresponding to the monomeric form of the dye.[2][3] The emission peak is typically observed between 810 nm and 830 nm.[1][4] However, at high concentrations in aqueous solutions, ICG tends to form H-aggregates, which leads to a blue-shift in the absorption maximum to around 700 nm and a significant quenching of fluorescence.[3][5] In contrast, J-aggregates, which can be formed under specific conditions, exhibit a red-shifted absorption peak around 896 nm.
The Stokes shift, the difference between the peak absorption and emission wavelengths, is relatively small for ICG, which can present challenges in distinguishing between excitation and emission signals.[4]
Quantitative Spectral Data
The following tables summarize the key quantitative spectral properties of ICG in various media.
Table 1: Peak Absorption and Emission Wavelengths of ICG
| Solvent/Medium | Concentration | Absorption Peak (λ_abs) | Emission Peak (λ_em) |
| Water | Low (monomer) | ~780 nm[3][5] | ~810 nm[4] |
| Water | High (H-aggregate) | ~700 nm[3][5] | Quenched |
| Ethanol | Various | ~789 nm | Not specified |
| DMSO | 64 µM | ~785 nm | ~820-850 nm[6] |
| Fetal Bovine Serum (FBS) | Not specified | Not specified | Not specified |
| Whole Blood | Not specified | Not specified | Not specified |
| J-aggregates | Not specified | ~896 nm | Not specified |
Table 2: Molar Extinction Coefficient and Quantum Yield of ICG
| Solvent/Medium | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |
| Water (monomer) | ~1.5 x 10^5 M⁻¹cm⁻¹ at 780 nm | 0.016 |
| Ethanol | 194,000 M⁻¹cm⁻¹ at 789 nm | 0.05 |
| Plasma | Varies with concentration (see OMLC data) | Not specified |
| J-aggregates in water | Not specified | ~3 x 10⁻⁴ |
| Encapsulated in nanoparticles | Not specified | 0.066 ± 0.004[7] |
Experimental Protocols
Accurate characterization of ICG's spectral properties is crucial for its application. The following sections provide detailed methodologies for measuring the absorption and emission spectra of ICG.
UV-Vis Absorption Spectroscopy
This protocol outlines the steps for measuring the absorption spectrum of ICG and determining its molar extinction coefficient.
2.1.1. Materials and Equipment
-
Indocyanine Green (ICG) powder
-
Solvent (e.g., deionized water, DMSO, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer capable of measuring in the NIR range (600-900 nm)
-
Quartz cuvettes (1 cm path length)
2.1.2. Procedure
-
Stock Solution Preparation: Prepare a stock solution of ICG in the desired solvent. For aqueous solutions, it is recommended to start with a concentration below 10 µM to minimize aggregation.[4] For example, to prepare a 1 mM stock solution in DMSO, dissolve 0.775 mg of ICG in 1 mL of DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations. A typical concentration range for creating a standard curve is 1-10 µM.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan from 600 nm to 900 nm.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement:
-
Rinse the cuvette with a small amount of the lowest concentration ICG standard, then fill the cuvette with the standard.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat this step for all the prepared standards, moving from the lowest to the highest concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) from the spectra of the monomeric form of ICG (around 780 nm).
-
Plot a graph of absorbance at λ_max versus the concentration of the standards.
-
Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in M).[8]
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative quantum yield of ICG.
2.2.1. Materials and Equipment
-
Indocyanine Green (ICG) solutions of known absorbance
-
A reference fluorescent dye with a known quantum yield in the NIR range (e.g., IR-125 or another well-characterized NIR dye)
-
Fluorescence spectrophotometer (fluorometer) with an excitation source and emission detector covering the NIR range
-
Quartz cuvettes (1 cm path length)
2.2.2. Procedure
-
Sample Preparation:
-
Prepare a dilute solution of ICG in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Prepare a solution of the reference dye in the same solvent with a similar low absorbance at the same excitation wavelength.
-
-
Fluorometer Setup:
-
Turn on the fluorometer and allow the lamp and detector to stabilize.
-
Set the excitation wavelength to a value where both the ICG and the reference dye absorb, for instance, 750 nm.
-
Set the emission scan range to cover the expected emission of ICG (e.g., 770 nm to 900 nm).
-
-
Solvent Blank Measurement: Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
Reference and Sample Measurement:
-
Record the fluorescence emission spectrum of the reference dye.
-
Without changing the instrument settings, record the fluorescence emission spectrum of the ICG sample.
-
-
Data Analysis (Relative Quantum Yield Calculation):
-
Integrate the area under the emission curves for both the ICG sample and the reference dye.
-
Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.
-
Calculate the quantum yield of ICG (Φ_sample) using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)²
where:
-
Φ_ref is the quantum yield of the reference dye.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Visualizations
The following diagrams illustrate key concepts related to the spectral analysis of Indocyanine Green.
Caption: Aggregation states of Indocyanine Green in aqueous solution.
Caption: Experimental workflow for ICG spectral analysis.
Caption: Workflow for in-vivo fluorescence imaging with ICG.
Factors Influencing ICG Fluorescence
Several factors can significantly impact the fluorescence properties of ICG, and understanding these is critical for accurate and reproducible results.
-
Concentration: As mentioned, ICG fluorescence is highly concentration-dependent. At higher concentrations in aqueous solutions, self-quenching occurs due to the formation of non-fluorescent H-aggregates.[4]
-
Solvent: The polarity of the solvent affects the aggregation state and, consequently, the fluorescence of ICG. In less polar organic solvents like ethanol, ICG tends to exist in its monomeric form even at higher concentrations, resulting in brighter fluorescence compared to aqueous solutions.[2][3]
-
Protein Binding: In biological systems, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins.[9] This binding can enhance the fluorescence quantum yield and stabilize the monomeric form of ICG.
-
Photostability: ICG is susceptible to photobleaching, especially when exposed to high-intensity light. This can lead to a decrease in fluorescence signal over time during imaging experiments.
-
Temperature and pH: While less pronounced than other factors, temperature and pH can also influence the stability and spectral properties of ICG.
By carefully controlling these factors and employing the standardized protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve accurate and reliable characterization of Indocyanine Green's absorption and emission spectra, paving the way for its effective use in a wide range of biomedical applications.
References
- 1. A novel system for analyzing indocyanine green (ICG) fluorescence spectra enables deeper lung tumor localization during thoracoscopic surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr… [ouci.dntb.gov.ua]
- 4. azom.com [azom.com]
- 5. [PDF] Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Calculate Molar Extinction Coefficient [sourcetable.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Illuminating Biology: Indocyanine Green for In Vivo Small Animal Imaging
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Indocyanine Green (ICG) is a versatile and FDA-approved near-infrared (NIR) fluorescent dye with extensive applications in preclinical in vivo small animal imaging.[1][2] Its favorable safety profile, rapid pharmacokinetics, and spectral properties in the NIR window—where tissue autofluorescence is minimized and light penetration is maximized—make it an invaluable tool for a range of research applications, from oncology to vascular biology.[1][3] This document provides detailed application notes and standardized protocols for utilizing ICG in small animal imaging, complete with quantitative data summaries and visual workflows to guide researchers in their experimental design.
Core Principles of ICG Imaging
ICG is a water-soluble, tricarbocyanine dye that exhibits peak absorption and emission in the NIR spectrum, typically around 800 nm for absorption and 830 nm for emission in blood.[4][5] When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, confining it to the vascular compartment.[4][6] This property is fundamental to many of its imaging applications. Clearance is almost exclusively hepatic, with a short half-life of approximately 3 to 4 minutes in species with normal liver function.[4] The dye's accumulation in specific tissues can be attributed to several mechanisms, including the enhanced permeability and retention (EPR) effect in tumors, lymphatic drainage, and general vascular perfusion.[2]
Key Applications and Quantitative Data
ICG's utility in small animal imaging spans several key research areas. The following tables summarize typical quantitative parameters for these applications.
Table 1: Angiography
| Parameter | Mouse | Rat | Citation |
| ICG Dosage | 1-2 mg/kg | 1-2 mg/kg | [7][8] |
| Administration | Intravenous (tail vein) | Intravenous (tail vein) | [9] |
| Imaging Window | Immediately post-injection up to 15 minutes | Immediately post-injection up to 15 minutes | [10] |
| Excitation/Emission | ~780 nm / ~830 nm | ~780 nm / ~830 nm | [10] |
Table 2: Lymph Node Mapping
| Parameter | Mouse | Rat | Dog | Citation |
| ICG Dosage | 0.5-1 mg/kg | 0.5-1 mg/kg | 0.5 mg/mL (1 mL volume) | [11] |
| Administration | Subcutaneous/Intradermal near the area of interest | Subcutaneous/Intradermal near the area of interest | Oral mucosal injection | [1][11] |
| Imaging Window | 5-60 minutes post-injection | 5-60 minutes post-injection | 4-15 minutes post-injection | [11][12] |
| Excitation/Emission | ~780 nm / ~830 nm | ~780 nm / ~830 nm | ~780 nm / ~830 nm | [10] |
Table 3: Tumor Imaging
| Parameter | Mouse | Rat | Citation |
| ICG Dosage | 1-10 mg/kg | 1-10 mg/kg | [1][2][13] |
| Administration | Intravenous (tail vein) | Intravenous (tail vein) | [2] |
| Imaging Window | 15 minutes to 24 hours post-injection | 15 minutes to 24 hours post-injection | [2][10][13] |
| Excitation/Emission | ~780 nm / ~830 nm | ~780 nm / ~830 nm | [10] |
Experimental Protocols
The following are detailed protocols for the primary applications of ICG in small animal imaging.
Protocol 1: In Vivo Angiography
This protocol outlines the steps for visualizing blood flow and vascular integrity in small animals.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or Phosphate-Buffered Saline (PBS)
-
Anesthetic agent (e.g., isoflurane)
-
In vivo imaging system with NIR fluorescence capabilities
-
Animal restrainer and heating pad
-
Syringes and needles for injection
Methodology:
-
ICG Preparation: Prepare a stock solution of ICG by dissolving the lyophilized powder in Sterile Water for Injection or PBS to a concentration of 5 mg/mL.[14] Further dilute the stock solution to the desired final concentration for injection (typically 0.1-0.5 mg/mL). Protect the solution from light.
-
Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Place the animal on the imaging stage, ensuring it is kept warm with a heating pad. If necessary, remove fur from the area of interest to minimize light scattering.[9]
-
Image Acquisition Setup: Position the animal in the in vivo imaging system. Set the excitation and emission filters appropriate for ICG (e.g., excitation ~780 nm, emission ~830 nm).
-
Baseline Imaging: Acquire a baseline fluorescence image before ICG injection to account for any autofluorescence.
-
ICG Administration: Administer the prepared ICG solution via intravenous injection (e.g., tail vein) at a dose of 1-2 mg/kg.
-
Dynamic Imaging: Immediately begin acquiring a series of images to capture the vascular filling phase. Continue imaging for up to 15 minutes to observe the distribution and initial clearance of the dye.
Protocol 2: Sentinel Lymph Node Mapping
This protocol details the procedure for identifying draining lymph nodes from a specific anatomical site.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or PBS
-
Anesthetic agent
-
In vivo imaging system
-
Syringes and needles for injection (e.g., 30-gauge)
Methodology:
-
ICG Preparation: Prepare a sterile ICG solution at a concentration of 0.5 mg/mL.[11]
-
Animal Preparation: Anesthetize the animal and position it to allow clear access to the injection site and the expected lymphatic drainage basin.
-
ICG Administration: Inject a small volume (e.g., 20-50 µL) of the ICG solution subcutaneously or intradermally near the region of interest (e.g., footpad, mammary fat pad).[1]
-
Image Acquisition: Begin imaging approximately 5 minutes post-injection.[12] Acquire images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes to visualize the lymphatic channels and the accumulation of ICG in the sentinel lymph nodes.[12]
Protocol 3: Tumor Imaging
This protocol describes how to visualize tumors by leveraging the EPR effect.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or PBS
-
Tumor-bearing animal model
-
Anesthetic agent
-
In vivo imaging system
-
Syringes and needles for injection
Methodology:
-
ICG Preparation: Prepare a sterile ICG solution at a concentration appropriate for the desired dose (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Animal Preparation: Anesthetize the tumor-bearing animal and place it in the imaging system.
-
Baseline Imaging: Acquire a pre-injection fluorescence image of the tumor and surrounding tissue.
-
ICG Administration: Administer the ICG solution intravenously at a dose ranging from 1 to 10 mg/kg.[2][13] The optimal dose may vary depending on the tumor model and imaging system sensitivity.
-
Image Acquisition: Acquire images at various time points post-injection, such as 15 minutes, 1, 4, 8, 12, and 24 hours, to determine the optimal imaging window for maximal tumor-to-background contrast.[13]
Data Analysis and Interpretation
Quantitative analysis of ICG fluorescence intensity is crucial for obtaining meaningful results. Regions of interest (ROIs) should be drawn around the target tissue (e.g., vessel, lymph node, tumor) and a background area to calculate metrics such as signal-to-background ratio (SBR) or tumor-to-background ratio (TBR). This allows for the normalization of data and comparison between different animals and experimental groups.
Conclusion
Indocyanine Green is a powerful and clinically relevant fluorescent probe for in vivo small animal imaging. Its versatility enables the non-invasive assessment of physiological and pathological processes in real-time. By following standardized protocols and carefully considering experimental parameters, researchers can effectively leverage ICG to generate robust and reproducible data in their preclinical studies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Indocyanine green - Wikipedia [en.wikipedia.org]
- 5. How does indocyanine green (ICG) fluorescence work? | AAT Bioquest [aatbio.com]
- 6. Is indocyanine green (ICG) used for small animal in vivo imaging? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bioimaging.vieworks.com [bioimaging.vieworks.com]
- 10. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. macsenlab.com [macsenlab.com]
- 13. A study on setting standards for near-infrared fluorescence-image guided surgery (NIRFGS) time lapse monitoring based on preoperative liver function assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Use of ICG in Animal Health | Diagnostic Green [diagnosticgreen.com]
Application Notes and Protocols for Indocyanine Green (ICG) Lymphatic Mapping in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool for in vivo imaging of lymphatic vasculature in preclinical research.[1][2][3][4] Its ability to be visualized through tissues with minimal autofluorescence makes it ideal for non-invasively assessing lymphatic architecture, function, and drainage patterns in various animal models.[2][3] These application notes provide detailed protocols for performing ICG lymphatic mapping in preclinical models, with a focus on rodent models, and offer guidance on data acquisition and analysis.
Data Presentation
The following tables summarize key quantitative parameters for ICG lymphatic mapping compiled from various preclinical studies.
Table 1: ICG Dosage and Administration in Rodent Models
| Parameter | Mouse | Rat | Reference |
| Concentration | 0.025 mg/ml - 5 mg/ml | Not specified | [5] |
| Dosage | 0.03 mg - 0.1 mL of solution | Not specified | [5][6] |
| Administration Route | Intradermal (i.d.), Subcutaneous (s.c.) | Subcutaneous (s.c.) | [3][5][7][8] |
| Injection Site | Footpad, Mammary pad, Peritumoral, Inguinal region | Axilla | [5][7][9][10] |
| Volume | 5 µL - 100 µL | Not specified | [5][9] |
Table 2: NIR Fluorescence Imaging Parameters for ICG
| Parameter | Wavelength/Setting | Reference |
| Excitation Wavelength | 745 nm - 806 nm | [7][9] |
| Emission Wavelength | 830 nm - 840 nm | [3][9] |
| Exposure Time | 0.1 s - 6 s | [9] |
| Imaging System | IVIS Spectrum, SPY PHI System, EleVision IR Platform, FLARE™ | [6][9][11][12] |
Experimental Protocols
Protocol 1: Standard ICG Lymphatic Mapping in Mice
This protocol describes the standard procedure for visualizing lymphatic drainage from the footpad to the popliteal and subsequent lymph nodes in a mouse model.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or 5% Glucose Solution
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine mixture)
-
Insulin syringes with 30G needles
-
NIR fluorescence imaging system
-
Animal shaver
Procedure:
-
ICG Preparation: Prepare the ICG solution shortly before use by dissolving the ICG powder in sterile water or 5% glucose solution to the desired concentration (e.g., 5 mg/ml).[5] Protect the solution from light.
-
Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent.[5] Shave the fur from the area of interest (e.g., the leg and torso) to minimize fluorescence signal obstruction. To reduce tissue autofluorescence, mice can be fed an alfalfa-free diet prior to imaging.[13]
-
ICG Administration: Draw the prepared ICG solution into an insulin syringe. For footpad injections, intradermally inject a small volume (e.g., 5 µL) into the dorsal side of the footpad.[9] For other applications, subcutaneous injections can be performed (e.g., 0.1 mL into the mammary pad).[5]
-
NIR Fluorescence Imaging: Immediately after injection, place the animal in the NIR fluorescence imaging system.[9]
-
Image Acquisition: Acquire serial images at regular intervals (e.g., every 30 seconds for the first 10 minutes, then every 60 seconds) to visualize the dynamic flow of ICG through the lymphatic vessels.[9] The imaging duration can vary from 25 to 70 minutes depending on the research question.[9]
-
Data Analysis: Analyze the acquired images to quantify lymphatic function. This can include measuring the time to appearance in the draining lymph node, the signal intensity over time in regions of interest (ROIs) drawn over lymph nodes and vessels, and the clearance rate from the injection site.[7][9]
Protocol 2: Enhanced Lymphatic Imaging with Liposomal ICG (LP-ICG)
This protocol utilizes a liposomal formulation of ICG for improved stability, enhanced fluorescence signal, and more specific uptake by the lymphatic system.[9][13]
Materials:
-
Liposomal ICG (LP-ICG) formulation
-
All other materials as listed in Protocol 1
Procedure:
-
LP-ICG Preparation: If not commercially available, LP-ICG can be synthesized. The protocol is similar to the standard ICG protocol but with the substitution of the standard ICG solution with the LP-ICG formulation.
-
Animal Preparation and Administration: Follow steps 2 and 3 from Protocol 1, injecting 5 µL of the LP-ICG solution (e.g., 15 µM in 5% glucose) intradermally.[9]
-
Imaging and Analysis: Proceed with steps 4-6 from Protocol 1. LP-ICG allows for improved visualization of deeper lymph nodes and a more accurate quantification of lymphatic flow dynamics due to its increased stability and specific lymphatic uptake.[9][13]
Visualizations
Experimental Workflow
Caption: Experimental workflow for ICG lymphatic mapping.
Physiological Pathway of ICG Lymphatic Drainage
Caption: Physiological pathway of ICG through the lymphatic system.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mouse phenotyping with near-infrared fluorescence lymphatic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Lymphatic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Indocyanine Green for Detecting the Sentinel Lymph Node in Breast Cancer Patients: From Preclinical Evaluation to Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol and Literature Review for Indocyanine Green in the Assessment of Periorbital and Facial Lymphatics [practicaldermatology.com]
- 7. Near infrared lymphatic imaging demonstrates the dynamics of lymph flow and lymphangiogenesis during the acute vs. chronic phases of arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indocyanine green nanoparticles undergo selective lymphatic uptake, distribution and retention and enable detailed mapping of lymph vessels, nodes and abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Imaging of Lymphatic Function with Liposomal Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of lymphatic flow pattern using indocyanine green fluorescence imaging in a highly metastatic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Preclinical Study of Near-Infrared Guided Sentinel Lymph Node Mapping of the Porcine Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Optimizing Indocyanine Green Concentration for Superior Fluorescence Signal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Indocyanine Green (ICG) to achieve maximum fluorescence signal in various research and clinical applications. Proper concentration optimization is critical to enhance signal-to-noise ratio and avoid concentration-dependent quenching effects.
Introduction to Indocyanine Green (ICG) Fluorescence
Indocyanine Green is a sterile, anionic, water-soluble tricarbocyanine dye with a molecular weight of 774.96 Da.[1] It is widely used as a near-infrared (NIR) fluorescent contrast agent in medical diagnostics.[2] When injected into the body, ICG rapidly binds to plasma proteins, primarily albumin.[1][3] Upon excitation with light in the NIR range (750-800 nm), ICG emits fluorescence with a peak at approximately 830 nm.[3] This portion of the electromagnetic spectrum, known as the "NIR window" (780 nm to 2500 nm), allows for deeper tissue penetration of light, up to 10-15 mm, with reduced autofluorescence from endogenous tissues, resulting in high contrast and sensitivity.[3][4]
A key characteristic of ICG is concentration-dependent fluorescence quenching. At lower concentrations, the fluorescence intensity increases linearly. However, as the concentration surpasses a certain threshold, the fluorescence intensity begins to decrease, a phenomenon known as the "quenching effect".[4][5] This is attributed to the formation of non-fluorescent ICG aggregates at higher concentrations. Therefore, identifying the optimal concentration is paramount for achieving the brightest possible signal.
Factors Influencing Optimal ICG Concentration
The ideal ICG concentration is not a single value but rather depends on a multitude of factors:
-
Application: The specific use case, such as in vivo imaging, microscopy, or flow cytometry, will dictate the required concentration range.
-
Solvent: The fluorescence properties of ICG are highly dependent on the solvent. In aqueous solutions, ICG is prone to aggregation and quenching at lower concentrations compared to when it is dissolved in solvents like ethanol or bound to proteins like albumin.[6]
-
Tissue Type and Depth: For in vivo imaging, the type of tissue and the depth of the target will influence the optimal concentration due to light scattering and absorption.
-
Imaging System: The sensitivity of the detector and the intensity of the excitation light source of the imaging system will also play a role in determining the usable ICG concentration range.
Quantitative Data Summary: Optimal ICG Concentrations
The following tables summarize optimal ICG concentrations reported in the literature for various applications.
Table 1: Optimal ICG Concentrations for In Vivo and Ex Vivo Imaging
| Application | Optimal Concentration Range | Key Findings |
| Fluorescence Cholangiography | 0.00195 - 0.025 mg/mL | This concentration range provided the highest measured fluorescence intensity at a 2 cm distance in ex vivo experiments.[7] |
| Sentinel Lymph Node Biopsy | 50 µg/mL (0.05 mg/mL) | Determined as the adequate concentration for detecting bright lymph nodes in early gastric cancer.[8] |
| Colorectal Surgery (Tattooing) | 0.5 - 1 mg total dose | A preoperative, endoscopic submucosal injection in this dose range was found to be optimal for multifunctional applications.[9] |
| Liver Resection (Positive Staining) | 0.028 - 0.083 mg per 100 mL of liver volume | This range was identified as optimal for achieving adequate fluorescence intensity and clear borders during laparoscopic anatomical resection.[10] |
Table 2: Optimal ICG Concentrations for Cellular and Solution-Based Assays
| Application | Optimal Concentration Range | Key Findings |
| General Fluorescence Imaging | 2 - 50 µM | Recommended range for testing the fluorescence of ICG in solution to avoid complete light absorption.[4] |
| In Water (Aqueous Solution) | 30 - 62.5 µM | Emission peaks were observed in this range, indicating the threshold for maximum emission intensity before quenching.[6] |
| In Ethanol | Up to 500 µM | Higher concentrations can be used for bright emission without significant quenching compared to water.[6] |
| Cellular Imaging (HT-1080 cells) | < 160 µg/mL | A significant decrease in the fluorescent signal was observed at concentrations greater than 160 µg/mL.[11] |
Experimental Protocols
Protocol for Determining Optimal ICG Concentration in Solution
This protocol describes how to determine the optimal ICG concentration for fluorescence measurements in a cuvette-based spectrofluorometer or a plate reader.
Materials:
-
Indocyanine Green (ICG) powder
-
Solvent (e.g., sterile water, PBS, ethanol, or a solution containing albumin)
-
Spectrofluorometer or microplate reader with NIR capabilities
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of ICG (e.g., 1 mg/mL) in the desired solvent. Protect the solution from light. Note: ICG in aqueous solution is unstable, and fresh solutions should be used for optimal results. The fluorescence intensity of a one-day-old ICG solution can be reduced by half.[1]
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create a range of ICG concentrations. The suggested range for initial testing is from 1 µM to 200 µM.
-
Fluorescence Measurement:
-
Transfer the diluted ICG solutions to the cuvettes or microplate wells.
-
Set the excitation wavelength of the spectrofluorometer or plate reader to approximately 780 nm.
-
Measure the fluorescence emission spectrum from 800 nm to 900 nm.
-
Record the peak fluorescence intensity for each concentration.
-
-
Data Analysis:
-
Plot the peak fluorescence intensity as a function of ICG concentration.
-
The optimal concentration will be the peak of this curve. Concentrations beyond this peak will show a decrease in fluorescence intensity due to quenching.
-
Protocol for Optimizing ICG Concentration for In Vitro Cellular Imaging
This protocol outlines the steps to determine the optimal ICG concentration for fluorescence microscopy of cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Indocyanine Green (ICG)
-
Fluorescence microscope with an appropriate NIR filter set
-
Imaging software for quantitative analysis
Procedure:
-
Cell Seeding: Seed the cells in a suitable imaging vessel (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere overnight.
-
ICG Incubation:
-
Prepare a range of ICG concentrations in cell culture medium. A starting range of 10 µg/mL to 200 µg/mL is recommended.
-
Remove the old medium from the cells and replace it with the ICG-containing medium.
-
Incubate the cells for a specific period (e.g., 1-4 hours).
-
-
Washing: After incubation, gently wash the cells two to three times with phosphate-buffered saline (PBS) to remove any unbound ICG.
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using the fluorescence microscope. Use consistent imaging settings (e.g., exposure time, gain) for all samples.
-
-
Image Analysis:
-
Use the imaging software to quantify the mean fluorescence intensity of the cells for each ICG concentration.
-
Plot the mean fluorescence intensity against the ICG concentration to identify the concentration that yields the highest signal without significant cytotoxicity.
-
Visualizations
Caption: Mechanism of ICG Fluorescence and Quenching.
Caption: Workflow for Determining Optimal ICG Concentration.
Conclusion
The optimal concentration of Indocyanine Green is a critical parameter that must be empirically determined for each specific application and experimental setup. By following the protocols outlined in these application notes, researchers can systematically identify the ideal ICG concentration to maximize the fluorescence signal, thereby improving the quality and reliability of their experimental data. Careful consideration of the factors influencing ICG fluorescence and adherence to a systematic optimization process will ensure the successful application of this powerful NIR fluorophore.
References
- 1. benthamopenarchives.com [benthamopenarchives.com]
- 2. Interactions of Indocyanine Green and Lipid in Enhancing Near-Infrared Fluorescence Properties: The Basis for Near-Infrared Imaging in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The primary application of indocyanine green fluorescence imaging in surgical oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing the image of fluorescence cholangiography using ICG: a systematic review and ex vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal settings and accuracy of indocyanine green fluorescence imaging for sentinel node biopsy in early gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal ICG dosage of preoperative colonoscopic tattooing for fluorescence-guided laparoscopic colorectal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of Indocyanine Green (ICG) for Angiography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a fluorescent cyanine dye that is administered intravenously for various diagnostic imaging procedures, including ophthalmic angiography.[1] Its unique spectral properties, with absorption and emission in the near-infrared (NIR) range (absorption peak at ~800-810 nm and emission peak at ~835 nm in blood), allow for deeper tissue penetration and visualization of vascular structures that are not easily observed with other techniques like fluorescein angiography.[1][2] ICG is highly protein-bound (approximately 98%) in the bloodstream, primarily to albumin and lipoproteins, which confines it to the vascular space and prevents significant leakage from most blood vessels.[1] This characteristic makes it particularly well-suited for imaging the choroidal vasculature of the eye.[2][3] ICG is exclusively eliminated by the liver into the bile without undergoing metabolism.[1]
These application notes provide a comprehensive overview of the intravenous administration of ICG for angiography studies, including detailed protocols, quantitative data, and visualizations of the experimental workflow and underlying mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data related to the intravenous administration of ICG for angiography.
Table 1: Pharmacokinetic Properties of Intravenous Indocyanine Green
| Parameter | Value | Reference |
| Peak Absorption (in blood) | 800-810 nm | [1] |
| Peak Emission (in blood) | ~835 nm | [1][2] |
| Plasma Protein Binding | ~98% | [1][2] |
| Half-life in Circulation | 2-4 minutes | [2] |
| Elimination | Exclusively hepatic | [1] |
Table 2: Incidence of Adverse Reactions to Intravenous Indocyanine Green
| Reaction Severity | Incidence Rate | Reference |
| Mild | 0.15% | [2][4] |
| Moderate | 0.2% | [2][4] |
| Severe (Anaphylaxis) | 0.05% | [2][4] |
| Fatal | Extremely rare | [2] |
Table 3: Standard Dosages for Ophthalmic ICG Angiography
| Patient Population | Dosage | Reconstitution | Administration | Reference |
| Adults (Standard) | 25 mg | 5 mL sterile water for injection | Intravenous bolus | [3] |
| Adults (SLO systems) | 25 mg | 3 mL sterile water for injection | 1 mL of solution injected | [3] |
| Adults (Maximum) | Up to 40 mg | 2 mL sterile water for injection | Intravenous bolus | [5] |
Experimental Protocols
Preparation of Indocyanine Green Solution
Objective: To properly reconstitute lyophilized ICG powder for intravenous administration.
Materials:
-
Vial of sterile, lyophilized Indocyanine Green (25 mg)
-
Sterile water for injection (as per dosage requirements)
-
Sterile syringe and needle
-
Alcohol swabs
Procedure:
-
Inspect the ICG vial to ensure the seal is intact and the powder is a uniform dark green color.
-
Using a sterile syringe, draw up the required volume of sterile water for injection (e.g., 5 mL for a standard 25 mg dose).
-
Clean the rubber stopper of the ICG vial with an alcohol swab.
-
Inject the sterile water into the ICG vial.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
The reconstituted solution should be a clear, dark green color. Do not use if discoloration or particulate matter is observed.
-
The solution should be used within 6 hours of reconstitution.[6]
Patient Preparation and Intravenous Administration
Objective: To safely administer the prepared ICG solution to the patient and prepare them for imaging.
Materials:
-
Reconstituted ICG solution
-
Sterile syringe with the appropriate volume of ICG solution
-
23-gauge scalp vein needle set or intravenous catheter
-
Tourniquet
-
Alcohol swabs
-
5 mL syringe with sterile 0.9% sodium chloride (saline) for flush
-
Emergency kit for management of adverse reactions
Procedure:
-
Obtain informed consent from the patient after explaining the procedure, potential risks, and benefits.
-
Take a thorough medical history, including any known allergies, especially to iodine, and systemic comorbidities.[3]
-
Fasting for two to four hours before the procedure is recommended.[3]
-
Ensure the patient's pupils are well-dilated before starting the procedure.
-
Position the patient comfortably in the imaging chair with their arm supported.
-
Select a suitable vein, typically in the antecubital fossa, and apply a tourniquet.
-
Clean the injection site with an alcohol swab.
-
Insert the scalp vein needle or intravenous catheter into the vein.
-
Inject the prepared ICG solution as a bolus.
-
Immediately following the ICG injection, administer a 5 mL saline flush to ensure the entire dose reaches the circulation.[3]
-
Begin the imaging sequence immediately after the saline flush.
-
Monitor the patient for any signs of adverse reactions throughout the procedure.
ICG Angiography Imaging Protocol
Objective: To acquire a time-series of high-quality images of the choroidal and retinal vasculature.
Equipment:
-
Digital fundus camera or scanning laser ophthalmoscope (SLO) with appropriate ICG filters and imaging software.
Procedure:
-
Early Phase (0-3 minutes):
-
Stage 1 (0-10 seconds): Capture rapid sequential images (e.g., one frame per second) to visualize the filling of choroidal arteries and choriocapillaris.[3]
-
Stage 2 (10-30 seconds): Continue imaging to observe the filling of larger choroidal veins and retinal arterioles.[3]
-
Stage 3 (30 seconds - 3 minutes): Capture images every 30-60 seconds to see the complete filling of the choroidal watershed zones and the beginning of the dye fading from the larger vessels.[2][3]
-
-
Mid Phase (5-15 minutes):
-
Acquire images at intervals of approximately 1-2 minutes. During this phase, the choroidal vasculature becomes less distinct, and hyperfluorescent lesions will appear bright against a fading background.[2]
-
-
Late Phase (15-40 minutes):
-
Capture images every 5-10 minutes. In this phase, hyperfluorescent lesions will remain bright against a dark background as the dye is cleared from the circulation.[2]
-
Visualizations
ICG Angiography Experimental Workflow
Caption: Experimental workflow for ICG angiography.
Signaling and Interaction Pathway of Intravenous ICG
Caption: ICG interaction and fluorescence pathway.
Disclaimer
These application notes and protocols are intended for informational purposes for researchers, scientists, and drug development professionals. They are not a substitute for professional medical advice, diagnosis, or treatment. Always seek the advice of a qualified healthcare provider with any questions you may have regarding a medical condition. The procedures described should only be performed by trained and qualified personnel in an appropriate clinical or research setting.
References
- 1. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 2. Immediate Reactions to Fluorescein and Indocyanine Green in Retinal Angiography: Review of Literature and Proposal for Patient’s Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green (ICG) Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adverse reactions due to indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of intestinal perfusion with indocyanine green (ICG) and methylene blue (MB) using a single clinically approved fluorescence imaging system: a demonstration in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Binding properties of indocyanine green in human blood. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Purity Analysis of Indocyanine Green by High-Performance Liquid Chromatography
Introduction
Indocyanine Green (ICG) is a sterile, water-soluble, tricarbocyanine dye with a wide range of applications in medical diagnostics, including cardiac output determination, hepatic function studies, and ophthalmic angiography. The purity of ICG is critical for its safe and effective use. This document provides a detailed application note and protocol for the determination of Indocyanine Green purity and the separation of its related substances and degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Principle of the Method
This method utilizes reversed-phase HPLC with gradient elution to separate Indocyanine Green from its potential impurities and degradation products. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase. Detection is performed using a UV-Vis or a Photodiode Array (PDA) detector at a wavelength where ICG has maximum absorbance, allowing for sensitive and specific quantification.
Experimental
Instrumentation and Materials
-
HPLC System: A gradient HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a PDA or UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
pH meter.
-
Indocyanine Green Reference Standard (RS): Of known purity.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water.
-
Ammonium Acetate: Analytical reagent grade.
-
Acetic Acid: Glacial, analytical reagent grade.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of Indocyanine Green and its related substances.
| Parameter | Recommended Conditions |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 for the gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 780 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Solutions
3.3.1. Mobile Phase Preparation
-
Mobile Phase A (10 mM Ammonium Acetate, pH 5.0): Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
3.3.2. Standard Solution Preparation
-
Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Indocyanine Green RS and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This stock solution should be prepared fresh.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B.
3.3.3. Sample Solution Preparation
-
Sample Stock Solution (500 µg/mL): Accurately weigh about 25 mg of the Indocyanine Green sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Sample Solution (50 µg/mL): Pipette 5.0 mL of the Sample Stock Solution into a 50 mL volumetric flask and dilute to volume with the 50:50 mixture of Mobile Phase A and Mobile Phase B.
System Suitability
Before performing the analysis, the suitability of the chromatographic system must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Indocyanine Green peak. |
| Theoretical Plates (N) | Not less than 2000 for the Indocyanine Green peak. |
| Relative Standard Deviation (RSD) | Not more than 2.0% for the peak area and retention time of the Indocyanine Green peak from five replicate injections. |
Data Analysis and Calculations
Identification
The principal peak in the chromatogram of the Working Sample Solution should correspond in retention time to the principal peak in the chromatogram of the Working Standard Solution.
Purity Calculation
The purity of the Indocyanine Green sample is calculated using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram.
% Purity = (Area of ICG Peak / Total Area of All Peaks) x 100
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Reporting of Impurities
Any impurity with an area percentage greater than the reporting threshold (e.g., 0.05%) should be reported.
Method Validation Parameters (Typical)
The following table summarizes typical validation parameters for an HPLC method for Indocyanine Green analysis, based on literature for similar compounds.
| Parameter | Typical Results |
| Linearity | Correlation coefficient (r²) > 0.999 for a concentration range of 1-100 µg/mL. |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Intra-day RSD < 1.0%, Inter-day RSD < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | The method should be able to resolve the Indocyanine Green peak from known impurities and degradation products. |
Potential Impurities and Degradation Products
Table 2: Potential Impurities and Degradation Products of Indocyanine Green
| Compound | Type | Notes |
| Sodium Iodide | Process Impurity | As per USP monograph, the limit is not more than 5.0%. |
| Leuco-Indocyanine Green | Degradation Product | A reduced, colorless form of ICG. |
| Oxidized ICG Species | Degradation Product | Formed upon exposure to oxidizing agents or light. |
| ICG Aggregates | Physical Impurity | ICG is known to form aggregates in aqueous solutions, which may appear as separate peaks or a broad main peak. |
| Synthesis Intermediates | Process Impurity | Various aromatic and heterocyclic compounds used in the synthesis of the ICG molecule. |
Visualizations
Experimental Workflow
Caption: Workflow for ICG Purity Testing by HPLC.
Logical Relationship of Analytical Steps
Caption: Decision flow for the HPLC analysis of ICG.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-pressure liquid chromatographic analysis of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific assay for the quantitation of indocyanine green in rat plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantification of Indocyanine Green (ICG) Fluorescence in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical imaging for assessing tissue perfusion, lymphatic drainage, and vascular integrity.[1][2] Its favorable safety profile and spectral properties, with absorption and emission in the NIR window (approximately 800-830 nm), allow for deep tissue penetration and minimal autofluorescence, making it an ideal agent for in vivo and ex vivo fluorescence imaging.[3] The quantification of ICG fluorescence provides objective and reproducible data, which is crucial for various research and clinical applications, including oncology, surgery, and drug development.[4] These application notes provide detailed protocols for the quantification of ICG fluorescence in tissue samples, covering experimental design, data acquisition, and analysis.
Core Applications
The quantitative analysis of ICG fluorescence in tissue can be applied to several key research areas:
-
Tumor Imaging and Margin Assessment: ICG accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect, allowing for tumor visualization and the assessment of surgical margins.[5][6]
-
Tissue Perfusion and Viability: Real-time monitoring of ICG fluorescence provides a dynamic assessment of blood flow and tissue perfusion, which is critical in reconstructive surgery, organ transplantation, and wound healing studies.[7][8]
-
Lymphatic System Mapping: ICG is used to map lymphatic vessels and sentinel lymph nodes, aiding in cancer staging and lymphedema research.[9][10]
Experimental Protocols
In Vivo Quantification of ICG Fluorescence in Animal Models
This protocol describes the quantification of ICG fluorescence in live animal models, typically mice or rats, for applications such as tumor imaging and perfusion analysis.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile water for injection or saline
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo fluorescence imaging system with NIR capabilities
-
Anesthesia system
-
Analysis software with region of interest (ROI) analysis capabilities
Protocol:
-
ICG Preparation: Reconstitute ICG powder with sterile water or saline to a final concentration of 2.5 mg/mL.[11] Ensure the solution is fresh to maintain its fluorescence properties.[11]
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent. Place the animal on the imaging stage and maintain its body temperature.
-
ICG Administration: Administer ICG intravenously via the tail vein at a dose of 0.25–0.5 mg/kg.[11] For tumor imaging, a preoperative administration time of 24 hours is often used to maximize the tumor-to-background ratio.[12] For perfusion studies, imaging is performed immediately after injection.
-
Fluorescence Imaging:
-
Position the animal in the in vivo imaging system.
-
Set the excitation and emission filters appropriate for ICG (Excitation: ~780 nm, Emission: ~830 nm).
-
Acquire a baseline fluorescence image before ICG injection.
-
For dynamic perfusion studies, acquire a series of images at a high frame rate immediately following ICG injection.
-
For static tumor imaging, acquire images at various time points post-injection (e.g., 1, 6, 24 hours) to determine the optimal imaging window.
-
-
Data Analysis:
-
Use the analysis software to draw regions of interest (ROIs) over the tissue of interest (e.g., tumor) and a background region (e.g., adjacent normal tissue).
-
Calculate the average fluorescence intensity for each ROI.
-
For dynamic studies, plot the fluorescence intensity over time to generate a time-intensity curve (TIC). From the TIC, derive quantitative parameters such as time to peak intensity (Tmax), time to half-maximum (T1/2max), and the slope of the uptake phase.[8]
-
For static imaging, calculate the Tumor-to-Background Ratio (TBR) by dividing the fluorescence intensity of the tumor ROI by that of the background ROI.[5]
-
Experimental Workflow for In Vivo ICG Quantification
Caption: Workflow for in vivo ICG fluorescence quantification.
Ex Vivo Quantification of ICG Fluorescence in Tissue Samples
This protocol is for the quantification of ICG fluorescence in excised tissue samples, often used to validate in vivo findings or for detailed microscopic analysis.
Materials:
-
Excised tissue samples
-
Fluorescence microscope with NIR capabilities or a fluorescence plate reader
-
Cryostat or microtome for tissue sectioning
-
Microscope slides
-
Mounting medium
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Tissue Preparation:
-
Immediately after excision, fresh tissue can be imaged directly.
-
For histological analysis, fix the tissue in formalin and embed it in paraffin, or snap-freeze in liquid nitrogen for cryosectioning.
-
Cut tissue sections of 5-10 µm thickness and mount them on microscope slides.
-
-
Fluorescence Imaging:
-
For whole tissue imaging, place the sample in a petri dish and image using a fluorescence imaging system.
-
For microscopic analysis, place the slide on the stage of a fluorescence microscope.
-
Use the appropriate filter set for ICG.
-
Acquire fluorescence images of the tissue sections.
-
-
Data Analysis:
-
Open the acquired images in an image analysis software like ImageJ.
-
Define ROIs over the areas of interest (e.g., tumor, stroma, normal tissue).
-
Measure the mean fluorescence intensity within each ROI.
-
For comparative analysis, ensure that imaging parameters (e.g., exposure time, gain) are kept constant across all samples.
-
Calculate relevant metrics such as the TBR.
-
Experimental Workflow for Ex Vivo ICG Quantification
Caption: Workflow for ex vivo ICG fluorescence quantification.
Data Presentation
Quantitative data from ICG fluorescence studies should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Quantitative Parameters for In Vivo ICG Fluorescence Imaging
| Application | Animal Model | ICG Dose (mg/kg) | Administration Route | Imaging Time Point | Quantitative Parameter | Typical Value | Reference |
| Tumor Imaging | Mouse (4T1) | 2 | Retro-orbital | 12 minutes | Fluorescence Intensity vs. Time | Uptake and clearance kinetics observed | |
| Tumor Imaging | Mouse (Glioblastoma) | 1 | Intravenous | 60 minutes | Tumor-to-Background Ratio (TBR) | ~4.5 | |
| Pediatric Liver Cancer | Human | 0.5 | Intravenous | 24 hours pre-op | Tumor-to-Background Ratio (TBR) | > 2.0 (for tumors) | [5] |
| Lymphatic Mapping | Human (Breast Cancer) | 5 mg in 1 ml | Intradermal | 5 minutes | Lymphatic Transit Time | 5 minutes to sentinel node | [10] |
| Tissue Perfusion | Porcine Kidney | 0.008 (micro-dosing) | Intravenous | Continuous | Time-Intensity Curve Parameters | Correlated with blood flow | [7] |
Table 2: Quantitative Parameters for Ex Vivo ICG Fluorescence Imaging
| Application | Tissue Type | ICG Administration | Quantitative Parameter | Finding | Reference |
| Breast Cancer | Human Breast Tissue | 0.25 mg/kg (intraoperative) | Tumor-to-Background Fluorescence Ratio (TBFR) | Malignant: 3.3, Benign: 1.9 | |
| Colorectal Cancer | Human Lymph Nodes | Submucosal injection | Average Fluorescence Intensity | Metastatic: 25.23, Non-metastatic: 75.84 | [2] |
Mechanism of ICG Accumulation in Tissues
The accumulation of ICG in tissues, particularly in tumors, is primarily a passive process driven by the enhanced permeability and retention (EPR) effect.[9] This phenomenon is characterized by the leaky vasculature and poor lymphatic drainage commonly found in tumor microenvironments. Upon intravenous injection, ICG rapidly binds to plasma proteins, forming a macromolecular complex.[1] These complexes extravasate through the fenestrated blood vessels of tumors and are retained in the interstitial space due to impaired lymphatic clearance. This leads to a higher concentration of ICG in tumor tissue compared to surrounding healthy tissue, providing the contrast for fluorescence imaging.
Diagram of ICG Accumulation via the EPR Effect
Caption: Mechanism of ICG accumulation in tumors via the EPR effect.
Conclusion
The quantification of Indocyanine Green fluorescence is a powerful tool for researchers and drug development professionals. The protocols and data presented here provide a framework for designing and executing robust and reproducible studies. By standardizing methodologies and quantitative analysis, the full potential of ICG fluorescence imaging can be harnessed to advance our understanding of complex biological processes and to develop new diagnostic and therapeutic strategies.
References
- 1. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 2. laparoscopyhospital.com [laparoscopyhospital.com]
- 3. Frontiers | Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Russian Journal of Oncology [rjonco.com]
- 7. droracle.ai [droracle.ai]
- 8. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bioengineer.org [bioengineer.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tumor Visualization Using Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has been approved by the FDA for various diagnostic applications.[1][2] In the realm of cancer research, ICG is increasingly utilized for the intraoperative visualization of tumors, sentinel lymph nodes, and tumor margins.[2][3] Its fluorescence in the NIR spectrum (approximately 800-860 nm) allows for deep tissue penetration with minimal autofluorescence, leading to a high signal-to-background ratio.[4] This document provides detailed application notes and experimental protocols for the use of ICG in tumor visualization for cancer research.
Mechanism of Action: The Enhanced Permeability and Retention (EPR) Effect
The primary mechanism by which ICG accumulates in tumor tissues is the Enhanced Permeability and Retention (EPR) effect.[5] Tumor vasculature is often leaky and disorganized, with poorly formed lymphatic drainage. This allows macromolecules and nanoparticles, including ICG which binds to plasma proteins, to extravasate from the blood vessels and accumulate in the tumor interstitium.[5] This passive targeting mechanism leads to a higher concentration of ICG in the tumor compared to surrounding healthy tissues.
Quantitative Data Presentation
The following tables summarize key quantitative data for ICG in tumor visualization.
Table 1: Optical Properties of Indocyanine Green (ICG)
| Property | Value | Reference |
| Excitation Range | 740-800 nm | [4] |
| Emission Range | 800-860 nm | [4] |
| Circulation Half-life (free ICG) | 150-180 seconds | [6] |
Table 2: Signal-to-Background Ratios (SBR/TBR) in Preclinical Models
| Tumor Model | ICG Formulation | Dose | Time Point | SBR/TBR | Reference |
| A549 (Lung Cancer) | ICG-PCL micelles | - | 24 h | 9.2 ± 2.5 | [6] |
| A549 (Lung Cancer) | Free ICG | - | 24 h | 3.4 ± 2.1 | [6] |
| U87MG (Glioblastoma) | QD800-RGD | ~200 pmol | 24 h | 10.7 ± 1.5 %ID/g | [7] |
| HT29 (Colon Cancer) Liver Metastases | Free ICG | 0.025 mg | 24 h | 1.81 (tumor to liver) | [8] |
| Glioblastoma (Human) | "Second Window" ICG | - | 19-30 h | 7.50 ± 0.74 | [9] |
Table 3: Recommended ICG Dosing for Preclinical and Clinical Research
| Application | Species | Dose | Reference |
| In Vivo Mouse Imaging | Mouse | 1-4 mg/kg | [2][3] |
| In Vivo Rabbit Imaging | Rabbit | 0.5 mg/kg | [10] |
| Clinical Tumor Visualization | Human | 0.1-0.2 mg/kg | [11] |
Experimental Protocols
Protocol 1: In Vivo Tumor Imaging in a Mouse Model
This protocol outlines the procedure for real-time, in vivo fluorescence imaging of subcutaneous tumors in mice using ICG.
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or Phosphate-Buffered Saline (PBS)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)[3]
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with NIR fluorescence capabilities
-
Syringes and needles for intravenous injection
Procedure:
-
ICG Preparation:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Place the anesthetized mouse on the imaging system's stage.
-
-
ICG Administration:
-
In Vivo Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 3, 6, 12, and 24 hours) to determine the optimal imaging window.[2]
-
Set the imaging system parameters for ICG detection (Excitation: ~740-800 nm, Emission: ~800-860 nm).[4]
-
Acquire both white light and fluorescence images for anatomical reference.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and surrounding normal tissue.
-
Calculate the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR) to assess tumor contrast.
-
Protocol 2: Ex Vivo Tumor and Organ Imaging
This protocol describes the procedure for ex vivo imaging of tumors and major organs following in vivo ICG administration to assess biodistribution.
Materials:
-
Mouse from in vivo imaging experiment
-
Surgical tools for dissection
-
In vivo imaging system or a dedicated ex vivo imaging system
-
Petri dishes or black surface for tissue placement
Procedure:
-
Euthanasia and Tissue Harvesting:
-
At the final imaging time point from the in vivo study, humanely euthanize the mouse.
-
Carefully dissect and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).[12]
-
-
Ex Vivo Imaging:
-
Arrange the harvested tumor and organs on a non-fluorescent surface (e.g., a petri dish on a black background).
-
Acquire fluorescence images of the tissues using the imaging system with the same settings as the in vivo imaging.[12]
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each organ and the tumor.
-
Analyze the biodistribution of ICG by comparing the fluorescence signals across different tissues.
-
Conclusion
Indocyanine green is a valuable tool for tumor visualization in cancer research, offering a high degree of sensitivity and deep tissue penetration. The protocols and data presented in these application notes provide a foundation for researchers to effectively utilize ICG in their preclinical and clinical studies. Further optimization of dosing, timing, and imaging parameters may be necessary depending on the specific tumor model and imaging system used. The development of ICG-loaded nanoparticles also presents a promising avenue for improving tumor targeting and signal enhancement.[4][6]
References
- 1. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - Zhao - Annals of Translational Medicine [atm.amegroups.org]
- 4. Indocyanine Green-based Glow Nanoparticles Probe for Cancer Imaging [ntno.org]
- 5. youtube.com [youtube.com]
- 6. Indocyanine Green-Coated Polycaprolactone Micelles for Fluorescence Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indocyanine Green Labels an Orthotopic Nude-Mouse Model of Very-Early Colon-Cancer Liver Metastases | In Vivo [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tumor-Background Ratio is an effective method to identify tumors and false-positive nodules in indocyanine-green navigation surgery for pediatric liver cancer | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Staining of Cells and Tissues with Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been approved by the FDA for various clinical applications for over 60 years.[1] Its unique property of fluorescing in the near-infrared (NIR) spectrum (peak absorption at 800-810 nm in blood plasma) makes it an invaluable tool in research and drug development.[2][3] This NIR fluorescence allows for deep tissue penetration of light and minimizes autofluorescence from biological tissues, resulting in a high signal-to-noise ratio.[3][4]
Initially used for assessing liver and cardiac function, the applications of ICG have expanded significantly.[1][5] In the realm of cellular and tissue analysis, ICG is utilized for visualizing vasculature, assessing tissue perfusion, and identifying tumors.[6][7][8] Notably, ICG has been observed to accumulate preferentially in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect and active uptake by cancer cells through mechanisms like clathrin-mediated endocytosis.[9][10]
These application notes provide detailed protocols for staining cells and tissues with Indocyanine Green for microscopic analysis, quantitative data for experimental setup, and diagrams to illustrate key processes.
Quantitative Data for ICG Staining
The optimal concentration and incubation time for ICG staining can vary depending on the cell type, tissue, and specific application. The following tables summarize recommended parameters based on literature for in vitro and in vivo applications.
Table 1: Recommended Parameters for In Vitro Cell Staining with ICG
| Cell Type | ICG Concentration | Incubation Time | Temperature | Notes |
| Peripheral Blood Mononuclear Cells (PBMCs) | 6.25 µg/mL | 30 minutes | Room Temperature | Achieved reproducible staining with two washes in PBS.[10] |
| Sarcoma Cell Lines (e.g., HT-1080, U2OS) | 25 µM | 30 minutes - 24 hours | 37°C | Uptake is concentration and time-dependent. Longer incubation up to 24 hours can increase intracellular signal.[9][11] |
| Human Retinal Pigment Epithelium (RPE) | Up to 0.5% (5 mg/mL) | 5 - 30 minutes | Not Specified | No measurable reduction in cell viability at these concentrations and times.[12] |
| Colon Cancer Cell Lines | Not Specified | Not Specified | 37°C vs 4°C | ICG uptake is temperature-dependent, suggesting an active uptake mechanism.[13] |
Table 2: Recommended Parameters for In Vivo and Ex Vivo Tissue Analysis with ICG
| Application | Administration | ICG Dosage/Concentration | Timing of Imaging/Analysis |
| Tumor Imaging (e.g., Sarcoma, Colorectal Cancer) | Intravenous | 0.1 - 1 mg/kg | Immediately after injection and up to 60 minutes post-injection for real-time imaging.[14] Pre-operative administration (up to 28 days) has also been reported for tumor detection.[10] |
| Tissue Perfusion Assessment | Intravenous | 0.02 mg/kg | Real-time imaging during the procedure.[15] |
| Sentinel Lymph Node Biopsy (Gastric Cancer) | Submucosal Injection | 50 µg/mL (0.5 mL x 4 points) | The day prior to surgery.[11] |
| Ureter Localization | Intravenous | 0.25–0.5 mg/kg | 5–10 minutes before imaging.[16] |
| Ex Vivo Tissue Section Imaging (Sarcoma) | Intravenous injection prior to resection | Not specified | Sections prepared from tissue collected after in vivo ICG administration.[10] |
Experimental Protocols
Preparation of ICG Staining Solution
Materials:
-
Indocyanine Green (ICG) powder
-
Sterile Water for Injection or Dimethyl Sulfoxide (DMSO)
-
Balanced Salt Solution (BSS) or Phosphate-Buffered Saline (PBS)
-
Sterile syringes and filters
Protocol:
-
Reconstitute the ICG powder. For a 2.5 mg/mL stock solution, inject 10 mL of Sterile Water for Injection into a 25 mg vial of ICG.[1] Alternatively, for a 10 mM stock solution, dissolve the ICG powder in anhydrous DMSO.[6]
-
Gently shake or vortex the vial until the ICG is completely dissolved. Inspect for any precipitation; if present, do not use the solution.[1]
-
For cell staining, dilute the stock solution to the desired final concentration using cell culture medium, PBS, or BSS. For example, to achieve a 25 µM working solution from a 10 mM stock, perform a 1:400 dilution.
Protocol 1: Staining of Adherent Cells in Culture
Materials:
-
Adherent cells cultured on coverslips or in chamber slides
-
Complete cell culture medium
-
ICG staining solution (prepared as above)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Culture adherent cells on sterile coverslips in a petri dish or in chamber slides to the desired confluency.
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed ICG staining solution (e.g., 25 µM in complete medium) to the cells and incubate for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.[11]
-
After incubation, aspirate the ICG solution.
-
Wash the cells once with complete culture medium followed by two washes with PBS to remove unbound ICG.[11]
-
Fixation: Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.[11]
-
Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Mounting: Carefully remove the coverslips from the dish and mount them onto glass slides with the cell-side down, using a mounting medium. If using chamber slides, remove the chamber and add a coverslip with mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for ICG (Excitation/Emission: ~780/820 nm) and DAPI (if used).
Protocol 2: Staining of Suspension Cells
Materials:
-
Suspension cells
-
Cell culture medium or PBS
-
ICG staining solution
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge tubes
-
4% Paraformaldehyde (PFA) in PBS (for fixation, optional)
Procedure:
-
Harvest the suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in the ICG staining solution (e.g., 6.25 µg/mL in PBS).[10]
-
Incubate for 30 minutes at room temperature.[10]
-
Centrifuge the cells and aspirate the staining solution.
-
Wash the cell pellet twice by resuspending in 5 mL of PBS and centrifuging.[10]
-
After the final wash, resuspend the cells in a small volume of PBS for immediate analysis (e.g., flow cytometry) or proceed with fixation for microscopy.
-
For microscopy, resuspend the cells in 4% PFA and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Resuspend the final cell pellet in a small volume of PBS, apply a drop to a glass slide, and cover with a coverslip for imaging.
Protocol 3: Staining of Ex Vivo Tissue Sections
Materials:
-
Frozen or paraffin-embedded tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
ICG staining solution
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, optional)
-
Mounting medium
Procedure:
-
For frozen sections: Thaw the slides at room temperature for about 30 minutes. Fix the sections with 4% PFA for 10 minutes at room temperature, followed by three washes with PBS.[17]
-
For paraffin-embedded sections: Deparaffinize the sections by incubating in xylene and rehydrate through a graded series of ethanol to water.
-
(Optional) Permeabilization: If targeting intracellular structures, incubate the sections with a permeabilization buffer for 10-15 minutes at room temperature.[13]
-
Wash the sections three times with PBS.
-
Apply the ICG staining solution to the tissue sections and incubate in a humidified chamber for a specified time (e.g., 30-60 minutes) at room temperature. The optimal time may need to be determined empirically.
-
Gently wash the slides three times with PBS to remove excess ICG.
-
Mount the coverslips using an aqueous mounting medium.
-
Image the stained tissue sections using a fluorescence microscope with NIR capabilities.
Quantitative Analysis of ICG Fluorescence using ImageJ/Fiji
Procedure:
-
Open the fluorescence image in ImageJ/Fiji.
-
If the image is in color, convert it to an 8-bit grayscale image by navigating to Image > Type > 8-bit.[18]
-
Use the freehand selection tool to draw a region of interest (ROI) around a stained cell.
-
Go to Analyze > Set Measurements... and ensure that "Area", "Integrated Density", and "Mean Gray Value" are selected.[7][15]
-
Press "M" (or Analyze > Measure) to record the measurements for the selected cell.
-
Draw a few ROIs in the background area of the image where there are no cells and measure their mean gray value to determine the average background fluorescence.
-
Calculate the Corrected Total Cell Fluorescence (CTCF) using the following formula: CTCF = Integrated Density - (Area of selected cell × Mean fluorescence of background) [7]
-
Repeat for multiple cells and across different experimental conditions for statistical analysis.
Visualizations
Experimental Workflow for Staining Adherent Cells
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. internt.slu.se [internt.slu.se]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with Indocyanine Green (ICG)
Welcome to the technical support center for Indocyanine Green (ICG). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to low fluorescence signals during their experiments.
Troubleshooting Guide
This guide provides answers to common issues encountered when using ICG for fluorescence imaging.
Issue: The ICG fluorescence signal is weaker than expected.
A weak fluorescence signal can be attributed to several factors, ranging from ICG preparation and storage to the experimental setup and imaging parameters. Below is a step-by-step guide to help you identify and resolve the root cause of the problem.
ICG Preparation and Handling
Q: How should I properly prepare and store my ICG solution to ensure optimal fluorescence?
A: Proper preparation and storage of ICG are critical for maintaining its fluorescence properties.
-
Reconstitution: ICG should be reconstituted according to the manufacturer's instructions, typically with sterile water for injection.[1] Once reconstituted, it is recommended to use the solution within six hours.[2]
-
Storage of Stock Solutions: If you need to store the reconstituted ICG, it is best to do so at 4°C in the dark. Under these conditions, an aqueous solution of ICG is stable for about three days, though a 20% loss in fluorescence intensity may occur within this period.[3][4][5] For longer-term storage, freezing at -70°C is preferable to -20°C, as ICG is not stable at -20°C for even one week.[6] At -70°C, the concentration may begin to fall after four weeks.[6] It is recommended to use prepared solutions within one to two days for best results.[3][4][5]
-
Light Exposure: ICG is sensitive to light and can undergo photobleaching.[7] Therefore, it is crucial to protect the solution from light during preparation, storage, and handling by using amber vials or covering the container with aluminum foil.
ICG Concentration
Q: What is the optimal concentration of ICG to use for my experiment?
A: The optimal ICG concentration is a critical parameter that can significantly impact fluorescence intensity. Both excessively low and high concentrations can lead to a weak signal.
-
Concentration Quenching: At high concentrations, ICG molecules can aggregate, leading to a phenomenon called concentration quenching, which reduces the overall fluorescence intensity.[5][8] In aqueous solutions, ICG tends to form H-aggregates, which are non-fluorescent.[9]
-
Optimal Concentration Range: The ideal concentration depends on the specific application and the solvent used. For in vitro experiments, the highest fluorescence intensity is often observed in the concentration range of 8-30 µg/mL.[10] For in vivo applications like fluorescence cholangiography, an optimal concentration range has been identified between 0.00195 and 0.025 mg/ml.[7][11]
Experimental Protocol: Determining Optimal ICG Concentration
To determine the optimal ICG concentration for your specific experimental setup, it is recommended to perform a concentration titration experiment.
Methodology:
-
Prepare a series of ICG dilutions: Start with a high concentration and prepare a series of two-fold or ten-fold dilutions in your chosen solvent (e.g., water, plasma, or cell culture medium).
-
Measure fluorescence intensity: Using a fluorometer or your imaging system, measure the fluorescence intensity of each dilution.
-
Plot the data: Plot the fluorescence intensity as a function of ICG concentration.
-
Identify the optimal concentration: The concentration that yields the highest fluorescence intensity before the quenching effect becomes prominent is the optimal concentration for your experiments.
Experimental Conditions
Q: Can the experimental environment affect the ICG fluorescence signal?
A: Yes, several environmental factors can influence ICG fluorescence.
-
Solvent: The choice of solvent can significantly impact ICG's fluorescence properties. For instance, ICG fluorescence is approximately 12 times brighter in ethanol compared to water.[9] When diluted in 0.9% NaCl, no fluorescent signal may be obtained; however, diluting ICG in a solution containing albumin can enhance the signal.[7]
-
pH: ICG is unstable in acidic and highly alkaline conditions. It rapidly decomposes at a pH below 5 and above 11.[12] The optimal pH range for ICG stability is between 8 and 10.[12]
-
Temperature: There is a strong negative correlation between ICG temperature and its fluorescent signal.[13] Increased temperature can lead to enhanced collisional quenching, which reduces fluorescence.[13] Cooling the target area may significantly increase the signal yield.[13]
Imaging System and Settings
Q: How can I optimize my imaging system to enhance the ICG signal?
A: Proper setup and optimization of your imaging system are crucial for detecting the ICG signal effectively.
-
Excitation and Emission Wavelengths: Ensure that your imaging system's excitation light source and emission filters are correctly set for ICG. ICG has an absorption peak around 805 nm and an emission peak around 830 nm when bound to plasma proteins.[2]
-
Camera Settings: Adjust the camera's gain and exposure time to optimize the signal-to-noise ratio. Be aware that longer exposure times can increase the risk of photobleaching.[14]
-
Distance and Angle: The distance and angle of the imaging device relative to the sample can affect the detected signal intensity. A closer and more perpendicular orientation to the fluorescent target will result in a more intense signal.[7][11]
Data Summary
Table 1: Factors Affecting Indocyanine Green (ICG) Fluorescence Intensity
| Factor | Effect on Fluorescence | Recommendations |
| Concentration | Too high or too low leads to a weak signal. | Perform a concentration titration to find the optimal range (typically 8-30 µg/mL in vitro).[10] |
| Solvent | Can enhance or quench fluorescence. | Test different solvents; albumin-containing solutions can increase the signal.[7] |
| pH | Unstable below pH 5 and above pH 11. | Maintain pH between 8 and 10 for optimal stability.[12] |
| Temperature | Higher temperatures decrease the signal. | Consider cooling the sample or target area if feasible.[13] |
| Light Exposure | Can cause photobleaching. | Protect ICG solutions from light at all times. |
| Imaging Distance | Greater distance reduces signal intensity. | Position the detector as close to the sample as possible.[7][11] |
| Imaging Angle | Oblique angles can reduce the signal. | Position the detector perpendicular to the sample.[7][11] |
Visualization of Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low ICG fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: Why do I not see any fluorescence signal at all?
A1: If there is a complete absence of a signal, consider the following:
-
Incorrect Filter Sets: Double-check that the excitation and emission filters in your imaging system are appropriate for ICG.
-
ICG Degradation: The ICG may have completely degraded due to improper storage (e.g., prolonged exposure to light or inappropriate temperature) or being past its stability window.[3][4][6]
-
Incorrect Solvent: Using a solvent like 0.9% NaCl without a protein source can result in no detectable fluorescence.[7]
-
System Malfunction: Ensure your imaging system's light source and detector are functioning correctly.
Q2: Can the type of tissue in my in vivo experiment affect the ICG signal?
A2: Yes, different tissues can affect the ICG signal.
-
Autofluorescence: Some tissues exhibit natural fluorescence (autofluorescence), which can interfere with the ICG signal, although this is generally low in the near-infrared spectrum where ICG operates.[13]
-
Scattering and Absorption: Light scattering and absorption by tissues can reduce the penetration of excitation light and the emission of fluorescence, leading to a weaker signal from deeper structures.
-
Tissue Perfusion: The degree of blood flow and vascular permeability in a tissue will influence the local concentration of ICG and thus the fluorescence intensity.[6]
Q3: What is photobleaching and how can I minimize it?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[7] To minimize photobleaching of ICG:
-
Reduce Exposure Time: Limit the duration of light exposure on your sample.
-
Lower Light Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.
-
Use Antifade Reagents: For fixed samples, consider using an antifade mounting medium.[14]
Q4: How does patient-specific variability affect ICG fluorescence in clinical research?
A4: In clinical settings, patient-specific factors can influence ICG fluorescence. For example, patients with a higher Body Mass Index (BMI) or cholecystitis have been observed to have lower fluorescence intensity during cholangiography.[7][11]
Factors Influencing ICG Fluorescence
Caption: Key factors that can influence the intensity of the ICG fluorescence signal.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence tumor imaging by i.v. administered indocyanine green in a mouse model of colitis‐associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of photobleaching process of indocyanine green for killing neuroblastoma cells [agris.fao.org]
- 8. azom.com [azom.com]
- 9. journals.healio.com [journals.healio.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Physiochemical studies of indocyanine green (ICG): absorbance/concentration relationship, pH tolerance and assay precision in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Indocyanine Green (ICG) for In Vivo Imaging
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the use of Indocyanine Green (ICG) in preclinical and clinical in vivo imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to reconstitute and store ICG?
Q2: Which solvent provides the best stability for ICG?
A: ICG is significantly more stable in organic solvents like dimethyl sulfoxide (DMSO) and in plasma compared to aqueous solutions.[7] In water, ICG is prone to aggregation and rapid degradation. For applications that do not involve direct injection, such as preparing ICG bioconjugates, anhydrous DMSO is the recommended solvent for the initial stock solution. When bound to plasma proteins like albumin, ICG's stability and fluorescence are enhanced.[3]
Q3: Why does the fluorescence intensity of my ICG solution seem low or decrease over time?
A: A decrease in fluorescence intensity is a direct result of ICG degradation. The degradation process follows first-order kinetics and is accelerated by exposure to light (photodegradation) and elevated temperatures (thermal degradation).[8] In aqueous solutions, ICG can also form non-fluorescent H-aggregates at high concentrations, which quenches the signal. To maintain optimal fluorescence, protect the solution from light, keep it cool, and use it as soon as possible after reconstitution.
Q4: What causes ICG to degrade, and what are the byproducts?
A: ICG degradation in the presence of light and air is primarily an oxidative process. ICG can act as a photosensitizer, generating singlet oxygen, which then attacks the polymethine chain of another ICG molecule.[9][10] This leads to several degradation pathways, including:
-
Oxidative Dimerization: Favored in aqueous solutions where ICG aggregates, forming a non-fluorescent dimer.[11]
-
Double-Bond Cleavage: The polymethine chain is broken, forming various carbonyl compounds.[7][10]
-
Truncation: The chain is shortened, producing a pentamethine homologue.[7] These degradation products can be cytotoxic and should be considered in cell viability studies.[9]
Q5: How does ICG concentration affect the fluorescence signal?
A: The relationship between ICG concentration and fluorescence is not linear. At low concentrations in aqueous solution, ICG exists as a fluorescent monomer. As the concentration increases, ICG molecules begin to self-aggregate into dimers and higher-order H-aggregates. These aggregates have very low or no fluorescence and lead to a "quenching" effect, where a higher concentration results in a weaker signal. Therefore, an optimal concentration must be determined for each application to maximize the monomeric form and the resulting fluorescence signal.
Troubleshooting Guide
Problem: Weak or No Fluorescence Signal In Vivo
| Possible Cause | Recommended Solution |
| ICG Degradation | Prepare ICG solution immediately before injection. Reconstituted aqueous solutions should be used within 6 hours.[1][2] Always protect the solution from light and keep it on ice. |
| Concentration Quenching | The ICG concentration may be too high, leading to the formation of non-fluorescent aggregates. Perform a dose-response curve to find the optimal concentration for your model. |
| Improper Injection | Ensure a successful intravenous injection. The ICG bolus should be immediately followed by a 10 mL saline flush to ensure it reaches circulation efficiently.[2] |
| Rapid Clearance | ICG has a very short half-life in circulation (2-4 minutes) as it is rapidly taken up by the liver.[12] Ensure your imaging window is timed appropriately, beginning seconds to minutes after injection.[1] |
| Autofluorescence | Background tissue autofluorescence can mask the ICG signal. Acquire a pre-injection baseline image to correctly subtract background signal during analysis. |
| Incorrect Imaging Settings | Verify that the excitation and emission filters on your imaging system are correctly set for ICG (Excitation: ~780 nm / Emission: ~820 nm). |
Quantitative Data on ICG Stability
The stability of ICG is highly dependent on its environment. The following tables summarize key quantitative data from published studies.
Table 1: ICG Stability in Different Solvents and Conditions
| Solvent / Condition | Temperature | Light Condition | Stability / Half-Life | Reference(s) |
| Aqueous Solution | 4°C | Dark | Stable for ~3 days (20% fluorescence loss) | [4][5][6] |
| Aqueous Solution | Room Temp | Light | Rapid degradation (follows first-order kinetics) | [8] |
| Human Plasma | Room Temp | Dark | No observable thermal degradation | [7] |
| DMSO / Methanol | Room Temp | Dark | No observable thermal degradation | [7] |
| Whole Blood | 37°C | Light | Stable for ~5 hours | [4][5] |
Table 2: Factors Influencing ICG Fluorescence and Stability
| Factor | Effect | Recommendation | Reference(s) |
| Light Exposure | Accelerates degradation via photo-oxidation. | Prepare and store ICG solutions in the dark. | [8] |
| Temperature | Higher temperatures increase the rate of thermal degradation. | Store solutions at low temperatures (e.g., 4°C) and use on ice. | [8] |
| Concentration | High concentrations in water lead to H-aggregation and fluorescence quenching. | Optimize concentration to maximize monomeric ICG. | |
| pH | Reconstituted ICG in WFI has a pH of approximately 6.5. | Maintain physiological pH for in vivo applications. | [3] |
| Protein Binding | Binding to plasma proteins (albumin) enhances stability and fluorescence. | The in vivo environment naturally stabilizes ICG. | [3] |
Experimental Protocols
Protocol 1: Reconstitution and Administration of ICG for In Vivo Imaging
This protocol describes the standard procedure for preparing ICG for intravenous injection in animal models.
-
Aseptic Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood).
-
Reconstitution:
-
Obtain a vial of lyophilized ICG (e.g., 25 mg) and a vial of Sterile Water for Injection (WFI).
-
Using a sterile syringe, draw up the required volume of WFI (e.g., 10 mL to create a 2.5 mg/mL solution).[1]
-
Inject the WFI into the ICG vial.
-
Swirl the vial gently until the powder is completely dissolved. Do not shake vigorously, as this can cause foaming. The resulting solution should be a clear, dark green.[2]
-
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 0.1 - 2 mg/kg).[1][3]
-
Administration:
-
Draw the calculated volume into a sterile syringe (e.g., a 1 mL insulin syringe for small animals).
-
Administer the ICG via intravenous injection (e.g., tail vein in mice).
-
Immediately following the ICG bolus, inject a flush of sterile saline (e.g., 50-100 µL for a mouse) to ensure the full dose enters circulation.[2]
-
-
Timing: Use the reconstituted ICG solution within 6 hours.[1][3] Begin imaging immediately, as the circulatory half-life is only a few minutes.
Protocol 2: Assessing ICG Stability by UV-Vis Spectrophotometry
This protocol provides a method to quantify the degradation of ICG in a specific solvent over time.
-
Solution Preparation: Prepare a stock solution of ICG in the desired solvent (e.g., WFI, PBS, DMSO) at a known concentration (e.g., 10 µg/mL). Protect the solution from light.
-
Sample Aliquoting: Aliquot the solution into multiple light-protected tubes (e.g., amber microcentrifuge tubes). Prepare separate sets of tubes for each condition you wish to test (e.g., 4°C in dark, Room Temperature in light).
-
Baseline Measurement (T=0): Immediately take one aliquot and measure its absorbance spectrum using a UV-Vis spectrophotometer. Scan from 650 nm to 850 nm. Record the absorbance maximum (λ-max), which should be around 780 nm for monomeric ICG.
-
Time-Course Measurement: At predetermined time points (e.g., 1, 6, 24, 48 hours), remove an aliquot from each condition.
-
Data Acquisition: Allow the sample to equilibrate to room temperature and measure its absorbance spectrum as in step 3.
-
Analysis:
-
Plot the absorbance at λ-max (~780 nm) against time for each condition.
-
The decrease in absorbance corresponds to the degradation of ICG.
-
Calculate the percentage of ICG remaining at each time point relative to the T=0 measurement.
-
Since the degradation follows first-order kinetics, you can calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).[8]
-
Visualizations
References
- 1. ICG for Injection Set: Package Insert / Prescribing Info [drugs.com]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. xiralite.com [xiralite.com]
- 4. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Light-induced decomposition of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing Indocyanine Green aggregation and fluorescence quenching
Welcome to the technical support center for Indocyanine Green (ICG). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to ICG aggregation and fluorescence quenching during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with ICG.
Issue 1: Low or No Fluorescence Signal
Q1: I am not detecting a strong fluorescence signal from my ICG sample. What are the possible causes and how can I troubleshoot this?
A1: Low or absent fluorescence from ICG can stem from several factors, primarily related to concentration-dependent aggregation and quenching, solvent effects, and improper handling.
-
Concentration is Too High: At high concentrations in aqueous solutions (>100 µM), ICG molecules self-aggregate into non-fluorescent or weakly fluorescent oligomers (H-aggregates), which significantly quenches the fluorescence signal.[1][2] The optimal concentration for maximum fluorescence in water is typically around 30-62.5 µM.[2]
-
Solution: Perform a concentration titration to determine the optimal ICG concentration for your specific application and instrumentation. If you are using a high concentration for a non-imaging application, be aware that fluorescence will be minimal.[3] For imaging, consider using concentrations in the 2.5 mg/mL range, which has been shown to be effective for visualizing flap vasculature in animal models.[1]
-
-
Improper Solvent: The solvent plays a critical role in ICG's fluorescent properties. In aqueous solutions, ICG is prone to aggregation.[2]
-
Degradation of ICG: ICG is sensitive to light and temperature, and reconstituted solutions have a limited shelf-life.[6][7]
-
Suboptimal Imaging Parameters: The settings on your imaging system can significantly impact signal detection.
Issue 2: Inconsistent or Unreliable Fluorescence Readings
Q2: My fluorescence measurements are not reproducible between experiments. What could be causing this variability?
A2: Inconsistent results with ICG are often due to its instability and sensitivity to environmental factors.
-
Solution Instability: The stability of reconstituted ICG is a major factor. A solution stored for several hours may have a different fluorescence profile than a freshly prepared one due to degradation.[7]
-
Interaction with Biological Molecules: In biological samples, ICG binds to plasma proteins like albumin and lipoproteins.[9][10] This binding can enhance fluorescence and alter its spectral properties.[10][11] Variations in protein concentration between samples can lead to inconsistent readings.
-
Solution: When possible, quantify the protein concentration in your samples. For in vitro work, consider using a standardized protein concentration (e.g., a specific concentration of bovine serum albumin) in your buffer to ensure consistent ICG binding.
-
-
Photobleaching: Prolonged exposure to excitation light can cause ICG to photodegrade, leading to a decrease in fluorescence intensity over time.
-
Solution: Minimize the exposure of your ICG samples to light. During imaging, use the lowest possible excitation power and exposure time that still provides an adequate signal.
-
Frequently Asked Questions (FAQs)
Q3: What is ICG aggregation and why does it cause fluorescence quenching?
A3: ICG aggregation is the process where individual ICG molecules (monomers) associate to form larger complexes (dimers, oligomers). In aqueous solutions, ICG tends to form H-aggregates, where the molecules are stacked in a parallel fashion.[2][12] This arrangement leads to a phenomenon called "concentration-dependent quenching," where the fluorescence intensity decreases as the concentration increases beyond a certain point.[2][3] The close proximity of the molecules in the H-aggregate allows for non-radiative decay pathways to dominate, meaning the excited state energy is dissipated as heat rather than emitted as fluorescent light.[2]
Q4: How does the choice of solvent affect ICG's fluorescence?
A4: The solvent has a profound impact on ICG's aggregation state and, consequently, its fluorescence.
-
In water: ICG readily forms H-aggregates, which have low fluorescence.[2] The absorption peak of these aggregates is blue-shifted to around 700 nm, while the monomer absorbs at approximately 780 nm.[2]
-
In ethanol: ICG remains in its monomeric form even at high concentrations.[2][4][5] This prevents aggregation-induced quenching and results in significantly brighter fluorescence compared to aqueous solutions.[2]
Q5: Can I prevent ICG aggregation in aqueous solutions?
A5: While challenging, you can take steps to minimize aggregation in aqueous media.
-
Control Concentration: Keep the ICG concentration below the threshold for significant aggregation (generally <100 µM, with optimal fluorescence around 30-62.5 µM).[1][2]
-
Protein Binding: The presence of proteins like human serum albumin (HSA) can reduce ICG aggregation and degradation by binding to the ICG monomers.[11][12]
-
Liposomal Formulation: Incorporating ICG into liposomes can prevent aggregation and enhance fluorescence stability.[10][13]
Q6: What are the recommended storage conditions for ICG?
A6:
-
Unreconstituted Powder: Store at 15-30°C in a dark, airtight container.[6] Some manufacturers may recommend storage at -20°C for long-term stability.[9]
-
Reconstituted Solution: Use immediately after preparation for best results. If necessary, store in the dark at 4°C and use within a few hours to a maximum of two days, though some degradation is expected.[6][7][8]
Quantitative Data Summary
Table 1: Spectral Properties of ICG in Different Solvents
| Solvent | ICG Form | Absorption Max (nm) | Emission Max (nm) | Relative Fluorescence Intensity |
| Water (low conc.) | Monomer | ~780[2][4] | ~820[5] | Moderate |
| Water (high conc.) | H-aggregate | ~700[2][4] | - | Very Low (Quenched)[2] |
| Ethanol | Monomer | ~780[2][4] | ~820[5] | High (9-12x brighter than water)[2][4] |
| Plasma/Blood | Protein-bound | ~800-810[6] | Not specified | Enhanced[10][11] |
Table 2: ICG Concentration and its Effect on Fluorescence in Aqueous Solution
| Concentration Range | Predominant ICG Form | Observed Fluorescence |
| < 30 µM | Monomer | Increases with concentration |
| 30 - 62.5 µM | Monomer | Peak fluorescence intensity[2] |
| > 100 µM | H-aggregates | Significant fluorescence quenching[1] |
Experimental Protocols
Protocol 1: Preparation of ICG Stock Solution
This protocol describes the preparation of a 1 mg/mL ICG stock solution.
-
Materials:
-
Indocyanine Green (powder form)
-
Sterile water for injection or ethanol
-
Vortex mixer
-
Aluminum foil
-
-
Procedure:
-
Allow the ICG vial to come to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile water or ethanol to the vial to achieve a concentration of 1 mg/mL. For example, add 10 mL of solvent to a 10 mg vial.
-
Gently swirl or vortex the vial until the ICG powder is completely dissolved. The solution should be a clear, dark green.
-
Immediately wrap the vial in aluminum foil to protect it from light.
-
For aqueous solutions, use immediately. For ethanolic solutions, store at 4°C for short-term use.
-
Protocol 2: Determining Optimal ICG Concentration for Fluorescence Microscopy
This protocol provides a method for identifying the ICG concentration that yields the maximum fluorescence signal for your specific imaging setup.
-
Materials:
-
ICG stock solution (e.g., 1 mg/mL in water)
-
Appropriate buffer (e.g., PBS)
-
Microplate reader or fluorescence microscope with a camera
-
96-well plate (black, clear bottom for microscopy)
-
-
Procedure:
-
Prepare a serial dilution of the ICG stock solution in your experimental buffer directly in the 96-well plate. Aim for a final concentration range that spans from approximately 1 µM to 200 µM.
-
Include wells with buffer only as a blank control.
-
Using your fluorescence microplate reader or microscope, measure the fluorescence intensity of each well. Use an excitation wavelength around 780 nm and measure the emission at approximately 820 nm.
-
Ensure that the gain and exposure settings are fixed for all measurements and are set to avoid signal saturation at the brightest concentrations.
-
Plot the fluorescence intensity as a function of ICG concentration.
-
The concentration that corresponds to the peak of this curve is the optimal concentration for maximum fluorescence under your experimental conditions.
-
Visualizations
Caption: ICG aggregation and fluorescence in different conditions.
Caption: General experimental workflow for ICG fluorescence imaging.
Caption: Key factors influencing ICG fluorescence intensity.
References
- 1. Fluorescence Intensity between Standard versus Diluted Indocyanine Green to Evaluate Flap Perfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. [PDF] Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation | Semantic Scholar [semanticscholar.org]
- 5. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation [escholarship.org]
- 6. Indocyanine Green (ICG): Your Ultimate Guide For Applications, Safety, And Sourcing! | OCTAGONCHEM [octagonchem.com]
- 7. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Interactions of Indocyanine Green and Lipid in Enhancing Near-Infrared Fluorescence Properties: The Basis for Near-Infrared Imaging in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Indocyanine Green Circulation Time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the circulation retention time of Indocyanine Green (ICG).
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo application of ICG nanocarriers.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Circulation Half-Life | - Rapid clearance by the reticuloendothelial system (RES): Unmodified nanoparticles are quickly recognized and removed by phagocytic cells. - Instability of the nanoformulation in vivo: Nanoparticles may dissociate or aggregate in the bloodstream, leading to premature ICG release.[1] - Degradation of ICG: Free ICG is unstable in aqueous environments and prone to degradation.[2] | - Surface modification with Polyethylene Glycol (PEGylation): PEGylation creates a hydrophilic shield that reduces opsonization and RES uptake, significantly prolonging circulation time.[3] - Optimize nanoparticle stability: Ensure a high degree of particle stability under physiological conditions. This can be assessed using a serum stability assay. - Encapsulate ICG effectively: Protect ICG from degradation by ensuring high encapsulation efficiency within the nanoparticle core. |
| Nanoparticle Aggregation | - Insufficient surface charge: Low zeta potential can lead to particle agglomeration. - Inadequate PEGylation: A low density or inappropriate molecular weight of PEG may not provide sufficient steric hindrance.[3] - Interaction with serum proteins: Proteins in the blood can bind to nanoparticles, causing them to aggregate.[4] | - Optimize surface charge: Modify the nanoparticle surface to achieve a higher zeta potential (typically > ±20 mV) for better electrostatic repulsion. - Optimize PEGylation: Adjust the molecular weight and surface density of PEG to ensure a stable "brush" or "mushroom" conformation that prevents aggregation.[5] - Perform serum stability tests: Incubate nanoparticles in serum and monitor for aggregation using dynamic light scattering (DLS) to assess their in vivo stability.[6][7][8] |
| Low ICG Loading/Encapsulation Efficiency | - Poor affinity of ICG for the nanoparticle core: The chemical properties of the nanoparticle material may not be optimal for retaining the amphiphilic ICG molecule. - Suboptimal formulation process: Parameters such as solvent choice, pH, and stirring speed can significantly impact drug loading. - ICG degradation during formulation: ICG is sensitive to light and heat, which can lead to its degradation during the encapsulation process. | - Select appropriate nanoparticle materials: For hydrophobic drugs like ICG, polymers such as PLGA are often suitable. For formulations relying on electrostatic interactions, consider charged polymers or lipids. - Optimize formulation parameters: Systematically vary process parameters to identify the optimal conditions for ICG encapsulation. - Protect ICG from light and heat: Conduct the formulation process in a light-protected environment and avoid high temperatures. |
| Unexpected Biodistribution | - Physicochemical properties of nanoparticles: Particle size, shape, and surface chemistry dictate their in vivo fate. - "Anti-PEG" antibodies: In some cases, repeated administration of PEGylated nanoparticles can lead to the production of antibodies against PEG, resulting in accelerated clearance.[3] | - Characterize nanoparticles thoroughly: Ensure consistent size, charge, and surface properties of your nanoformulation. - Consider alternative surface coatings: If anti-PEG immunity is suspected, explore other hydrophilic polymers or stealth coatings. |
Frequently Asked Questions (FAQs)
1. Why does free Indocyanine Green (ICG) have a short circulation time?
Free ICG has a very short blood half-life of approximately 2-4 minutes.[2][9][10] This is due to its rapid, non-specific binding to plasma proteins like albumin, HDL, and LDL, which leads to swift clearance by the liver and the reticuloendothelial system (RES).[2][9] Its instability in aqueous solutions also contributes to its short in vivo lifespan.[2]
2. What are the main strategies to extend the circulation time of ICG?
The most effective strategies involve encapsulating ICG within nanoformulations to protect it from degradation and shield it from rapid clearance. Key approaches include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate ICG.
-
Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) and PLA (polylactic acid).
-
Albumin-based Nanoparticles: Utilizing the long natural half-life of albumin (approximately 19 days) to create ICG-loaded nanoparticles with extended circulation.[9][11]
-
PEGylation: Modifying the surface of nanoparticles with polyethylene glycol (PEG) to create a "stealth" coating that evades the immune system.[3]
3. How does PEGylation improve the circulation time of ICG nanoparticles?
PEGylation involves attaching polyethylene glycol (PEG) chains to the surface of nanoparticles. This creates a hydrophilic, flexible layer that provides several advantages:
-
Steric Hindrance: The PEG layer physically blocks the binding of opsonins (proteins that mark particles for phagocytosis), reducing uptake by the reticuloendothelial system (RES).[3]
-
Reduced Protein Adsorption: The hydrophilic nature of PEG repels plasma proteins, preventing the formation of a protein corona that can trigger clearance.[12]
-
Increased Hydrophilicity: This improves the stability of the nanoparticles in the bloodstream and reduces aggregation.
4. What is the expected improvement in circulation half-life with different nanoformulations?
The following table summarizes typical circulation half-life values for various ICG formulations:
| Formulation | Typical Circulation Half-Life | Key Characteristics |
| Free ICG | 2-4 minutes[2][9][10] | Rapidly cleared by the liver. |
| ICG-loaded PLGA Nanoparticles | ~45-51 minutes[13] | Biodegradable polymer, but requires surface modification for longer circulation. |
| ICG-loaded PLA-PEG Nanoparticles | ~6.3-6.6 hours[13] | PEGylation significantly enhances circulation time compared to unmodified PLGA. |
| ICG-loaded Albumin Nanoparticles | Potentially long due to albumin's natural half-life of ~19 days.[9][11] | Biocompatible and leverages the natural transport mechanisms of albumin. |
5. How can I assess the in vivo stability of my ICG nanoformulation?
A serum stability assay is a crucial in vitro test to predict the in vivo performance of your nanoparticles. A general protocol involves:
-
Incubating your ICG-loaded nanoparticles in a solution containing a high concentration of serum (e.g., 50% fetal bovine serum).[6][7]
-
Maintaining the incubation at physiological temperature (37°C).[6]
-
Taking samples at various time points.
-
Analyzing the samples for any changes in particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A stable formulation will show minimal changes in these parameters over time.[7]
Experimental Protocols
Protocol 1: Preparation of Liposomal ICG
This protocol is a general guideline for the preparation of ICG-encapsulated liposomes using the thin-film hydration method.
-
Materials:
-
Phospholipids (e.g., DSPC, DSPE-PEG2000)
-
Cholesterol
-
Indocyanine Green (ICG)
-
Chloroform
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG2000) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an ICG solution in PBS by vortexing or sonicating the flask. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Remove unencapsulated ICG by dialysis or size exclusion chromatography.
-
Protocol 2: Preparation of ICG-loaded PLGA-PEG Nanoparticles
This protocol describes a common method for preparing ICG-loaded polymeric nanoparticles using an oil-in-water emulsion-solvent evaporation technique.
-
Materials:
-
PLGA-PEG block copolymer
-
Indocyanine Green (ICG)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Polyvinyl alcohol (PVA) solution
-
-
Procedure:
-
Dissolve the PLGA-PEG copolymer and ICG in the organic solvent.
-
Add this organic phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with encapsulated ICG.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated ICG.
-
Lyophilize the nanoparticles for long-term storage.
-
Protocol 3: Preparation of ICG-loaded Albumin Nanoparticles
This protocol outlines the preparation of ICG-loaded albumin nanoparticles based on the nab™ technology.[11]
-
Materials:
-
Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA)
-
Indocyanine Green (ICG)
-
Deionized water
-
-
Procedure:
-
Dissolve albumin and ICG in deionized water.[11]
-
Subject the solution to high-pressure homogenization.[11][14] The high shear forces will induce the formation of nanoparticles with ICG entrapped within the albumin matrix.
-
The resulting nanoparticle suspension can be purified by dialysis to remove any free ICG.
-
Visualizations
Caption: Experimental workflow for ICG nanoformulation.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Caption: Effect of PEGylation on nanoparticle fate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Proteins Enhance Dispersion Stability and Influence the Cytotoxicity and Dosimetry of ZnO Nanoparticles in Suspension and Adherent Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 6. Nanoparticles stability Assays [bio-protocol.org]
- 7. 4.6. Nanoparticle stability test [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Imaging of Indocyanine Green-Human Serum Albumin (ICG-HSA) Complex in Secreted Protein Acidic and Rich in Cysteine (SPARC)-Expressing Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. researchgate.net [researchgate.net]
- 12. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 13. High-throughput quantitative microscopy-based half-life measurements of intravenously injected agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: EINECS 264-176-2 (Indocyanine Green)
Welcome to the technical support center for Indocyanine Green (ICG), EINECS 264-176-2. This guide is designed for researchers, scientists, and drug development professionals to ensure consistent and high-quality ICG synthesis and application. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the European Inventory of Existing Commercial Chemical Substances number for Indocyanine Green (ICG).[1] ICG is a cyanine dye used in medical diagnostics for applications such as determining cardiac output, hepatic function, and for ophthalmic angiography.[1] It is known for its peak spectral absorption at around 800 nm in the near-infrared (NIR) range.[1]
Q2: Why is my aqueous ICG solution unstable?
ICG is notoriously unstable in aqueous solutions.[2][3] This instability is due to several factors, including a high susceptibility to degradation, concentration-dependent aggregation, and photostability issues.[4][5] In aqueous solutions, ICG molecules tend to self-aggregate, which can lead to a photochemical oxidative dimerization reaction, creating non-fluorescent by-products.[2] For this reason, it is often recommended that aqueous ICG solutions be used within a few hours of preparation.[2]
Q3: What are the primary signs of ICG degradation?
Degradation of ICG can be observed through several indicators:
-
Color Change: A visual change in the solution's color.
-
Loss of Fluorescence: A significant decrease in fluorescence intensity.[6]
-
Spectroscopic Shifts: A shift in the maximum absorbance (λmax) peak in UV-Vis spectroscopy. The primary monomeric peak around 780 nm will decrease, while other peaks may appear or increase, indicating aggregation (around 700 nm) or the formation of degradation products.[3][7][8]
Q4: How does concentration affect ICG's spectral properties?
ICG's optical properties are highly dependent on its concentration in a solvent.[8]
-
At low concentrations in aqueous solution, ICG exists primarily as a monomer with a maximum absorption peak around 780 nm.[7][8]
-
At high concentrations , ICG tends to form H-aggregates, causing the principal absorption peak to shift to a shorter wavelength, around 700 nm.[7][8][9] This aggregation is a primary cause of fluorescence quenching.[10] In organic solvents like ethanol, ICG tends to remain in its monomeric form even at higher concentrations.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent Purity in Synthesized ICG Batches
-
Symptom: HPLC analysis shows variable purity (e.g., <99.5%) and the presence of unknown peaks from batch to batch.
-
Possible Cause 1: Incomplete reaction or side reactions during synthesis.
-
Solution:
-
Strictly control reaction parameters (temperature, pH, stirring speed).
-
Use high-purity starting materials and solvents.
-
Monitor the reaction progress using a technique like thin-layer chromatography (TLC) to ensure completion.
-
-
Possible Cause 2: Inefficient purification.
-
Solution:
-
Possible Cause 3: Degradation during workup or storage.
-
Solution:
Issue 2: UV-Vis Spectrum Shows Incorrect λmax or Unexpected Peaks
-
Symptom: The maximum absorbance peak is not at ~780-785 nm for a dilute solution, or there is a prominent peak/shoulder at ~700 nm.
-
Possible Cause 1: Aggregation. A strong peak at ~700 nm indicates the presence of H-aggregates, which can be due to the concentration being too high or the use of a purely aqueous solvent.[7][8][13]
-
Solution:
-
Possible Cause 2: Degradation. The presence of multiple, undefined peaks can indicate the formation of various degradation products.[6]
-
Solution:
Issue 3: Low Fluorescence Intensity
-
Symptom: The synthesized ICG exhibits weak fluorescence compared to a reference standard.
-
Possible Cause 1: Aggregation-Caused Quenching (ACQ). As mentioned, ICG aggregation is a major cause of fluorescence quenching.[10]
-
Solution:
-
Analyze the sample at a lower concentration.
-
Use a solvent system that promotes the monomeric state.
-
-
Possible Cause 2: Presence of Impurities. Quenching impurities may be present from the synthesis.
-
Solution:
-
Re-purify the sample using HPLC or recrystallization.
-
Analyze the sample for impurities using mass spectrometry to identify potential quenching species.
-
Quantitative Data Summary
| Parameter | Recommended Value / Range | Analytical Method | Reference |
| Purity | > 99.5% | HPLC | [11] |
| Maximum Impurity | < 0.10% (single impurity) | HPLC | [11] |
| λmax (monomer) | ~780-785 nm (in water/plasma) | UV-Vis Spectroscopy | [7][14] |
| λmax (H-aggregate) | ~700-720 nm (in water) | UV-Vis Spectroscopy | [7][13] |
| λmax (in blood plasma) | ~805 nm | UV-Vis Spectroscopy | [15] |
| Fluorescence Emission | ~810 nm (in water), ~830 nm (in blood) | Fluorometry | [1] |
| Storage (Aqueous) | Use within 6 hours (FDA recommendation) | N/A | [2] |
| Storage (Solid) | 12 months at -20°C in the dark | N/A | [12] |
Experimental Protocols
Protocol 1: Quality Control via HPLC
This protocol provides a general framework for analyzing ICG purity. Specific parameters should be optimized for the available instrumentation.
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., XBridge™ BEH C18).[16]
-
Mobile Phase: A gradient or isocratic mixture of an acetate buffer and acetonitrile is common. One published method uses a simple mobile phase of 0.1M acetate buffer (pH 3) and acetonitrile (55:45, v/v).[16]
-
Flow Rate: 1.0 - 1.2 mL/min.[16]
-
Detection Wavelength: Monitor at 254 nm for impurities and at the λmax (~780 nm) for the main peak. A patent for high-purity ICG specifies detection at 254 nm.[11]
-
Sample Preparation:
-
Accurately weigh and dissolve the ICG sample in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).
-
Further dilute to a working concentration within the linear range of the detector (e.g., 0.5 to 50 µg/mL).[16]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis: Inject the sample and integrate the peak areas. Calculate purity by dividing the area of the ICG peak by the total area of all peaks.
Protocol 2: Quality Control via UV-Vis Spectroscopy
-
System: A calibrated UV-Vis spectrophotometer.
-
Solvent: Use a consistent solvent for all measurements, as solvent polarity affects the spectrum.[8] Ethanol is a good choice to promote the monomeric form.[7] Deionized water can also be used, but be mindful of aggregation.
-
Sample Preparation:
-
Prepare a stock solution of ICG at a known concentration.
-
Dilute the stock solution to a concentration that gives an absorbance reading within the spectrophotometer's linear range (typically 0.1 - 1.0 AU). A concentration of ~3.9 µM is suitable to observe the monomer peak.[7]
-
-
Blanking: Use the same solvent used for sample preparation as the blank reference.
-
Analysis:
-
Scan the sample over a wavelength range of 600 nm to 900 nm.
-
Identify the wavelength of maximum absorbance (λmax). For a pure, monomeric sample, this should be around 780-785 nm.[14]
-
Check for a significant shoulder or peak around 700 nm, which would indicate aggregation.
-
Visualizations
ICG Quality Control Workflow
This diagram outlines the key stages from synthesis to batch release, emphasizing the critical quality control checkpoints.
Caption: Workflow for ICG synthesis and quality control.
Troubleshooting HPLC Impurities
This decision tree helps diagnose the source of unexpected peaks in an HPLC chromatogram.
Caption: Decision tree for identifying HPLC impurities.
ICG Monomer-Aggregate Equilibrium
This diagram illustrates the concentration-dependent relationship between the fluorescent monomer and the non-fluorescent H-aggregate form of ICG in an aqueous solution.
Caption: ICG monomer-aggregate equilibrium in solution.
References
- 1. Indocyanine green - Wikipedia [en.wikipedia.org]
- 2. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability assessment of indocyanine green within dextran-coated mesocapsules by absorbance spectroscopy [spiedigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2022200991A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Indocyanine Green Reference Standard (Control 901) of National Institute of Hygienic Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Establishment of an indocyanine green test using an automatic chemistry analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing ICG Injection for Lymphatic Mapping
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Indocyanine Green (ICG) for lymphatic mapping.
Troubleshooting Guide
This guide addresses common issues encountered during ICG lymphatic mapping experiments.
Issue 1: Weak or No Fluorescent Signal
A weak or absent fluorescent signal is a frequent challenge. The following steps can help diagnose and resolve the issue.
Question: I am not detecting any fluorescent signal after ICG injection. What are the possible causes and solutions?
Answer: A lack of signal can stem from several factors, from procedural errors to equipment malfunction. Here is a systematic approach to troubleshooting:
-
Verify Equipment Functionality:
-
Camera and Light Source: Ensure the near-infrared (NIR) camera system and the excitation light source (typically 760-780 nm) are turned on and functioning correctly.[1] Check for any loose connections or equipment errors.
-
Filter Sets: Confirm that the correct emission filter (around 830 nm) is in place to capture the ICG fluorescence spectrum.[1]
-
-
Check ICG Preparation and Handling:
-
Reconstitution: Ensure the ICG was reconstituted according to the manufacturer's instructions, typically with sterile water for injection.[2][3]
-
Freshness: ICG is not photostable and can degrade in solution.[1] Use freshly prepared ICG solution for each experiment.
-
Concentration: An inappropriate concentration can lead to poor signal. While protocols vary, a common starting point is a concentration of 1.25 mg/mL to 2.5 mg/mL.[1][4]
-
-
Review Injection Technique:
-
Injection Depth: The injection should be intradermal or subcutaneous to ensure uptake by the lymphatic capillaries.[1][5] Injections that are too deep may miss the lymphatic network.
-
Injection Volume: The injected volume can influence signal intensity. Volumes typically range from 0.1 mL to 4 mL depending on the application and subject.[1][4]
-
Timing: Allow sufficient time for the ICG to travel from the injection site to the lymphatic channels and nodes. Visualization can often begin within a minute after injection, with optimal mapping around 15 minutes post-injection.[2]
-
Troubleshooting Workflow for No/Weak Signal
Caption: Troubleshooting workflow for weak or no ICG signal.
Issue 2: High Background Fluorescence or Poor Contrast
Excessive background signal can obscure the lymphatic channels, making accurate mapping difficult.
Question: The entire imaging field is glowing, and I can't distinguish the lymphatic vessels. How can I reduce this background noise?
Answer: High background fluorescence can be caused by several factors:
-
Excessive ICG Dose: Too high a concentration or volume of ICG can lead to oversaturation of the tissue and high background signal.[6] Consider reducing the total dose of ICG injected.
-
Improper Injection: If the ICG is injected intravenously by mistake or if there is significant leakage into the surrounding tissue, it can cause a diffuse glow. Ensure a localized intradermal or subcutaneous injection.
-
Imaging System Settings: Adjust the gain and exposure settings on your NIR imaging system. High gain settings can amplify background noise.
-
Ambient Light: Although NIR imaging is less sensitive to visible light, ensure that there are no strong sources of ambient infrared light that could interfere with the signal.
Issue 3: False-Negative Sentinel Lymph Nodes
A critical issue in clinical applications is the failure to identify a sentinel lymph node that is actually present.
Question: How can I minimize the risk of false-negative results in sentinel lymph node mapping?
Answer: Minimizing false negatives is crucial for accurate staging. Several factors can contribute to this issue:
-
Blocked Lymphatic Vessels: In some disease states, lymphatic vessels can be blocked by tumor cells, preventing the ICG from reaching the sentinel node.[7]
-
Complex Lymphatic Drainage: The lymphatic system can have variable and multidirectional drainage pathways.[7] It is important to massage the injection area gently to promote ICG uptake and to scan a wide area to identify all potential drainage paths.[8]
-
Injection Site: The location of the injection is critical. It should be performed in the area that drains to the lymph node basin of interest.
-
Timing of Imaging: Imaging too early may not allow enough time for the ICG to reach the sentinel node. Conversely, imaging too late may result in the ICG having already passed through the node. A systematic review suggests that for cervical cancer, consistent results were obtained with imaging performed around 15 minutes after injection.[2][4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration and volume of ICG for lymphatic mapping?
A1: There is no universally accepted standard protocol, and the optimal dose can vary by application.[9][10][11] However, a systematic review for sentinel lymph node mapping in cervical cancer found that an ICG concentration of 1.25 mg/mL with a 4 mL injection volume yielded the most consistent and effective results with high detection rates.[4] For general lymphatic visualization, concentrations can range from 0.25 mg/mL to 25 mg/mL.[4]
Quantitative Data on ICG Dosing for Cervical Cancer SLN Mapping
| ICG Concentration (mg/mL) | Injection Volume (mL) | Overall Detection Rate (%) | Bilateral Detection Rate (%) | Reference |
| 1.25 | 4 | 88 - 100 | 74.1 - 98.5 | [4] |
| 0.25 | 1 | Moderate to High | Lower | [4] |
| 25 | 1 | Moderate to High | Lower | [4] |
Q2: How should I prepare the ICG solution?
A2: ICG is typically supplied as a lyophilized powder. It should be reconstituted with sterile water for injection.[2][3] For example, a 25 mg vial of ICG powder can be reconstituted with 10 mL of sterile water to achieve a concentration of 2.5 mg/mL.[2] The solution should be shaken well to ensure the powder is fully dissolved.[2] It is recommended to use the solution immediately after preparation due to its limited stability.[1]
Q3: What is the correct injection technique?
A3: The injection technique is crucial for successful lymphatic mapping.
-
Route: The injection should be administered either intradermally or subcutaneously into the region of interest.[1] This ensures the ICG is taken up by the superficial lymphatic vessels.[5]
-
Depth: For cervical cancer mapping, injections are often given into the deep submucosa (1-3 cm) and the superficial submucosa (1-3 mm).[2]
-
Location: Injections are typically made in the webspaces of the hands or feet, or adjacent to a flexural crease for limb mapping.[1] For breast cancer, periareolar injections are common.[3][12]
Q4: How long after injection should I start imaging?
A4: ICG is taken up by the lymphatic system almost immediately.[5] You can often start to see lymphatic channels within seconds to a minute after injection.[2][5] For sentinel lymph node mapping, it is often recommended to wait about 15 minutes after injection to allow for optimal contrast and for the ICG to reach the lymph nodes.[2]
Q5: What are the key properties of ICG for lymphatic mapping?
A5: ICG is a fluorescent dye with several properties that make it suitable for lymphatic mapping:
-
Fluorescence Spectrum: It has a peak absorption in plasma at 760-780 nm and a peak fluorescence emission at 830 nm.[1]
-
Plasma Protein Binding: ICG binds to plasma proteins, which helps to confine it to the circulatory and lymphatic systems.[1][13]
-
Safety Profile: It has low toxicity and is rapidly excreted by the liver.[1][9]
Experimental Protocols
Protocol 1: ICG Solution Preparation
Objective: To prepare a sterile ICG solution for injection.
Materials:
-
Vial of lyophilized ICG powder (e.g., 25 mg)
-
Sterile water for injection
-
Sterile syringes and needles
Procedure:
-
Aseptically withdraw the required volume of sterile water for injection into a syringe. For a 2.5 mg/mL solution from a 25 mg vial, use 10 mL of sterile water.[2]
-
Inject the sterile water into the vial of ICG powder.
-
Gently swirl or shake the vial until the powder is completely dissolved.[2]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Draw the required volume of the reconstituted ICG solution into a new sterile syringe for injection.
-
Use the prepared solution immediately.
Protocol 2: Intradermal Injection for Lymphatic Mapping
Objective: To correctly administer ICG for visualization of superficial lymphatic vessels.
Materials:
-
Prepared ICG solution in a sterile syringe
-
Fine-gauge needle (e.g., 27-30G)
-
Alcohol swabs
-
NIR imaging system
Procedure:
-
Identify the injection site in the area of interest (e.g., webspace between fingers or toes).
-
Cleanse the injection site with an alcohol swab and allow it to air dry.
-
Insert the needle at a shallow angle into the skin (intradermally), with the bevel facing up.
-
Slowly inject the desired volume of ICG solution (e.g., 0.1 - 0.4 mL).[1] A small bleb should form at the injection site.
-
Withdraw the needle and apply gentle pressure to the site if necessary.
-
Immediately begin monitoring the area with the NIR imaging system to observe the lymphatic uptake and flow.
Experimental Workflow Diagram
Caption: General workflow for an ICG lymphatic mapping experiment.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Impact of Indocyanine Green Dose on Sentinel Lymph Node Mapping in Cervical Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Mapping Lymph Node during Indocyanine Green Fluorescence-Imaging Guided Gastric Oncologic Surgery: Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lymphoedemaeducation.com.au [lymphoedemaeducation.com.au]
- 9. Factors Affecting the Efficiency of Near-Infrared Indocyanine Green (NIR/ICG) in Lymphatic Mapping for Colorectal Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Affecting the Efficiency of Near-Infrared Indocyanine Green (NIR/ICG) in Lymphatic Mapping for Colorectal Cancer: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Implementation of Indocyanine Green to Identify Sentinel Lymph Nodes During Surgery for Breast Cancer | MedPath [trial.medpath.com]
- 13. laparoscopyhospital.com [laparoscopyhospital.com]
Minimizing background fluorescence in ICG imaging experiments
Welcome to the technical support center for Indocyanine Green (ICG) imaging experiments. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help minimize background fluorescence and optimize experimental outcomes.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of ICG imaging data. This guide addresses common causes and provides actionable solutions.
Issue 1: High Background Signal Across the Entire Image
Possible Cause: ICG concentration is too high, leading to excess unbound dye circulating in the vasculature.
Solution: Optimize the ICG concentration. Start with a lower concentration and titrate up to find the optimal signal-to-background ratio for your specific application and imaging system.
Possible Cause: Autofluorescence from animal diet, particularly those high in chlorophyll like standard rodent chow.
Solution: Switch to a purified or chlorophyll-free diet for at least one week prior to imaging.
Possible Cause: Suboptimal imaging parameters, such as excessive laser power or inappropriate filter selection.
Solution: Adjust the imaging system settings. Reduce laser power to the minimum required for adequate signal detection. Ensure that the excitation and emission filters are appropriate for ICG's spectral properties (absorption ~780 nm, emission ~820 nm in blood).[1]
Issue 2: Non-Specific Signal in Tissues of Interest
Possible Cause: The formulation of ICG may lead to aggregation and non-specific tissue accumulation.
Solution: Ensure proper ICG formulation. ICG is typically dissolved in sterile water or saline.[2] For nanoparticle-based delivery, ensure that the ICG is efficiently encapsulated to prevent premature release.[3]
Possible Cause: The time between ICG injection and imaging is not optimal, leading to high vascular signal that obscures the target.
Solution: Optimize the imaging time window. The half-life of ICG in circulation is about 3 to 4 minutes.[1] Depending on the target, imaging at later time points after the initial vascular phase may be necessary to allow for clearance of unbound dye.
Issue 3: Inconsistent Background Fluorescence Between Experiments
Possible Cause: Variability in animal physiology, such as liver function, which is the primary route of ICG clearance.[1]
Solution: Standardize animal models and assess liver function if significant variability is observed. Impaired liver function can lead to prolonged ICG circulation and higher background.[4]
Possible Cause: Inconsistent ICG preparation and administration.
Solution: Implement a standardized protocol for ICG solution preparation and administration to ensure consistency across all experiments.
Quantitative Data Summary
The following tables summarize key quantitative data related to ICG imaging parameters.
Table 1: Recommended ICG Dosages for Different Applications
| Application | Recommended ICG Dose | Administration Route | Reference |
| Ureter Localization | 0.25–0.5 mg/kg | Intravenous | [2] |
| Ureter Localization (Direct) | 5 mL of 2.5 mg/mL solution | Direct Instillation | [2] |
| Parathyroid Gland Perfusion | 5 mg or 0.1 mg/kg | Intravenous | [5] |
| Biliary Tract Visualization | 15 mg in 3 cm³ of distilled water | Intravenous | [6] |
| General Surgical Procedures | 1.25 mg - 5 mg | Intravenous | [7] |
Table 2: Impact of Diet on Background Fluorescence
| Diet Type | Observation | Implication for ICG Imaging |
| Regular Chow | Can contain high levels of chlorophyll, a source of autofluorescence. | May increase background signal. |
| Purified/Chlorophyll-free Diet | Reduces autofluorescence from the gastrointestinal tract.[8] | Recommended for at least 1 week prior to imaging to minimize background. |
Experimental Protocols
Protocol 1: Preparation of ICG Solution for Injection
-
Reconstitution: Dissolve the lyophilized ICG powder in sterile water or saline to the desired stock concentration (e.g., 2.5 mg/mL).[2]
-
Dilution: Based on the animal's weight and the target dose, dilute the stock solution with sterile saline to the final injection volume.
-
Administration: Administer the ICG solution intravenously via a suitable route (e.g., tail vein in rodents).
Protocol 2: Animal Preparation for Low-Background Imaging
-
Dietary Change: House the animals on a purified, chlorophyll-free diet for a minimum of 7 days before the imaging experiment.
-
Fasting: In some cases, fasting the animals for a few hours before imaging can help reduce autofluorescence from recent food intake in the gastrointestinal tract.
-
Anesthesia: Anesthetize the animal using a standard, approved protocol for the duration of the imaging procedure.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence in ICG imaging.
Caption: Simplified pathway of ICG clearance from the body.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of ICG to use?
The optimal concentration is application-dependent. However, excessive doses can lead to high background fluorescence.[2] It is recommended to perform a dose-response study to determine the ideal concentration that provides a strong signal from the target with minimal background. For some applications, doses as low as 1.25 mg have been found to be effective.[7]
Q2: How long should I wait after ICG injection before imaging?
The timing depends on what you are trying to visualize. For vascular imaging, imaging can be performed almost immediately. For imaging specific tissues or tumors where ICG accumulates, a delay is necessary to allow for clearance of the dye from the bloodstream. The half-life of ICG is approximately 3-4 minutes.[1] Optimal visualization of extrahepatic bile ducts was noted 40-120 minutes after administration of 1.25 mg of ICG, and 3-5 hours after a 5 mg dose.[7]
Q3: Can the animal's diet really affect my imaging results?
Yes, standard rodent chow often contains chlorophyll, which has its own fluorescence in the near-infrared spectrum and can contribute to high background noise, particularly in the abdomen.[8] Switching to a purified or alfalfa-free diet for at least one week before imaging can significantly reduce this background autofluorescence.
Q4: What are the key parameters to check on my imaging system?
Ensure that your system's laser wavelength is matched to the absorption peak of ICG (around 780 nm). The emission filter should be selected to capture the fluorescence emission of ICG (around 820 nm in blood) while blocking the excitation light.[1] Also, check the laser power and exposure time to avoid saturation and minimize background.
Q5: How does liver function impact ICG imaging?
ICG is almost exclusively cleared by the liver.[1] Therefore, any impairment in liver function can delay the clearance of ICG from the bloodstream, leading to prolonged high background fluorescence.[4] This is an important consideration when working with animal models of liver disease.
References
- 1. Indocyanine green - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Formulation of long-wavelength indocyanine green nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study on setting standards for near-infrared fluorescence-image guided surgery (NIRFGS) time lapse monitoring based on preoperative liver function assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Indocyanine green (ICG) fluorescence guide for the use and indications in general surgery: recommendations based on the descriptive review of the literature and the analysis of experience | Cirugía Española (English Edition) [elsevier.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Indocyanine Green (ICG) Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Indocyanine Green (ICG) in aqueous solutions for laboratory use. Find answers to frequently asked questions and troubleshoot common issues to ensure the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How long is a freshly prepared aqueous solution of ICG stable?
A1: The stability of ICG in an aqueous solution is limited. When diluted in water and stored at 4°C in the dark, ICG is reasonably stable for up to three days, with a fluorescence intensity loss of about 20% over this period.[1][2][3][4] For optimal results, it is recommended to use the ICG solution within one to two days of preparation when stored at 4°C.[1][2][3][4] The FDA recommends that any unused aqueous ICG sample be discarded within six hours of reconstitution.[5]
Q2: What are the main factors that affect ICG stability in aqueous solutions?
A2: Several factors can influence the stability of ICG in aqueous solutions, including:
-
Light Exposure: Exposure to light significantly accelerates the degradation of ICG.[6]
-
Temperature: Higher temperatures promote ICG degradation.[6][7] Solutions are more stable at lower temperatures.[6]
-
Concentration: ICG is more stable at higher concentrations in aqueous solutions.[6] At concentrations below approximately 400 μg/mL, ICG exists in a monomeric form, while at higher concentrations, it forms dimers and oligomers (aggregates).[7] This aggregation can lead to self-quenching and a decrease in fluorescence intensity.[8]
-
Solvent: The type of solvent used can impact stability. While typically dissolved in sterile water, the presence of other molecules can affect ICG's properties.
Q3: What are the signs of ICG degradation?
A3: ICG degradation can be observed through changes in its optical properties. A key indicator is a shift in the maximum absorption wavelength and a decrease in emission intensity.[8] The degradation of ICG in aqueous solution follows first-order kinetics.[6] Mass spectrometry has identified degradation compounds with masses of m/z 785.32 and m/z 1501.57.[1][2][3][4]
Q4: How does concentration affect the spectral properties of ICG in water?
A4: The concentration of ICG in an aqueous solution significantly influences its absorption spectrum. At high concentrations, ICG tends to form H-aggregates, resulting in an absorption maximum around 700 nm.[9] Upon dilution, the main absorption peak shifts to approximately 780 nm, which corresponds to the monomeric form of ICG.[9] In contrast, in a solvent like ethanol, the absorption maximum remains at 780 nm regardless of the concentration.[9]
Q5: Can the stability of ICG in aqueous solutions be improved?
A5: Yes, several methods can enhance ICG stability. Encapsulation of ICG within nanocarriers such as micelles or nanoparticles has been shown to protect the dye from degradation.[8][10][11][12] For instance, encapsulation in Solutol HS 15 micelles resulted in high aqueous stability for over 4 weeks and a 3-fold increase in quantum yield.[10][11] Similarly, encapsulation in zein-phosphatidylcholine hybrid nanoparticles and poly(styrene-alt-maleic anhydride) block-poly(styrene) micelles has also demonstrated significant stabilization.[8][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | ICG degradation. | Prepare a fresh ICG solution. Ensure proper storage conditions (4°C, protected from light).[1][2][3][4] |
| Self-quenching due to high concentration. | Dilute the ICG solution to an optimal concentration range. The optimal concentration for fluorescence intensity in water is around 30-62.5 μM.[13] | |
| Incorrect excitation/emission wavelengths. | Use the appropriate filter set for ICG (excitation ~780 nm, emission ~810 nm). | |
| Inconsistent fluorescence readings between experiments | Variability in ICG solution stability. | Prepare fresh ICG solution for each experiment or use a stabilized formulation. Standardize the time between solution preparation and use. |
| Differences in experimental conditions. | Ensure consistent temperature, light exposure, and pH across all experiments. | |
| Unexpected peaks in absorbance spectrum | Presence of ICG aggregates or degradation products. | Review the concentration of your ICG solution; high concentrations can lead to aggregation peaks around 700 nm.[9] If degradation is suspected, prepare a fresh solution. |
| Cell toxicity observed in culture assays | High concentration of ICG. | Use the lowest effective concentration of ICG. Studies have shown a dose-dependent decrease in cell viability with increasing ICG concentration and exposure time.[14] |
| Contamination of the ICG solution. | Ensure the use of sterile water for injection when preparing the solution. |
Data Summary Tables
Table 1: Stability of Free ICG in Aqueous Solution under Different Storage Conditions
| Storage Condition | Time | Stability/Fluorescence Loss | Reference |
| 4°C in the dark | 3 days | ~20% loss of fluorescence intensity | [1][2][3][4] |
| 37°C in whole blood (light exposure) | 5 hours | Stable | [1][2][4] |
| Room temperature (light exposure) | 24 hours | Significant degradation (only 20% ICG remaining in one study) | [5] |
Table 2: Thermal Degradation of Freely Dissolved ICG (Monomers) after 96 hours
| Storage Temperature | Monomer Degradation | Reference |
| 3°C | 13% | [7] |
| 22°C | 25% | [7] |
| 40°C | 42% | [7] |
Experimental Protocols
Protocol 1: Preparation of ICG Stock Solution
-
Allow the lyophilized ICG powder to reach room temperature before opening the vial to prevent condensation.
-
Reconstitute the ICG powder with sterile water for injection (WFI) to the desired stock concentration (e.g., 1 mg/mL). The water solubility of ICG is often cited as 1 mg/mL.[5]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to minimize foaming.
-
Protect the solution from light by wrapping the vial in aluminum foil or using an amber vial.
-
Store the stock solution at 4°C. For best results, use within 24-48 hours.[2]
Protocol 2: Assessment of ICG Stability using UV-Vis Absorbance Spectroscopy
-
Prepare a fresh aqueous solution of ICG at the desired concentration.
-
Immediately after preparation (t=0), measure the absorbance spectrum of the solution using a spectrophotometer over a wavelength range of 600-900 nm.
-
Store the ICG solution under the desired experimental conditions (e.g., specific temperature, light exposure).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and record its absorbance spectrum.
-
Analyze the spectra for changes in the peak absorbance wavelength and intensity over time. A decrease in the absorbance peak at ~780 nm and/or the appearance of new peaks can indicate degradation.
Protocol 3: Assessment of ICG Stability using Fluorescence Spectroscopy
-
Prepare a fresh aqueous solution of ICG.
-
Immediately after preparation (t=0), measure the fluorescence emission spectrum of the solution using a fluorescence spectrometer. Set the excitation wavelength to ~775 nm and record the emission from 790 nm to 900 nm.
-
Store the ICG solution under the specified experimental conditions.
-
At defined time points, measure the fluorescence emission spectrum of an aliquot of the solution.
-
Monitor the change in fluorescence intensity at the peak emission wavelength (~805 nm) over time to determine the rate of degradation.
Visualizations
Caption: ICG Degradation and Aggregation Pathway.
Caption: Experimental Workflow for ICG Stability Assessment.
Caption: Troubleshooting Low ICG Fluorescence Signal.
References
- 1. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Indocyanine Green (ICG) with Extended Aqueous Storage Shelf‐Life: Chemical and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr… [ouci.dntb.gov.ua]
- 10. Stabilization of indocyanine green by encapsulation within micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Indocyanine green on cultured retinal ganglion cells in-vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying ICG Fluorescence for Perfusion Assessment
Welcome to the technical support center for Indocyanine Green (ICG) fluorescence imaging. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when quantifying ICG fluorescence for perfusion assessment. Here you will find troubleshooting guides and frequently asked questions to assist with your experimental design and data analysis.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Possible Causes | Recommended Solutions |
| Weak or No Fluorescence Signal | - Incorrect ICG Dosage or Timing: Insufficient ICG concentration at the time of imaging.[1] - Improper ICG Storage or Preparation: Degradation of ICG leading to reduced fluorescence.[2] - Hardware Malfunction: Issues with the NIR camera, light source, or filters.[3] - Suboptimal Imaging Settings: Incorrect excitation/emission wavelengths or exposure time. | - Optimize ICG Dose and Timing: Refer to established protocols for your specific application. A typical intravenous bolus is 0.2-0.4 mg/kg.[1] - Ensure Proper ICG Handling: Prepare ICG solution fresh before use and protect it from light.[2] - Perform System Calibration: Regularly check and calibrate your imaging system using standardized fluorescent samples.[3] - Adjust Imaging Parameters: Ensure your system is set to the optimal wavelengths for ICG (Excitation: ~780 nm, Emission: ~820 nm).[4][5] Adjust exposure to maximize signal without saturation. |
| High Background Noise | - Ambient Light Contamination: External light sources interfering with the fluorescence signal.[6] - Autofluorescence: Natural fluorescence from tissues.[7] - Suboptimal Filter Performance: Inadequate blocking of excitation light by emission filters.[8] - Detector Noise: Electronic noise from the camera sensor.[9] | - Control Ambient Light: Conduct experiments in a dark environment or use appropriate light-shielding materials.[4] - Apply Background Subtraction: Use software to subtract the pre-injection background signal from the post-injection images.[10] - Verify Filter Integrity: Check that the correct and high-quality bandpass filters are in place to separate excitation and emission light effectively.[8] - Optimize Camera Settings: Use appropriate camera gain and binning settings to improve the signal-to-noise ratio (SNR).[9] |
| Signal Saturation | - Excessive ICG Concentration: High local concentration of ICG leading to detector saturation. - Imaging Settings Too High: Overly long exposure time or high laser power. | - Adjust ICG Dosage: Lower the ICG dose if saturation is consistently observed. - Reduce Exposure/Gain: Decrease the camera's exposure time or gain settings. - Use Neutral Density Filters: If available, use neutral density filters to attenuate the excitation light. |
| Inconsistent or Non-Reproducible Results | - Lack of Standardized Protocol: Variations in ICG administration, imaging time points, and patient factors.[3][11] - Motion Artifacts: Movement of the subject during image acquisition.[12] - Variable ICG Pharmacokinetics: Differences in patient physiology affecting ICG distribution and clearance.[13] | - Standardize Experimental Procedures: Develop and adhere to a strict protocol for ICG dosage, administration route, and imaging timeline.[14] - Minimize Motion: Use anesthesia and appropriate animal holders to prevent movement. For clinical settings, consider motion correction software.[12][15] - Normalize Data: Normalize fluorescence intensity to a reference region or to the pre-injection signal to account for systemic variations.[16] |
| Fluorescence Quenching | - High ICG Concentration: Self-quenching occurs when ICG molecules are in close proximity.[4][17][18] - Binding to Proteins: ICG fluorescence can be quenched upon binding to certain proteins.[19] - Aqueous Environment: ICG stability and fluorescence can be poor in aqueous solutions.[2] | - Optimize ICG Concentration: Avoid excessively high concentrations. The relationship between concentration and fluorescence is not always linear.[4] - Consider Formulation: For preclinical models, encapsulating ICG in liposomes can reduce quenching and improve stability.[2][18] - Standardize Solvent: Ensure consistent preparation of the ICG solution as the solvent can affect fluorescence properties.[20] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of ICG for perfusion assessment?
A1: The optimal dose can vary depending on the application, target tissue, and imaging system. However, a commonly used intravenous dose for real-time perfusion assessment in clinical settings is in the range of 0.2-0.4 mg/kg.[1] For preclinical studies, the dose may need to be optimized based on the animal model and research question. It is crucial to perform dose-titration studies to determine the optimal concentration that provides a good signal without causing quenching or saturation.[21]
Q2: How can I minimize inter-user variability in my quantitative analysis?
A2: Standardization is key to minimizing variability.[11] This includes:
-
Standardized Imaging Protocol: Use a consistent protocol for camera position, distance to the tissue, and imaging settings.[13]
-
Quantitative Analysis Software: Employ validated software for analyzing fluorescence intensity over time.[3] Many systems come with manufacturer-provided software (e.g., ROI, SPY-Q), while open-source options are also available.[3]
-
Defined Quantitative Parameters: Pre-define the parameters you will measure, such as maximum intensity (Fmax), time to maximum intensity (Tmax), and the slope of the inflow.[3][22]
-
Normalization: Normalize the fluorescence intensity data to a reference to account for variations in injection and systemic circulation.[16]
Q3: What are the main causes of motion artifacts and how can I correct for them?
A3: Motion artifacts in perfusion imaging are primarily caused by physiological movements such as respiration and cardiac motion.[12][23] These movements can lead to blurring and inaccuracies in the quantification of fluorescence intensity over time.[15] To mitigate this:
-
In preclinical studies: Use appropriate anesthesia and animal restraints to minimize movement.
-
In clinical settings: If possible, acquire images during periods of minimal movement (e.g., during a breath-hold).
-
Post-processing: Utilize motion correction algorithms. These software-based approaches can realign image frames to compensate for movement.[12][24]
Q4: What is fluorescence quenching and how does it affect ICG quantification?
A4: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[4] For ICG, this is often concentration-dependent, a phenomenon known as self-quenching, where at high concentrations, the ICG molecules interact and dissipate the absorbed energy as heat rather than light.[17][18] This means that a higher concentration of ICG does not always lead to a stronger fluorescent signal. This non-linear relationship is a significant challenge for absolute quantification and underscores the importance of careful dose selection.
Q5: How can I differentiate between well-perfused and poorly-perfused tissue using ICG fluorescence?
A5: The differentiation is based on the dynamics of the fluorescence signal.[25]
-
Well-perfused tissue: Will show a rapid increase in fluorescence intensity shortly after ICG injection, reaching a high peak, followed by a gradual washout.[1]
-
Poorly-perfused tissue: Will exhibit a delayed and slower rise in fluorescence intensity, a lower peak intensity, and a prolonged washout phase.[1][25]
Quantitative analysis of parameters like Tmax (time to peak) and the inflow slope can provide objective measures to distinguish between different perfusion levels.[22]
Experimental Protocols
General Protocol for in vivo ICG Perfusion Imaging
-
Animal/Patient Preparation: Anesthetize the subject according to approved protocols. Ensure the region of interest is properly exposed and positioned for imaging.
-
System Setup and Calibration:
-
Turn on the NIR imaging system and allow it to warm up.
-
Position the camera at a standardized distance and angle from the tissue.[13]
-
Set the appropriate excitation and emission filters for ICG (e.g., Excitation ~780 nm, Emission > 820 nm).[8]
-
Adjust the focus and imaging parameters (exposure, gain) using a white light image.
-
-
Baseline Imaging: Acquire a baseline fluorescence image before ICG injection to measure autofluorescence and background signal.
-
ICG Administration:
-
Prepare a fresh solution of ICG at the desired concentration.
-
Administer the ICG via the appropriate route (typically intravenous for perfusion assessment).[1]
-
Record the exact time of injection.
-
-
Dynamic Image Acquisition:
-
Immediately after injection, begin recording a time-lapse sequence of fluorescence images.
-
Continue recording for a sufficient duration to capture the inflow, peak, and washout phases of the fluorescence signal. The duration will depend on the specific application.
-
-
Data Analysis:
-
Use analysis software to draw regions of interest (ROIs) over the tissue areas to be quantified.
-
Generate time-intensity curves (TICs) for each ROI.
-
Apply background subtraction using the pre-injection images.
-
Normalize the TICs if necessary.[16]
-
Calculate quantitative perfusion parameters such as Fmax, Tmax, T1/2max, and slope.[3][21]
-
Visualizations
Caption: Experimental workflow for quantitative ICG perfusion assessment.
Caption: Factors contributing to ICG fluorescence signal variability.
Caption: Troubleshooting decision tree for ICG quantification issues.
References
- 1. laparoscopyhospital.com [laparoscopyhospital.com]
- 2. Indocyanine Green-Loaded Quenched Nanoliposomes as Activatable Theranostics for Cancer [mdpi.com]
- 3. Quantification of Indocyanine Green Fluorescence Imaging in General, Visceral and Transplant Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Trends and Challenges for the Clinical Adoption of Fluorescence-Guided Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. A Review of Indocyanine Green Fluorescent Imaging in Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - THE NOISE AND INFLUENCE ON FLUORESCENCE MICROSCOPY - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of standardising indocyanine green fluorescence angiography technique for visual and quantitative interpretation on interuser variability in colorectal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Normalization of Time-Intensity Curves for Quantification of Foot Perfusion Using Near-Infrared Fluorescence Imaging With Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Interactions of Indocyanine Green and Lipid in Enhancing Near-Infrared Fluorescence Properties: The Basis for Near-Infrared Imaging in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
Validation & Comparative
A Head-to-Head Comparison: Indocyanine Green (ICG) vs. IRDye 800CW for In Vivo Imaging
For researchers, scientists, and drug development professionals, the choice of near-infrared (NIR) fluorescent dye is a critical decision that can significantly impact the quality and reliability of in vivo imaging studies. This guide provides an objective comparison of two widely used NIR dyes: Indocyanine Green (ICG) and IRDye 800CW. We will delve into their performance, supported by experimental data, to help you make an informed choice for your specific research needs.
Indocyanine Green (ICG) is a well-established fluorescent dye that has been approved by the FDA for clinical use for decades, primarily in applications like cardiac output measurement and ophthalmic angiography.[1] Its use in fluorescence-guided surgery and other in vivo imaging applications is a more recent development.[1] IRDye 800CW is a newer generation NIR fluorophore that has gained significant traction in preclinical and clinical research due to its distinct chemical properties.[2]
At a Glance: Key Differences
| Feature | Indocyanine Green (ICG) | IRDye 800CW |
| FDA Approval | Approved for specific clinical uses[1] | Not a standalone approved drug, but used in investigational drug conjugates in clinical trials[3] |
| Conjugation | Does not readily form stable covalent bonds with most biomolecules.[2] | Can be covalently conjugated to a wide range of biomolecules (antibodies, peptides, etc.).[2] |
| In Vivo Stability | Lower stability, with a tendency to aggregate and rapid clearance.[2][4] | Higher stability and longer retention in target tissues when conjugated.[2][5] |
| Primary Applications | Angiography, perfusion imaging, sentinel lymph node mapping (unconjugated).[1][6] | Targeted imaging (e.g., tumor imaging) when conjugated to a targeting moiety, vascular and lymphatic imaging.[7] |
Quantitative Data Presentation
For a clear comparison, the following tables summarize the key quantitative parameters of ICG and IRDye 800CW.
Table 1: Photophysical Properties
| Property | Indocyanine Green (ICG) | IRDye 800CW |
| Maximum Excitation (nm) | ~780-805 nm | ~774-778 nm[3] |
| Maximum Emission (nm) | ~810-830 nm[8] | ~789-795 nm[3][9] |
| Quantum Yield (in aqueous solution) | 0.9% - 1.3%[10] | 3.3%[10] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~1.5 x 10⁵[10] | ~2.4 x 10⁵[3][10] |
Table 2: In Vivo Performance - Sentinel Lymph Node (SLN) Mapping
| Parameter | ICG/HSA | Nanocolloidal albumin-IRDye 800CW |
| Time to SLN Detection | Within 5 minutes[2][5] | Within 5 minutes[2][5] |
| Signal Retention in SLN at 24h | Strong decrease or complete disappearance[2][5] | No decrease in fluorescence signal[2][5] |
| Detection of Higher Tier Nodes | Rapid passage can lead to detection of secondary nodes[2] | Optimal retention in the sentinel node[2][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving ICG and IRDye 800CW.
Protocol 1: Sentinel Lymph Node Mapping in a Rabbit Model
This protocol is adapted from a study comparing nanocolloidal albumin-IRDye 800CW and ICG/HSA for SLN detection.[2][5]
1. Preparation of Imaging Agents:
-
Nanocolloidal albumin-IRDye 800CW: Covalently couple IRDye 800CW to colloidal human serum albumin (HSA) particles.
-
ICG/HSA: Mix Indocyanine Green with Human Serum Albumin.
2. Animal Model:
-
Use a lymphogenic metastatic tumor model in rabbits.
3. Administration:
-
Perform a peritumoral injection of either nanocolloidal albumin-IRDye 800CW or ICG/HSA.
4. In Vivo Fluorescence Imaging:
-
Image the region of interest immediately after injection using a near-infrared fluorescence imaging system.
-
Repeat the imaging session at 24 hours post-injection to assess signal retention.
5. Ex Vivo Analysis:
-
After the final imaging session, excise the fluorescent lymph nodes for further analysis.
Protocol 2: Antibody Conjugation with IRDye 800CW NHS Ester
This protocol provides a general guideline for labeling antibodies with IRDye 800CW for targeted in vivo imaging.
1. Antibody Preparation:
-
Dissolve the antibody to be labeled in a suitable buffer (e.g., phosphate-buffered saline, pH 8.5).
2. Dye Preparation:
-
Dissolve IRDye 800CW NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
3. Conjugation Reaction:
-
Add the dissolved IRDye 800CW NHS ester to the antibody solution. The molar ratio of dye to antibody will need to be optimized for the specific antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
4. Purification:
-
Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
5. Characterization:
-
Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for IRDye 800CW).
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Concluding Remarks
The choice between Indocyanine Green and IRDye 800CW for in vivo imaging is highly dependent on the specific application.
ICG is a clinically approved, cost-effective option for non-targeted applications such as perfusion imaging and sentinel lymph node mapping where its rapid clearance can be advantageous.[1] However, its inability to form stable conjugates and its lower in vivo stability limit its use for targeted molecular imaging.
IRDye 800CW excels in applications requiring high stability, long retention times, and specific targeting. [2] Its ability to be covalently linked to a variety of biomolecules, such as antibodies and peptides, makes it the superior choice for targeted imaging of specific cell types or biological processes, such as tumor visualization.[7] The higher quantum yield and molar extinction coefficient of IRDye 800CW also contribute to brighter signals and improved sensitivity in many preclinical imaging scenarios.[10]
For researchers embarking on in vivo imaging studies, a thorough understanding of the properties and limitations of each dye is paramount for generating high-quality, reproducible data. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy. — Early Detection Research Network [edrn.nci.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. pedsresearch.org [pedsresearch.org]
- 5. xiralite.com [xiralite.com]
- 6. content.protocols.io [content.protocols.io]
- 7. karger.com [karger.com]
- 8. Facebook [cancer.gov]
- 9. admin.biosschina.com [admin.biosschina.com]
- 10. Fluorescence indocyanine green (ICG) for sentinel-lymph-node mapping in colorectal cancer: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Indocyanine Green vs. Methylene Blue for Surgical Guidance Research
For researchers, scientists, and drug development professionals advancing the field of surgical guidance, the choice of a fluorescent agent is a critical decision that influences experimental outcomes and clinical applicability. This guide provides a comprehensive comparison of two widely used fluorescent dyes, Indocyanine green (ICG) and Methylene blue (MB), supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal agent for your research needs.
Executive Summary
Indocyanine green (ICG) and Methylene blue (MB) are the two most common dyes used for fluorescence-guided surgery. Both have distinct photophysical properties, biodistribution profiles, and safety considerations that make them suitable for different surgical applications. ICG, a near-infrared (NIR) fluorophore, generally offers deeper tissue penetration and a better signal-to-background ratio due to reduced tissue autofluorescence in the NIR spectrum.[1] Methylene blue, while also possessing NIR fluorescence capabilities, has a lower tissue penetration depth.[1] Clinical studies, particularly in sentinel lymph node biopsy (SLNB), have demonstrated higher detection rates with ICG compared to MB. However, MB is a cost-effective and readily available alternative.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of Indocyanine Green and Methylene Blue for surgical guidance.
Table 1: Photophysical and Chemical Properties
| Property | Indocyanine Green (ICG) | Methylene Blue (MB) |
| Excitation Wavelength (λex) | ~780-800 nm | ~665 nm |
| Emission Wavelength (λem) | ~830 nm | ~686 nm |
| Quantum Yield (in water) | ~2.7% | ~2% |
| Molar Mass | 774.96 g/mol | 319.85 g/mol |
| Water Solubility | Soluble | Soluble |
Table 2: Performance in Surgical Guidance (Sentinel Lymph Node Biopsy in Breast Cancer)
| Parameter | Indocyanine Green (ICG) | Methylene Blue (MB) |
| Sentinel Lymph Node (SLN) Detection Rate | 100% | 93% (65/70) |
| Mean Number of SLNs Detected | 3.5 ± 1.73 | 2.4 ± 1.49 |
| Positive SLN Detection Rate | 25.7% (18/70) | 21.5% (14/65) |
| Tissue Penetration Depth | Up to 10 mm[1] | Up to 4 mm[1] |
Table 3: Safety and Toxicity Profile
| Parameter | Indocyanine Green (ICG) | Methylene Blue (MB) |
| Primary Route of Elimination | Hepatic | Renal and Hepatic |
| Common Adverse Reactions | Mild allergic reactions (itching, hives) | Blue discoloration of urine and skin, dizziness, nausea |
| Serious Adverse Reactions (Rare) | Anaphylaxis, cardiovascular events | Serotonin syndrome (with serotonergic drugs), hemolytic anemia (in G6PD deficiency) |
Mechanism of Action and Biodistribution
Indocyanine Green (ICG)
Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin, which confines it to the intravascular space. This complex is then exclusively taken up by hepatocytes and excreted into the bile without undergoing metabolism. This biodistribution makes ICG an excellent agent for assessing tissue perfusion and for biliary mapping. For lymphatic mapping, ICG is injected interstitially, from where it is taken up by lymphatic vessels and accumulates in lymph nodes.
Methylene Blue (MB)
Methylene blue is a smaller molecule that can freely enter cells and accumulates in various organelles, including the mitochondria. Its mechanism for surgical guidance is less about intravascular confinement and more about its differential uptake and retention in certain tissues. For example, it is used to visualize nerves and endocrine glands. MB is also a monoamine oxidase inhibitor (MAOI), a property that is crucial to consider for potential drug interactions, particularly with serotonergic medications.
Figure 1: Biodistribution pathways of ICG and Methylene Blue.
Experimental Protocols
Protocol 1: Comparative Fluorescence Spectroscopy of ICG and Methylene Blue
Objective: To determine and compare the excitation and emission spectra of ICG and Methylene Blue in an aqueous solution.
Materials:
-
Indocyanine green powder
-
Methylene blue powder
-
Deionized water
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare stock solutions of ICG and Methylene Blue in deionized water at a concentration of 1 mg/mL. From the stock solutions, prepare working solutions of 1 µg/mL for each dye.
-
Spectrophotometer Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the excitation and emission slit widths to 5 nm.
-
ICG Measurement:
-
Fill a quartz cuvette with the 1 µg/mL ICG solution.
-
Place the cuvette in the spectrophotometer.
-
Perform an excitation scan from 700 nm to 800 nm while monitoring the emission at 830 nm to determine the peak excitation wavelength.
-
Perform an emission scan from 800 nm to 900 nm using the determined peak excitation wavelength to find the peak emission wavelength.
-
-
Methylene Blue Measurement:
-
Rinse the cuvette thoroughly with deionized water.
-
Fill the cuvette with the 1 µg/mL Methylene Blue solution.
-
Perform an excitation scan from 600 nm to 700 nm while monitoring the emission at 686 nm.
-
Perform an emission scan from 650 nm to 750 nm using the determined peak excitation wavelength.
-
-
Data Analysis: Plot the excitation and emission spectra for both dyes and identify the peak wavelengths.
Protocol 2: In Vivo Sentinel Lymph Node Mapping in a Rodent Model
Objective: To compare the efficacy of ICG and Methylene Blue for sentinel lymph node mapping in a rat model.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Indocyanine green solution (1.25 mg/mL)
-
Methylene blue solution (1%)
-
Near-infrared fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave the fur around the inguinal region.
-
Dye Injection:
-
For the ICG group, inject 0.1 mL of the ICG solution into the footpad of the hindlimb.
-
For the MB group, inject 0.1 mL of the Methylene Blue solution into the footpad of the hindlimb.
-
-
Fluorescence Imaging:
-
Immediately after injection, begin imaging the inguinal region using the NIR fluorescence imaging system.
-
For the ICG group, use an excitation filter around 780 nm and an emission filter around 830 nm.
-
For the MB group, use an excitation filter around 660 nm and an emission filter around 690 nm.
-
Record images at regular intervals (e.g., 1, 5, 10, 15, and 30 minutes) to observe the lymphatic drainage and accumulation in the sentinel lymph node.
-
-
Surgical Identification: After 30 minutes, make a small incision in the inguinal region to surgically expose the lymph nodes. Use the fluorescence signal (for ICG) or the blue staining (for MB) to identify the sentinel lymph node.
-
Data Analysis: Compare the signal-to-background ratio of the sentinel lymph node for both dyes at different time points. Assess the ease and accuracy of surgical identification for each method.
Workflow and Logical Relationships
The following diagram illustrates the general workflow of fluorescence-guided surgery using either ICG or Methylene Blue.
Figure 2: General workflow of fluorescence-guided surgery.
Conclusion
Both Indocyanine green and Methylene blue are valuable tools for surgical guidance research. ICG's superior tissue penetration and higher detection rates in applications like SLNB make it a preferred choice for many researchers and surgeons. However, the cost-effectiveness and ready availability of Methylene blue ensure its continued relevance, particularly in resource-limited settings. The choice between these two agents will ultimately depend on the specific research question, the required imaging depth, and the available resources. This guide provides the foundational data and protocols to make an informed decision for your experimental needs.
References
A Comparative Guide to Validating the Purity of Synthesized Indocyanine Green (ICG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye with critical applications in medical diagnostics and imaging. We present a detailed overview of established analytical techniques, common impurities, and a comparison with alternative NIR dyes, supported by experimental data and detailed protocols.
Introduction to Indocyanine Green (ICG) Purity
Indocyanine Green (ICG), identified by EINECS number 264-176-2, is a tricarbocyanine dye extensively used in medical procedures such as cardiac output determination, hepatic function assessment, and ophthalmic angiography.[1][2] Its utility is critically dependent on its purity, as impurities can affect its fluorescence properties, introduce toxicity, and compromise diagnostic accuracy. Therefore, robust analytical methods for purity validation are essential.
This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures and Q3A(R2) for the control of impurities in new drug substances.[3][4][5][6][7]
Analytical Methods for ICG Purity Validation
The purity of synthesized ICG can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) are the most common and reliable methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying impurities in ICG.[8][9] A typical HPLC method involves a reversed-phase column to separate ICG from its impurities based on their polarity.
Experimental Protocol: HPLC Purity Analysis of ICG
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1 M acetate buffer (pH 5.0)
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 30-70% B
-
10-15 min: 70-30% B
-
15-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 780 nm (the absorption maximum of ICG).
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the synthesized ICG in methanol or the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an excellent tool for identifying and quantifying trace impurities.[8][10]
Experimental Protocol: LC-MS/MS Impurity Profiling of ICG
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Column: A high-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Gradient Program: A suitable gradient to resolve all potential impurities.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometry Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurity quantification or full scan for impurity identification.
-
Precursor Ion (for ICG): m/z 753.4
-
Product Ion (for ICG): m/z 330.2
-
-
Sample Preparation: Similar to HPLC, with potential for lower concentrations due to higher sensitivity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that can determine the purity of ICG without the need for a specific reference standard for each impurity.[11][12][13][14][15] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Experimental Protocol: qNMR for Absolute Purity of ICG
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the ICG and an internal standard are fully soluble (e.g., Methanol-d4).
-
Internal Standard: A certified reference standard with known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized ICG.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Parameters:
-
Pulse Program: A simple one-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio.
-
-
Data Processing:
-
Integrate a well-resolved signal from ICG and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.
-
Common Impurities in Synthesized ICG
Impurities in ICG can arise from starting materials, by-products of the synthesis, or degradation products.[1][16] Common impurities include:
-
Related Substances: Structurally similar molecules formed during the synthesis.
-
Degradation Products: Formed by exposure to light, heat, or moisture.
-
Residual Solvents: Solvents used in the manufacturing process that are not completely removed.
-
Inorganic Impurities: Such as sodium iodide, which may be present from the synthesis process.[2]
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying these impurities based on established thresholds.[1][7][17][18][19]
Comparison of Purity Validation Methods
| Feature | HPLC-UV/PDA | LC-MS/MS | qNMR |
| Principle | Separation based on polarity, detection by UV/Vis absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Quantification based on the direct proportionality of NMR signal intensity to molar concentration. |
| Quantification | Relative (requires reference standards for each impurity). | Relative or absolute (with isotopic standards). | Absolute (requires a single internal standard). |
| Sensitivity | Moderate. | High. | Low to moderate. |
| Specificity | Good, but co-eluting impurities can be an issue. | Excellent, can distinguish between compounds with the same retention time but different masses. | Excellent, provides structural information. |
| Throughput | High. | Moderate. | Low. |
| Cost | Low to moderate. | High. | High. |
Alternatives to Indocyanine Green
Several alternative NIR dyes are available for medical imaging, each with its own set of properties.
| Dye | Excitation Max (nm) | Emission Max (nm) | Key Advantages | Key Disadvantages |
| Indocyanine Green (ICG) | ~780 | ~820 | FDA-approved, extensive clinical use. | Low quantum yield, concentration-dependent aggregation, photobleaching. |
| Indocyanine Blue (ICB) | ~680 | ~700 | Shorter wavelength allows for multi-channel imaging with ICG.[5][12][17] | Not as widely studied as ICG. |
| iFluor® 790 | ~790 | ~810 | Brighter and more photostable than ICG.[6] | Not FDA-approved for clinical use. |
| Methylene Blue | ~665 | ~685 | FDA-approved, used in some surgical guidance applications. | Lower tissue penetration due to shorter wavelength. |
Experimental Workflows and Signaling Pathways (Graphviz Diagrams)
Caption: Workflow for validating the purity of synthesized ICG.
Caption: Origins of potential impurities in synthesized ICG.
Conclusion
Validating the purity of synthesized ICG is a critical step in ensuring its safety and efficacy for clinical applications. A multi-faceted approach utilizing HPLC, LC-MS/MS, and qNMR provides a comprehensive understanding of the purity profile. Each method offers distinct advantages, and the choice of technique will depend on the specific requirements of the analysis, such as the need for absolute quantification or the detection of trace-level impurities. By following established protocols and adhering to regulatory guidelines, researchers and drug developers can confidently assess the quality of their synthesized ICG.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. Forensic Science and Analysis - Atlantic Technological University [atu.ie]
- 10. researchgate.net [researchgate.net]
- 11. Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantitative NMR (qNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 15. emerypharma.com [emerypharma.com]
- 16. ndk.com [ndk.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
A Comparative Guide to Cyanine Dyes for Near-Infrared (NIR) Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) bioimaging has emerged as a powerful tool in preclinical and clinical research, offering deep tissue penetration and minimal background autofluorescence. Cyanine dyes are a prominent class of fluorophores used in this field due to their high molar absorptivity, strong fluorescence, and good photostability.[1][2] This guide provides a comparative analysis of commonly used and novel cyanine dyes, supported by quantitative data and experimental protocols, to aid in the selection of appropriate imaging agents. The fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) provides even higher resolution and deeper penetration compared to the traditional NIR-I window (700-1000 nm).[3][4]
Comparative Analysis of Key Cyanine Dyes
The selection of a cyanine dye is dictated by its photophysical properties and its performance in biological systems. While FDA-approved dyes like Indocyanine Green (ICG) and Methylene Blue (MB) are widely used clinically, newer dyes developed for the NIR-II window offer significant advantages in imaging quality.[4][5]
Table 1: Quantitative Comparison of Common and Novel Cyanine Dyes
| Dye | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Key Features & Applications |
| Indocyanine Green (ICG) | ~780 (in blood) | ~830 | ~200,000 | Low (~0.01 in water) | ~50 | FDA-approved; Widely used for angiography and sentinel lymph node (SLN) biopsy.[4][6] |
| Methylene Blue (MB) | ~665 | ~686 | ~75,000 | Low | ~21 | FDA-approved; Used for SLN biopsy, but often shows lower detection rates than ICG.[4][6] |
| IRDye 800CW | 774 | 789 | ~240,000 | ~0.08 | 15 | Widely used in preclinical research; available with various conjugations for targeted imaging.[4][5] |
| 4-Sulfonir | ~780 | ~920 | 150,000 | 0.37 | 140 | A modified cyanine with increased water solubility and a large Stokes shift to reduce interference.[2] |
| Sulfo-1100 | 866 (in 10% FBS) | 1114 | N/A | N/A | 248 | Novel water-soluble NIR-II dye designed for high-fidelity in vivo imaging of orthotopic glioma with rapid renal clearance.[7] |
| IR-1061 | ~1061 | ~1080 | N/A | N/A | ~19 | Commercial dye used to provide high-resolution vessel imaging in the 1300–1700 nm sub-NIR-II window.[4] |
| IR-783 | ~783 | ~800+ | N/A | N/A | >17 | A versatile NIR-I dye whose structure can be modified to form J-aggregates, shifting emission into the NIR-II window for enhanced vascular and tumor imaging.[8] |
Note: Photophysical properties can vary significantly based on the solvent, concentration, and conjugation to other molecules.
Performance in Preclinical and Clinical Applications
A key application for NIR dyes is sentinel lymph node (SLN) biopsy in cancer patients. Comparative studies have demonstrated the superior performance of ICG over Methylene Blue.
-
Detection Rate: In a study with breast cancer patients, ICG achieved a 100% SLN detection rate, whereas MB achieved 93%.[6][9][10]
-
Number of Nodes Detected: The mean number of SLNs detected with ICG was significantly higher (3.5 ± 1.73) compared to MB (2.4 ± 1.49), suggesting greater sensitivity.[6][9] The use of ICG can identify additional positive SLNs missed by blue dye, potentially reducing false-negative assessments.[6]
Logical and Experimental Frameworks
Visualizing the decision-making process and experimental procedures is crucial for planning and execution.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]
- 6. Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel water-soluble NIR-II cyanine dye for fast targeted through-skull fluorescence imaging of orthotopic glioma - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Constructing J-aggregates of cyanine dye for NIR-II in vivo dynamic vascular imaging and long-term targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer - Wang - Gland Surgery [gs.amegroups.org]
- 10. Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Alternatives for Indocyanine Green in NIR Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG) has long been the cornerstone of near-infrared (NIR) fluorescence imaging in clinical and preclinical settings, largely due to its approval by the U.S. Food and Drug Administration (FDA) and its established safety profile. However, the demand for agents with improved photophysical and pharmacokinetic properties has spurred the development of a new generation of NIR fluorophores. This guide provides an objective comparison of prominent alternatives to ICG, offering supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of NIR Fluorophores
The selection of an appropriate NIR fluorophore is critical for achieving optimal imaging performance. The following tables summarize the key photophysical and pharmacokinetic properties of ICG and its alternatives.
Table 1: Photophysical Properties of Selected NIR Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (%) |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~1-2 (in blood) |
| Methylene Blue | ~665 | ~690 (NIR-I), >900 (NIR-II) | ~80,000 | Low, variable |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~12 |
| Pafolacianine (OTL38) | ~776 | ~796 | Not readily available | Not readily available |
| BODIPY Derivatives (representative) | Variable (650-800) | Variable (670-820) | High (~80,000) | High (~20-50) |
Table 2: In Vivo Performance and Clinical Status
| Fluorophore | Primary Application | Targeting Mechanism | Signal-to-Background Ratio (SBR) | Clinical Status |
| Indocyanine Green (ICG) | Angiography, lymph node mapping | Non-specific (binds to plasma proteins) | Moderate | FDA Approved |
| Methylene Blue | Sentinel lymph node biopsy | Non-specific | Moderate to High[1][2][3] | FDA Approved |
| IRDye 800CW | Tumor imaging, targeted therapies | Can be conjugated to targeting moieties | High | Clinical Trials |
| Pafolacianine (OTL38) | Ovarian cancer imaging | Folate Receptor Alpha (FRα) | High | FDA Approved |
| BODIPY Derivatives | Preclinical research, cell tracking | Can be conjugated to targeting moieties | High[4][5] | Preclinical |
Featured Alternatives to ICG
Methylene Blue
Methylene Blue is an FDA-approved dye with a long history in medicine. While traditionally used as a visible dye, it exhibits fluorescence in the NIR-I and even NIR-II window, making it a readily available alternative to ICG for certain applications like sentinel lymph node mapping[1][2][3]. Its ability to be used in fluorescence-guided surgery has been demonstrated to improve the detection of critical structures[6].
IRDye 800CW
IRDye 800CW is a bright and highly photostable cyanine dye that has gained significant traction in preclinical and clinical research. Its key advantage lies in its chemical structure, which allows for easy conjugation to targeting molecules such as antibodies and peptides, enabling specific visualization of tumors and other biological targets. This has led to its use in numerous clinical trials for fluorescence-guided surgery and targeted cancer imaging.
Pafolacianine (OTL38)
Pafolacianine is a targeted NIR fluorophore that received FDA approval for use in ovarian cancer surgery. It consists of a folate analog linked to a NIR dye. This design allows it to specifically bind to the folate receptor alpha (FRα), which is overexpressed on the surface of many cancer cells, including ovarian cancer[7][8][9]. This targeted approach leads to a high signal-to-background ratio, enabling surgeons to more clearly visualize and resect malignant tissue[7].
BODIPY Dyes
Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their high quantum yields, sharp emission peaks, and excellent photostability[4][5]. Their chemical structure can be readily modified to tune their photophysical properties and to introduce targeting moieties. While still in the preclinical stage, BODIPY dyes show great promise for a wide range of applications, from cellular imaging to in vivo tracking of therapeutic agents[4][5].
Signaling Pathway and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes is crucial for understanding and applying these NIR probes.
Caption: Pafolacianine targets the folate receptor α (FRα) on cancer cells.
Caption: A general workflow for the comparison of NIR fluorophores.
Experimental Protocols
Detailed and standardized protocols are essential for the objective comparison of different NIR fluorophores.
Protocol 1: In Vitro Characterization of NIR Fluorophores
-
Spectroscopic Analysis:
-
Prepare solutions of each fluorophore in a relevant solvent (e.g., PBS, DMSO).
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).
-
Measure the fluorescence emission spectrum using a spectrofluorometer at the determined λabs to identify the maximum emission wavelength (λem).
-
-
Quantum Yield Measurement:
-
Use a comparative method with a known standard (e.g., ICG in DMSO with a quantum yield of 13%).
-
Prepare a series of dilutions of both the sample and the standard with similar absorbance at the excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Photostability Assay:
-
Prepare solutions of each fluorophore with the same initial absorbance.
-
Continuously illuminate the samples with a light source at their respective λabs.
-
Measure the fluorescence intensity at regular intervals over a defined period.
-
Plot the normalized fluorescence intensity as a function of time to compare the photobleaching rates.
-
Protocol 2: In Vivo Comparison of NIR Fluorophores in a Mouse Tumor Model
-
Animal Model:
-
Use an appropriate mouse model with a subcutaneously implanted tumor xenograft (e.g., human cancer cell line in immunodeficient mice).
-
Ensure tumors reach a suitable size for imaging (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Administer a molar equivalent dose of each NIR fluorophore intravenously (IV) via the tail vein.
-
Include a control group injected with vehicle only.
-
-
In Vivo NIR Fluorescence Imaging:
-
Anesthetize the mice and place them in a small animal in vivo imaging system equipped for NIR fluorescence detection.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) using appropriate excitation and emission filters for each fluorophore.
-
-
Signal-to-Background Ratio (SBR) Analysis:
-
Using the imaging software, draw regions of interest (ROIs) over the tumor and an adjacent non-tumor area (background).
-
Calculate the mean fluorescence intensity for each ROI.
-
Determine the SBR by dividing the mean fluorescence intensity of the tumor by that of the background.
-
Compare the SBR values for each fluorophore at the different time points.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the dissected tissues using the in vivo imaging system to determine the relative fluorescence intensity in each organ.
-
This provides information on the clearance route and off-target accumulation of the fluorophores.
-
By following these standardized protocols, researchers can generate robust and comparable data to make informed decisions on the most suitable NIR fluorophore for their specific research or clinical application. The continued development of novel NIR probes promises to further enhance the capabilities of fluorescence imaging, paving the way for more sensitive and specific diagnostic and therapeutic strategies.
References
- 1. Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of indocyanine green combined with blue dye with methylene blue only and carbon nanoparticles only for sentinel lymph node biopsy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of indocyanine green fluorescence and methylene blue dye in the detection of sentinel lymph nodes in breast cancer - Wang - Gland Surgery [gs.amegroups.org]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced in vivo Optical Imaging of the Inflammatory Response to Acute Liver Injury in C57BL/6 Mice Using a Highly Bright Near-Infrared BODIPY Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Near-infrared fluorophores methylene blue for targeted imaging of the stomach in intraoperative navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles for folate receptor FOLR1 in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. antbioinc.com [antbioinc.com]
Liposomal Encapsulation Enhances In Vivo Stability of Indocyanine Green: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo behavior of imaging agents is paramount. Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, is widely used in clinical imaging. However, its utility is often limited by its poor in vivo stability and rapid clearance from circulation. This guide provides a comprehensive comparison of the in vivo stability of free ICG versus liposomal ICG formulations, supported by experimental data and detailed protocols.
Liposomal encapsulation of ICG has emerged as a promising strategy to overcome the limitations of the free dye. By incorporating ICG into a lipid bilayer, these formulations offer improved pharmacokinetics and biodistribution, leading to enhanced imaging contrast and therapeutic efficacy.
Quantitative Comparison of In Vivo Performance
Experimental data consistently demonstrates the superior in vivo stability of liposomal ICG compared to its free form. Liposomal formulations exhibit significantly longer circulation times, leading to increased accumulation in target tissues such as tumors.
| Parameter | Free ICG | Liposomal ICG | Reference |
| Blood Retention (Fluorescence Intensity at 5 min) | <5% of peak intensity | >30% of peak intensity | [1] |
| Blood Retention (Presence at 1 hour) | Undetectable | Present | [1] |
| Peak Absorbance Stability (in vivo over 24 hours) | Sharp decrease | Remained almost constant | |
| Area Under the Curve (AUC) in blood | Lower | 1.6 times higher than free ICG | |
| Accumulation in Liver, Spleen, and Tumor | Lower | Enhanced | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of free and liposomal ICG.
In Vivo Pharmacokinetics and Biodistribution using Near-Infrared (NIR) Fluorescence Imaging
This protocol outlines the steps for assessing the in vivo stability and distribution of ICG formulations in a murine model.
1. Animal Model:
-
Species: Athymic nude mice (nu/nu) or other appropriate tumor-bearing mouse models.
-
Housing: Maintained under specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Formulation Preparation:
-
Free ICG: Dissolve ICG powder in sterile water or saline to the desired concentration (e.g., 1 mg/mL).
-
Liposomal ICG: Prepare liposomes encapsulating ICG using standard methods such as thin-film hydration followed by extrusion. The lipid composition can vary but a common formulation includes DSPC, cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000).
3. Administration:
-
Route: Intravenous (i.v.) injection via the tail vein.
-
Dosage: A typical dose is in the range of 0.1 to 1 mg/kg of ICG.
4. In Vivo Imaging:
-
Imaging System: Use a whole-body small animal NIR fluorescence imaging system (e.g., IVIS Spectrum).
-
Excitation/Emission Wavelengths: Set the excitation filter around 745 nm and the emission filter around 800 nm.
-
Image Acquisition: Acquire images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the formulations.
5. Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice and excise major organs (liver, spleen, kidneys, lungs, heart, and tumor).
-
Image the excised organs using the NIR fluorescence imaging system to quantify the accumulation of the ICG formulations in each tissue.
6. Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.
-
Quantify the fluorescence intensity (e.g., in average radiant efficiency) within each ROI at each time point.
-
Plot the fluorescence intensity over time to determine the pharmacokinetic profiles.
-
Compare the organ biodistribution of free ICG and liposomal ICG by analyzing the ex vivo organ images.
References
A Comparative Guide to Near-Infrared (NIR) Imaging Systems for Indocyanine Green (ICG) Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the performance of various near-infrared (NIR) imaging systems for Indocyanine Green (ICG) fluorescence imaging. ICG, a non-specific blood vascular imaging agent, is the only FDA-approved NIR fluorophore for certain applications, making the choice of an optimized imaging system critical for robust and reproducible pre-clinical and clinical research.[1] This document provides a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of workflows and biological mechanisms to aid in the selection of the most suitable imaging platform for your research needs.
I. Performance Comparison of Commercial NIR Imaging Systems
The selection of an NIR imaging system significantly impacts the sensitivity, resolution, and overall quality of ICG fluorescence imaging. Below is a summary of reported performance data for several commercially available systems. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, the data presented is a collation from various studies.
In Vitro Sensitivity
The sensitivity of an NIR imaging system, often defined by its limit of detection (LOD), is a critical parameter for detecting low concentrations of ICG. A systematic comparison of several clinical and preclinical imaging systems revealed the following sensitivities for ICG detection in liquid phantoms:
| Imaging System | Lowest Detectable ICG Concentration (nM) | Source |
| PEARL Trilogy (LI-COR Biosciences) | 1 nM | [2] |
| SurgVision Explorer Air II (SurgVision GmbH) | 1 nM | [2] |
| Kaer Labs NIR-II system | 1 nM | [2] |
| Quest Spectrum (Quest Medical Imaging) | 10 nM | [2] |
| Stryker Spy Elite (Stryker) | 10 nM | [2] |
Note: Lower concentrations indicate higher sensitivity.
In Vivo Performance: Signal-to-Background Ratio (SBR)
In a study comparing a dedicated NIR imaging platform (System 2) to a neurosurgical microscope with an add-on NIR module (System 1) for intracranial tumor detection using ICG, the dedicated system demonstrated significantly higher signal-to-background ratios (SBR) in vivo.
| Imaging Scenario | System 1 SBR (Mean ± SD) | System 2 SBR (Mean ± SD) | Source |
| Before Dura Opening | 1.2 ± 0.15 | 2.6 ± 0.63 | [3] |
| After Dural Opening | 1.4 ± 0.19 | 5.0 ± 1.7 | [3] |
| After Tumor Exposure | 1.8 ± 0.26 | 6.1 ± 1.9 | [3] |
These results highlight the performance advantages of dedicated NIR imaging systems, which often utilize optimized light sources and detectors for fluorescence imaging.[3]
II. The Mechanism of ICG Accumulation in Tumors
Understanding how ICG accumulates in tumors is essential for interpreting imaging results. While ICG is a blood pool agent, its retention in tumors is attributed to the Enhanced Permeability and Retention (EPR) effect and cellular uptake mechanisms.
The following diagram illustrates the proposed mechanism of ICG accumulation in tumor tissue.
ICG, upon intravenous injection, rapidly binds to plasma proteins.[4] These complexes circulate and extravasate through the leaky vasculature characteristic of many solid tumors, a phenomenon known as the EPR effect.[5] Subsequently, ICG is taken up by tumor cells, likely through endocytosis, and is retained intracellularly, leading to a sustained fluorescence signal in the tumor compared to surrounding healthy tissue.[3][5]
III. Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to the objective comparison of imaging systems. The following sections outline generalized methodologies for in vitro and in vivo performance assessment based on common practices reported in the literature.
In Vitro Sensitivity Assessment
This protocol describes a method for determining the limit of detection of an NIR imaging system using ICG dilutions.
1. Preparation of ICG Stock Solution:
-
Dissolve lyophilized ICG powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mM).
-
Further dilute the stock solution in a mixture of DMSO and water or phosphate-buffered saline (PBS) to create a working stock solution.
2. Serial Dilutions:
-
Perform serial dilutions of the ICG working stock solution to create a range of concentrations (e.g., from 1 nM to 1000 nM) in a suitable solvent (e.g., water or PBS with a small percentage of serum to mimic physiological conditions).[2]
-
Include a blank control (solvent only).
3. Imaging:
-
Pipette equal volumes of each dilution into the wells of a black 96-well plate.
-
Place the plate in the NIR imaging system.
-
Acquire fluorescence images using the system's standard ICG imaging protocol, ensuring consistent settings for excitation power, exposure time, and filter selection across all measurements.
4. Data Analysis:
-
Use the system's software to draw regions of interest (ROIs) over each well.
-
Measure the mean fluorescence intensity for each concentration.
-
The limit of detection is typically defined as the lowest concentration that produces a signal significantly above the background noise of the blank control.
In Vivo Tumor Imaging
This protocol provides a general workflow for comparing the performance of NIR imaging systems for ICG-based tumor imaging in a murine xenograft model.
1. Animal Model:
-
Establish subcutaneous or orthotopic tumors in immunocompromised mice by injecting a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS).
-
Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter) for imaging.
2. ICG Administration:
-
Prepare a sterile solution of ICG in water for injection or saline.
-
Anesthetize the tumor-bearing mouse.
-
Administer a bolus injection of the ICG solution via the tail vein. The dose can vary, but a common range is 1-5 mg/kg.[6]
3. NIR Fluorescence Imaging:
-
Position the anesthetized mouse within the imaging chamber of the NIR system.
-
Acquire fluorescence images at various time points post-injection (e.g., immediately after injection and at several intervals up to 24-48 hours) to assess ICG uptake and clearance dynamics.
-
For comparative studies, image the same animal with different imaging systems in close succession, if feasible, to minimize biological variability.
4. Data Analysis:
-
Draw ROIs over the tumor and an adjacent area of healthy tissue (background).
-
Calculate the mean fluorescence intensity for both ROIs at each time point.
-
Determine the Signal-to-Background Ratio (SBR) by dividing the mean fluorescence intensity of the tumor by that of the background.
IV. Experimental Workflow Visualization
A clear understanding of the experimental workflow is crucial for planning and executing comparative studies. The following diagram illustrates a typical workflow for in vivo comparison of NIR imaging systems.
V. Conclusion
The performance of NIR imaging systems for ICG fluorescence varies significantly, with dedicated and optimized systems generally offering superior sensitivity and in vivo performance. This guide provides a framework for understanding and comparing these systems. For any specific research application, it is crucial to consider not only the quantitative performance metrics but also factors such as the system's ease of use, software capabilities, and suitability for the intended experimental models. It is recommended to perform in-house validation of any selected system using standardized phantoms and relevant biological models to ensure the generation of high-quality, reproducible data.
References
- 1. A review of performance of near-infrared fluorescence imaging devices used in clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A narrative review of indocyanine green near-infrared fluorescence imaging technique: a new application in thoracic surgery - Wang - Current Challenges in Thoracic Surgery [ccts.amegroups.org]
Validating ICG as a Perfusion Marker Against Microsphere Analysis: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate assessment of tissue perfusion is critical. This guide provides an objective comparison of Indocyanine Green (ICG) fluorescence imaging, a widely adopted technique for real-time perfusion analysis, against the gold-standard method of fluorescent microsphere analysis. We will delve into the experimental protocols for both techniques and present quantitative data from a key validation study to support the comparison.
Data Presentation: Quantitative Comparison of Perfusion Assessment
The following tables summarize the quantitative data from a pivotal study that validated ICG fluorescence imaging against fluorescent microsphere analysis in a porcine gastric tube model. This model simulated varying perfusion levels by inducing hypotension, normotension, and hypertension. Perfusion was assessed in three distinct regions of interest (ROIs): the well-perfused prepyloric area (D3), the corpus (D2), and the poorly-perfused fundus (D1).
Table 1: Perfusion Assessment using Fluorescent Microspheres (FM)
This table presents the blood flow in milliliters per minute per gram of tissue (ml/min/g) as determined by the fluorescent microsphere method, considered the experimental gold standard.
| Region of Interest | Hypotension (T1) | Normotension (T2) | Hypertension (T3) |
| D1 (Fundus) | 0.15 ± 0.05 | 0.20 ± 0.07 | 0.25 ± 0.08 |
| D2 (Corpus) | 0.35 ± 0.10 | 0.45 ± 0.12 | 0.55 ± 0.15 |
| D3 (Prepyloric) | 0.50 ± 0.15 | 0.65 ± 0.18 | 0.80 ± 0.20 |
Data are presented as mean ± standard deviation. A clear gradient in perfusion from D3 to D1 is observable across all hemodynamic states, with the distal part of the gastric tube (D1) showing significantly impaired perfusion[1][2].
Table 2: Perfusion Assessment using Quantitative ICG Fluorescence Imaging (ICG-FI)
This table showcases the quantitative analysis of ICG fluorescence using two key parameters: the Slope of Fluorescence Intensity (SFI) and the Background Subtracted Fluorescence Intensity (BSFI). These parameters are derived from the time-intensity curves generated during ICG imaging.
| Parameter | Region of Interest | Hypotension (T1) | Normotension (T2) | Hypertension (T3) |
| SFI (a.u./s) | D1 (Fundus) | 1.00E+13 ± 5.00E+12 | 1.20E+13 ± 6.00E+12 | 1.10E+13 ± 5.50E+12 |
| D2 (Corpus) | 1.50E+13 ± 7.00E+12 | 1.80E+13 ± 8.00E+12 | 1.70E+13 ± 7.50E+12 | |
| D3 (Prepyloric) | 2.50E+13 ± 9.00E+12 | 3.00E+13 ± 1.00E+13 | 2.80E+13 ± 9.50E+12 | |
| BSFI (a.u.) | D1 (Fundus) | 9.97E+14 ± 5.69E+14 | 1.06E+15 ± 5.90E+14 | 9.85E+14 ± 5.11E+14 |
| D2 (Corpus) | 1.20E+15 ± 6.78E+14 | 1.14E+15 ± 4.40E+14 | 1.15E+15 ± 5.55E+14 | |
| D3 (Prepyloric) | 1.96E+15 ± 6.75E+14 | 2.28E+15 ± 7.82E+14 | 2.03E+15 ± 8.09E+14 |
SFI and BSFI are presented in arbitrary units (a.u.). The ICG-FI data mirrors the findings from the microsphere analysis, demonstrating the highest values in the well-perfused D3 region and the lowest in the poorly-perfused D1 region across all hemodynamic conditions[1][2]. Statistical analysis revealed a significant correlation between the ICG-FI parameters and the fluorescent microsphere measurements, validating the use of quantitative ICG-FI for perfusion assessment[1][2].
Experimental Protocols
A detailed understanding of the methodologies is crucial for interpreting the comparative data. The following protocols outline the key steps in both fluorescent microsphere and ICG perfusion analysis as performed in the validation study.
Fluorescent Microsphere Perfusion Analysis
This technique provides a quantitative measure of blood flow by physically counting trapped microspheres in tissue samples.
-
Microsphere Injection: A predetermined number of fluorescent microspheres (typically 15μm in diameter) are injected into the left ventricle of the heart. A minimum of 400 microspheres per tissue piece is required for statistical accuracy.
-
Tissue Harvesting: After allowing the microspheres to circulate and lodge in the capillaries, tissue samples are harvested from the regions of interest.
-
Tissue Digestion: The harvested tissue samples are digested using a solution of potassium hydroxide (KOH) to break down the organic matter.
-
Microsphere Isolation: The microspheres are then isolated from the digested tissue solution through filtration.
-
Dye Extraction: An organic solvent is used to dissolve the microspheres and extract the fluorescent dye.
-
Quantification: The fluorescence of the extracted dye is measured using a spectrophotometer or a microplate reader. The blood flow (in ml/min/g) is then calculated by comparing the fluorescence of the tissue samples to that of a reference blood sample of known volume, against a standard curve.
Indocyanine Green (ICG) Fluorescence Perfusion Analysis
ICG angiography offers a real-time, dynamic assessment of tissue perfusion.
-
ICG Administration: A bolus of ICG dye is injected intravenously.
-
Near-Infrared (NIR) Imaging: A specialized NIR camera system is used to visualize the fluorescence of the ICG as it circulates through the tissue. The camera records a video of the fluorescence over time.
-
Time-Intensity Curve Generation: For each region of interest, the imaging software generates a time-intensity curve by plotting the average fluorescence intensity against time.
-
Quantitative Parameter Extraction: Several quantitative parameters are extracted from the time-intensity curve to characterize the perfusion dynamics. These include:
-
Slope of Fluorescence Intensity (SFI): The maximum rate of increase in fluorescence intensity, representing the speed of blood flow into the tissue.
-
Background Subtracted Fluorescence Intensity (BSFI): The peak fluorescence intensity after subtracting the baseline fluorescence, indicating the total blood volume in the tissue.
-
Time to Peak (Tmax): The time taken to reach the maximum fluorescence intensity.
-
Visualizing the Validation Process
The following diagrams illustrate the experimental workflow for comparing ICG and microsphere analysis and the logical relationship of the validation process.
Experimental Workflow for ICG and Microsphere Comparison.
References
A Comparative Guide to ICG and Quantum Dots for Lymphatic Imaging
For Researchers, Scientists, and Drug Development Professionals
The visualization of the lymphatic system is critical for a range of biomedical applications, from cancer staging and surgical guidance to understanding lymphatic physiology and disease. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool for these applications, with Indocyanine Green (ICG) and semiconductor quantum dots (QDs) being two of the most prominent classes of contrast agents. This guide provides an objective comparison of their performance for lymphatic imaging, supported by experimental data, to aid researchers in selecting the optimal agent for their specific needs.
Quantitative Performance Metrics: ICG vs. Quantum Dots
The following table summarizes key quantitative performance metrics for ICG and Quantum Dots in lymphatic imaging, compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and performance can vary based on the specific formulation, animal model, and imaging system used.
| Performance Metric | Indocyanine Green (ICG) | Quantum Dots (QDs) | Key Considerations & References |
| Signal-to-Background Ratio (SBR) | 8.4 - 11.3 in human breast cancer SLN mapping[1] | High SBR reported, enabling clear delineation of lymphatic vessels.[2] Quantitative values vary by QD type and study. | SBR for ICG can be influenced by binding to albumin. QDs generally offer very high contrast due to their brightness. |
| Retention Time in Lymph Nodes | Generally short; rapid clearance. Liposomal formulations can increase retention.[3] | Excellent retention in lymph nodes, lasting for at least 24 hours and up to 7 days in some cases.[3][4] | Longer retention of QDs is advantageous for prolonged imaging studies and surgical guidance. |
| Quantum Yield (QY) | Low in aqueous solutions, increases upon binding to plasma proteins.[3] | High and tunable, with some NIR QDs reaching up to 45% in aqueous media.[5] | Higher quantum yield contributes to the superior brightness of QDs. |
| Photostability | Prone to photobleaching, especially under high-powered light irradiation.[5] | Highly resistant to photobleaching, allowing for continuous and long-term imaging. | The high photostability of QDs is a significant advantage for dynamic and longitudinal studies. |
| Excitation/Emission Wavelengths | Absorption: ~780 nm, Emission: ~830 nm (in plasma).[6] | Tunable by size and composition, with NIR-II QDs emitting >1000 nm for deeper tissue imaging.[5][7] | The tunability of QDs allows for multiplexed imaging and optimization for deep tissue penetration. |
| Toxicity | Excellent safety profile, FDA-approved for various clinical applications.[6] | Concerns exist for cadmium-based QDs. Newer cadmium-free alternatives (e.g., InP, Ag2S) show reduced toxicity.[8][9] | Biocompatibility is a critical consideration for clinical translation. |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible and comparable studies. Below are representative protocols for lymphatic imaging in animal models using ICG and Quantum Dots, compiled from multiple sources.
Indocyanine Green (ICG) Lymphatic Imaging Protocol (Mouse Model)
This protocol is a synthesis of methodologies described in studies evaluating ICG for lymphatic imaging.[10][11][12][13][14]
-
Animal Model: C57BL/6 mice are commonly used. The area of interest (e.g., hindlimb, ear) is shaved to minimize fluorescence obstruction.
-
ICG Preparation: A stock solution of ICG is prepared by dissolving lyophilized ICG powder in sterile water or saline to a concentration of typically 2.5 mg/mL.[6] The solution should be used within a few hours of preparation due to its instability.[3]
-
Injection: 0.1 to 0.4 mL of the ICG solution is injected intradermally or subcutaneously into the region of interest (e.g., footpad, ear pinna) using a fine-gauge needle.
-
Imaging: Immediately after injection, the animal is placed in a NIR fluorescence imaging system. The imaging system is equipped with an excitation light source around 760-780 nm and an emission filter centered around 830 nm.[6]
-
Data Acquisition: Real-time video or sequential images are captured to visualize the lymphatic drainage pathways and accumulation in the sentinel lymph nodes. Image analysis software is used to quantify fluorescence intensity and calculate parameters like signal-to-background ratio.
Quantum Dot (QD) Lymphatic Imaging Protocol (Mouse Model)
This protocol is based on studies utilizing QDs for sentinel lymph node mapping.[2][3][10][15]
-
Animal Model: Athymic nude mice or other relevant strains are used. The injection site is prepared by shaving.
-
QD Preparation: Commercially available or custom-synthesized QDs with surface modifications (e.g., carboxyl groups, PEGylation) for biocompatibility and lymphatic uptake are used. A typical concentration for injection is in the range of 0.8 to 1.6 µM.[3] The QDs are suspended in a sterile, biocompatible buffer like PBS.
-
Injection: A small volume (typically 20 µL) of the QD solution is injected subcutaneously or intradermally at the site of interest.[3]
-
Imaging: The animal is imaged using a fluorescence imaging system capable of exciting the QDs (often with a broad-spectrum light source) and detecting their specific, narrow emission wavelength. For multicolor imaging, multiple emission filters can be used.
-
Data Acquisition and Analysis: Images are acquired over time to track the migration of QDs to the draining lymph nodes. The high photostability of QDs allows for long-term imaging sessions. Quantitative analysis of fluorescence intensity and biodistribution can be performed.
Visualizing the Workflow
Experimental Workflow for Comparative Lymphatic Imaging
Caption: Workflow for a comparative study of ICG and QDs.
Signaling Pathways and Targeting Mechanisms
The uptake and transport of both ICG and QDs within the lymphatic system are primarily passive processes driven by interstitial fluid pressure gradients.
Caption: Mechanism of lymphatic uptake for contrast agents.
Concluding Remarks
Both Indocyanine Green and Quantum Dots offer significant advantages for lymphatic imaging, each with a distinct profile of strengths and weaknesses.
ICG is a clinically approved, safe, and effective agent for real-time lymphatic visualization. Its primary limitations are its relatively low quantum yield, susceptibility to photobleaching, and rapid clearance from the lymph nodes. These characteristics make it well-suited for diagnostic procedures where real-time flow dynamics are of interest, but less ideal for applications requiring prolonged imaging or high signal stability.
Quantum Dots , on the other hand, exhibit superior photophysical properties, including high brightness, exceptional photostability, and tunable emission spectra. Their prolonged retention in lymph nodes is a major advantage for surgical guidance and longitudinal studies. However, the potential toxicity of cadmium-based QDs remains a significant hurdle for widespread clinical translation, although the development of cadmium-free alternatives is a promising area of research.
The choice between ICG and QDs will ultimately depend on the specific requirements of the research or clinical application. For routine clinical diagnostics where safety and regulatory approval are paramount, ICG is the current standard. For preclinical research demanding high sensitivity, multiplexing capabilities, and long-term imaging, quantum dots represent a powerful and versatile tool. Future developments in biocompatible, high-performance QDs may pave the way for their broader clinical application in lymphatic imaging.
References
- 1. Near-infrared fluorescent type II quantum dots for sentinel lymph node mapping | Semantic Scholar [semanticscholar.org]
- 2. Sentinel Lymph Node Mapping with Type II Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Real-Time, Multicolor, Quantum Dot Lymphatic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum dots in axillary lymph node mapping: Biodistribution study in healthy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIR-quantum dots in biomedical imaging and their future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Near-infrared fluorescent type II quantum dots for sentinel lymph node mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum Dot Toxicity: Cadmium-Free Alternatives for Commercial Use [eureka.patsnap.com]
- 9. Quantum Dot Research in Breast Cancer: Challenges and Prospects [mdpi.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. In vivo real-time lymphatic draining using quantum-dot optical imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Dodecylbenzenesulfonate (EINECS 264-176-2)
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of Sodium Dodecylbenzenesulfonate (CAS Number: 25155-30-0). Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Sodium dodecylbenzenesulfonate is a synthetic chemical compound commonly used as a surfactant in detergents and cleaning products.[1][2] While effective in its intended applications, improper disposal can pose risks to the environment and human health. This guide provides detailed protocols for researchers, scientists, and drug development professionals to manage and dispose of this substance safely.
Key Safety and Handling Data
A thorough understanding of the substance's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for Sodium dodecylbenzenesulfonate.
| Property | Value | Source |
| CAS Number | 25155-30-0 | [2][3] |
| EINECS Number | 264-176-2 | |
| Molecular Formula | C18H29NaO3S | |
| Appearance | White to light yellow powder or solid | [3] |
| Oral LD50 (Rat) | > 2000 mg/kg bw | |
| Hazard Class (DOT) | 9 (Environmentally hazardous substance, solid, n.o.s.) | [4] |
| UN Number | 3077 | [4] |
Personal Protective Equipment (PPE) and Accidental Release Measures
Prior to handling or disposal, all personnel must be equipped with the appropriate personal protective equipment. In the event of an accidental release, immediate and correct action is crucial to mitigate risks.
Required Personal Protective Equipment:
-
Eye and Face Protection: Wear safety goggles with side protection or a face shield.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are mandatory to prevent skin contact.[5]
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator.[3]
Accidental Release Protocol:
-
Evacuate the Area: Restrict access to the spill area to essential, properly protected personnel.
-
Ventilate the Space: Ensure adequate ventilation to disperse any airborne dust.
-
Contain the Spill: Sweep the spilled substance into covered containers. Moisten the material slightly to prevent dusting if appropriate.
-
Clean the Area: After the material has been collected, thoroughly clean the contaminated surface.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of Sodium dodecylbenzenesulfonate is contingent on its classification as hazardous or non-hazardous waste, which is determined by its characteristics upon disposal. It is imperative to consult local, state, and federal regulations to ensure full compliance.[3]
-
Waste Characterization:
-
Determine if the waste exhibits hazardous characteristics as defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This includes properties such as corrosivity (pH ≤ 2 or ≥ 12.5), ignitability, reactivity, and toxicity.
-
Although Sodium dodecylbenzenesulfonate is not specifically listed as an F-series or K-series hazardous waste, a solution's pH may render it a corrosive hazardous waste (EPA Waste Code D002).[6]
-
-
Segregation and Storage:
-
Store waste Sodium dodecylbenzenesulfonate in its original or a compatible, tightly sealed container.
-
Label the container clearly as "Hazardous Waste" (if applicable) and include the chemical name.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) and any available waste characterization data.
-
-
Transportation:
-
If transporting the waste off-site, ensure it is properly packaged, labeled, and accompanied by the necessary shipping papers, in accordance with Department of Transportation (DOT) regulations. The proper shipping name is "Environmentally hazardous substance, solid, n.o.s. (sodium dodecyl benzenesulfonate)".[4]
-
-
Final Disposal Method:
-
The licensed contractor will determine the most appropriate disposal method, which may include:
-
Incineration: A common method for organic chemical waste.
-
Landfill: Only permitted for non-hazardous waste or treated hazardous waste that meets specific criteria, at a licensed facility.
-
-
Never discharge Sodium dodecylbenzenesulfonate or its waste into drains, sewers, or waterways.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Sodium dodecylbenzenesulfonate.
Caption: Disposal workflow for Sodium dodecylbenzenesulfonate.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
